Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIRPSOAHDOAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471334 | |
| Record name | Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181052-63-1 | |
| Record name | Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a key heterocyclic motif and a valuable intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this target molecule. We will delve into the strategic considerations for the synthesis, a detailed step-by-step protocol, and the underlying mechanistic principles. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering insights grounded in established chemical literature.
Introduction and Strategic Overview
The benzofuran nucleus is a prevalent scaffold in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, antioxidant, and antifungal properties.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 7-position and an acetic acid methyl ester at the 3-position, makes it a versatile building block for more complex molecular architectures.
Our synthetic strategy is designed around a convergent approach, focusing on the initial construction of a substituted benzofuran ring, followed by functional group manipulations to arrive at the final product. The core of this strategy involves the formation of the benzofuran-3-acetic acid scaffold, a common theme in benzofuran synthesis.[2] A critical consideration is the management of the hydroxyl group at the 7-position. Synthesizing the 7-methoxy analogue followed by a final demethylation step is a common and effective strategy to avoid potential complications with the free phenol during the initial synthetic steps.[3]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (I), reveals a practical pathway starting from commercially available precursors.
Caption: Retrosynthetic pathway for this compound.
This retrosynthetic route highlights the key transformations:
-
Demethylation: The final step involves the cleavage of the methyl ether to unveil the target phenolic compound.
-
Esterification: A standard conversion of a carboxylic acid to its corresponding methyl ester.
-
Benzofuran-3-acetic acid formation: A crucial ring rearrangement of a substituted coumarin derivative to form the desired benzofuran scaffold.[2]
-
Coumarin Synthesis: The construction of the coumarin ring system, a well-established reaction.
-
Aromatic Substitution: The introduction of functional groups onto the starting phenolic raw material.
Detailed Synthetic Protocols
This section provides a step-by-step methodology for the synthesis of this compound.
Synthesis of 7-Methoxycoumarin
The synthesis begins with the Pechmann condensation to form the coumarin ring system.
Protocol:
-
To a stirred solution of guaiacol (1 equivalent) in a suitable solvent such as trifluoroacetic acid, add malic acid (1.2 equivalents) portion-wise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 7-methoxycoumarin.
Synthesis of 4-Bromo-7-methoxycoumarin
Bromination of the coumarin at the 4-position is the next key step.
Protocol:
-
Dissolve 7-methoxycoumarin (1 equivalent) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-bromo-7-methoxycoumarin.
Synthesis of 2-(7-Methoxybenzofuran-3-yl)acetic acid
This step involves the rearrangement of the bromocoumarin to the benzofuran-3-acetic acid derivative.[2]
Protocol:
-
To a solution of 4-bromo-7-methoxycoumarin (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (3 equivalents).
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated product is collected by filtration, washed with cold water, and dried to give 2-(7-methoxybenzofuran-3-yl)acetic acid.
Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate
A standard Fischer esterification is employed in this step. A similar procedure is described for the 6-hydroxy isomer.[4]
Protocol:
-
Suspend 2-(7-methoxybenzofuran-3-yl)acetic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Methyl 2-(7-methoxybenzofuran-3-yl)acetate.
Synthesis of this compound
The final step is the demethylation of the methoxy group.
Protocol:
-
Dissolve Methyl 2-(7-methoxybenzofuran-3-yl)acetate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add boron tribromide (BBr3) (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Mechanistic Insights
A deeper understanding of the key reaction mechanisms enhances the ability to troubleshoot and optimize the synthesis.
Rearrangement of 4-Bromocoumarin
The conversion of 4-bromocoumarin to benzofuran-3-acetic acid is a fascinating and useful transformation. The proposed mechanism involves the following steps:
-
Hydroxide attack: The hydroxide ion attacks the carbonyl carbon of the lactone.
-
Lactone ring-opening: This leads to the opening of the pyrone ring to form a carboxylate and a phenoxide.
-
Intramolecular cyclization: The phenoxide attacks the carbon bearing the bromine atom in an intramolecular nucleophilic substitution, forming the furan ring.
-
Rearomatization and protonation: Subsequent workup leads to the formation of the benzofuran-3-acetic acid.
Caption: Key steps in the rearrangement of 4-bromocoumarin.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | C11H10O4 | 206.19 | Solid | 181052-63-1 |
| Methyl 2-(7-methoxybenzofuran-3-yl)acetate | C12H12O4 | 220.22 | - | - |
| 2-(7-Methoxybenzofuran-3-yl)acetic acid | C11H10O4 | 206.19 | - | - |
| 4-Bromo-7-methoxycoumarin | C10H7BrO3 | 255.07 | - | 105656-72-8 |
| 7-Methoxycoumarin | C10H8O3 | 176.17 | Solid | 531-59-9 |
| 2-Hydroxy-3-methoxybenzaldehyde | C8H8O3 | 152.15 | Solid | 148-53-8 |
| Guaiacol | C7H8O2 | 124.14 | Liquid/Solid | 90-05-1 |
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound. By breaking down the synthesis into logical steps and providing detailed protocols, this document aims to empower researchers to successfully synthesize this valuable chemical intermediate. The provided mechanistic insights and data summary further enhance the practical utility of this guide. The synthesis of benzofuran derivatives is a rich and evolving field, and the methods described herein are grounded in established and trusted chemical principles.[1][3]
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Physicochemical Properties of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Abstract
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a functionalized benzofuran derivative of significant interest in synthetic and medicinal chemistry. As a key intermediate, its physicochemical properties dictate its reactivity, stability, purification strategies, and suitability for further molecular elaboration. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, intended for researchers, chemists, and drug development professionals. We delve into its structural and physical properties, spectroscopic and chromatographic profiles, and stability considerations. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analysis, ensuring scientific integrity and reproducibility.
Introduction and Molecular Identity
The Benzofuran Scaffold in Modern Chemistry
Benzofuran derivatives are a cornerstone in heterocyclic chemistry, renowned for their presence in a multitude of natural products and pharmacologically active agents.[1] The inherent structural rigidity and electronic properties of the benzofuran nucleus make it a privileged scaffold for interacting with various biological targets. Consequently, the synthesis and characterization of novel benzofuran derivatives remain an active area of research.[2][3]
Overview of this compound
This compound (CAS No. 181052-63-1) is a bifunctional molecule featuring a phenolic hydroxyl group and a methyl ester. These two functional groups offer orthogonal handles for chemical modification, making it a versatile building block for constructing more complex molecules. Understanding its fundamental properties is paramount for its effective utilization in multi-step synthetic campaigns and for predicting its behavior in biological and formulation studies.
Molecular Structure and Identification
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
-
Chemical Name: this compound
-
Synonym(s): methyl (7-hydroxy-1-benzofuran-3-yl)acetate
-
CAS Number: 181052-63-1[4]
-
Molecular Formula: C₁₁H₁₀O₄[4]
-
Molecular Weight: 206.20 g/mol
-
InChI Key: MOIRPSOAHDOAIA-UHFFFAOYSA-N
Figure 1: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The physical and chemical attributes of a compound are critical predictors of its behavior in both experimental and applied settings.
Tabulated Summary of Properties
The following table summarizes the key physicochemical data available for this compound.
| Property | Value | Source(s) |
| CAS Number | 181052-63-1 | [4] |
| Molecular Formula | C₁₁H₁₀O₄ | [4] |
| Molecular Weight | 206.20 g/mol | |
| Physical Form | Solid | |
| Melting Point | 48-50 °C | [5] |
| Boiling Point | 337.0 ± 27.0 °C (Predicted) | [5] |
| Density | 1.308 ± 0.06 g/cm³ (Predicted) | [5] |
Causality Insight: The relatively low melting point indicates that while solid at standard room temperature, it may require refrigerated storage to maintain a consistent physical form, especially in warmer climates.[5] A narrow melting range (e.g., 2°C) is a strong indicator of high purity.
Solubility Profile
While quantitative solubility data is not extensively published, a qualitative assessment can be inferred from the structure.
-
Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) due to the ester and aromatic functionalities.
-
Polar Protic Solvents: Soluble in alcohols such as methanol and ethanol. The phenolic hydroxyl group may impart slight solubility in water, which would be significantly enhanced under basic conditions (pH > pKa) due to the formation of the more soluble phenoxide salt.
-
Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexanes or toluene.
Experimental Justification: The choice of solvent for reactions, purification (crystallization or chromatography), and analysis (e.g., NMR, HPLC) is critically dependent on this solubility profile. For instance, a common solvent system for chromatographic purification would likely involve a gradient of ethyl acetate in hexanes.
Acidity Constant (pKa)
The primary acidic proton is that of the C7 phenolic hydroxyl group. Its pKa is expected to be in the range of 8-10, typical for phenols. This value is crucial for:
-
Reaction Chemistry: Dictates the choice of base for deprotonation without causing ester hydrolysis. A mild base like K₂CO₃ is often sufficient.
-
Extraction/Purification: Allows for separation from non-acidic impurities via aqueous base extraction.
-
Drug Development: Influences the compound's charge state at physiological pH (7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan ring proton, the methylene (-CH₂-) protons of the acetate side chain, the methyl (-OCH₃) protons, and the phenolic hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will be key to confirming the 7-hydroxy substitution pattern.
-
¹³C NMR: The carbon spectrum should reveal 11 distinct carbon signals corresponding to the molecular formula, including the characteristic carbonyl signal of the ester at ~170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:
-
~3400-3200 cm⁻¹: Broad peak, characteristic of the O-H stretching of the phenolic group.
-
~1735 cm⁻¹: Strong, sharp peak corresponding to the C=O stretching of the ester.
-
~1600-1450 cm⁻¹: Multiple sharp peaks for the C=C stretching of the aromatic and furan rings.
-
~1250 cm⁻¹: Strong peak for the C-O stretching of the ester and phenol.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ (C₁₁H₁₁O₄⁺) would be calculated and compared to the experimental value to within a few parts-per-million (ppm), providing high confidence in the molecular formula.
Chromatographic Methods for Purity and Analysis
Chromatography is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds.
Caption: A typical workflow for HPLC-based purity analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for purity analysis. A C18 column with a gradient elution using acidified water and acetonitrile is a robust starting point. The phenolic hydroxyl and ester groups provide good chromophores for UV detection.
-
Method Rationale: The use of an acid modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape and reproducible retention times. A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column and detected.
Stability, Storage, and Safety
Chemical Stability
The compound possesses two primary points of potential degradation:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air, light, or metal ions. This can lead to the formation of colored quinone-type impurities.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions.
Recommended Storage and Handling
To mitigate degradation, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Container: Use an airtight, opaque container to protect from light and moisture.
Safety and Hazard Information
Based on available data, this compound is classified as harmful.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of this compound.
Protocol: HPLC Purity Analysis
-
Objective: To determine the purity of a sample by percent area using reverse-phase HPLC with UV detection.
-
Instrumentation & Consumables:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Diluent: 50:50 ACN/Water.
-
-
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 30°C. Set UV detector to 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the diluent. Create a working solution by diluting the stock to 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis Sequence: a. Inject a diluent blank to ensure no system contamination. b. Perform a system suitability test by injecting the working solution five times. The relative standard deviation (RSD) for the main peak area should be <2%. c. Inject the working solution for the official purity measurement.
-
Chromatographic Conditions (Gradient):
Time (min) % A (Water + 0.1% TFA) % B (ACN + 0.1% TFA) 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Data Analysis: Integrate all peaks in the chromatogram from the void volume until the end of the gradient. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its characterization relies on a standard suite of analytical techniques, including NMR, MS, IR, and most critically, reverse-phase HPLC for purity assessment. The presence of the phenolic hydroxyl group necessitates careful handling and storage under inert and refrigerated conditions to prevent oxidative degradation. The protocols and data presented in this guide provide a robust framework for scientists to confidently handle, analyze, and utilize this compound in their research and development endeavors.
References
An In-Depth Technical Guide to Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: A Key Intermediate in the Synthesis of Vilazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Vilazodone, a multimodal antidepressant. Vilazodone's unique mechanism of action, which combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor, has established it as a significant therapeutic agent for major depressive disorder.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, and physicochemical properties, to support researchers and drug development professionals in its effective utilization.
Chemical Identity and Properties
CAS Number: 181052-63-1
Synonyms:
-
methyl (7-hydroxy-1-benzofuran-3-yl)acetate
-
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester
Molecular Structure:
A 2D representation of the molecular structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | [5] |
| Molecular Weight | 206.19 g/mol | [5] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 48-50 °C | ChemicalBook |
| Boiling Point | 337.0 ± 27.0 °C (Predicted) | ChemicalBook |
| Density | 1.308 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Soluble in methanol | [5] |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall production of Vilazodone. A common and effective method involves the esterification of 2-(7-hydroxybenzofuran-3-yl)acetic acid.
Reaction Scheme:
General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is based on established chemical synthesis principles for esterification.
-
Reaction Setup: To a solution of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (1 equivalent) in methanol (approximately 5-10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: The reaction mixture is then heated to 60°C and stirred overnight.
-
Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with a basic solution (e.g., 1N NaOH) to a pH of 6-7. The mixture is then extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary.[5]
Application in Drug Development: Synthesis of Vilazodone
This compound serves as a pivotal intermediate in the multi-step synthesis of Vilazodone. The 7-hydroxy group of the benzofuran ring is a key functional handle for subsequent etherification to introduce the piperazine-containing side chain, which is essential for Vilazodone's pharmacological activity.
Vilazodone Synthesis Workflow:
A simplified workflow illustrating the role of this compound in the synthesis of Vilazodone.
The synthesis of Vilazodone from this intermediate typically involves the O-alkylation of the hydroxyl group with a suitable piperazine derivative, followed by subsequent chemical transformations to yield the final active pharmaceutical ingredient.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the antidepressant Vilazodone. A thorough understanding of its synthesis and chemical properties is essential for optimizing the production of this important therapeutic agent. This guide provides a foundational overview to assist researchers and drug development professionals in their work with this vital compound.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 3. Vilazodone: a review in major depressive disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Biological Activities of Benzofuran Compounds for Drug Discovery and Development
Abstract: The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry.[1] Found in numerous natural products and synthetic compounds, its derivatives exhibit a vast spectrum of pharmacological activities, making them a focal point for drug discovery and development.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core biological activities of benzofuran compounds, including their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The narrative synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and detailing methodologies for evaluating biological efficacy. By integrating structure-activity relationships (SAR), mechanisms of action, and quantitative data, this document serves as a comprehensive resource for harnessing the therapeutic potential of the benzofuran scaffold.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Benzofuran Core: Structure and Properties
Benzofuran, or coumarone, is an aromatic organic compound with the chemical formula C₈H₆O. It consists of a benzene ring fused to a furan ring, a structural motif that imparts unique physicochemical properties.[1][4] This planarity and the presence of an oxygen heteroatom create a scaffold that can readily interact with a wide range of biological targets through various non-covalent interactions. The core can be substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and selectivity.[1]
Natural Occurrence and Synthetic Accessibility
Benzofuran derivatives are ubiquitous in nature, particularly in higher plants, and are key components of many biologically active natural products.[2][5] For example, furocoumarins like psoralen and angelicin, used in treating skin diseases, are naturally occurring benzofurans.[3][5] The scaffold's prevalence in nature underscores its evolutionary selection as a robust pharmacophore. Concurrently, advances in synthetic organic chemistry have made the benzofuran nucleus readily accessible.[6] Catalytic strategies, including palladium-, copper-, and nickel-based catalysis, allow for the efficient and modular construction of diverse benzofuran libraries, facilitating the exploration of chemical space for drug discovery.[6][7]
Rationale for its "Privileged" Status in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of providing ligands for diverse biological receptors. The benzofuran scaffold has earned this status due to the remarkable array of biological activities its derivatives possess.[3][8] These include potent anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and neuroprotective effects.[2][4][9] The versatility of the benzofuran core allows medicinal chemists to design molecules with improved efficacy, reduced side effects, and novel mechanisms of action, making it a cornerstone in the development of new therapeutic agents.[1][8]
Major Pharmacological Activities of Benzofuran Derivatives
This section explores the primary therapeutic areas where benzofuran derivatives have shown significant promise, detailing their mechanisms of action, structure-activity relationships, and providing quantitative data for key compounds.
Anticancer Activity
Benzofuran derivatives have emerged as potent anticancer agents, often with a lower incidence of the severe adverse events associated with traditional chemotherapy.[1][4] Their antitumor effects are exerted through multiple mechanisms, including the inhibition of key enzymes like kinases and tubulin polymerization, as well as the induction of apoptosis.[10][11]
Mechanism of Action & Signaling: A significant number of benzofuran derivatives target critical cell signaling pathways. For instance, certain derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. By binding to the kinase domain, these compounds block downstream signaling cascades responsible for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.[12]
Structure-Activity Relationship (SAR):
-
Substitutions at C-2: Ester or heterocyclic ring substitutions at the C-2 position are often crucial for cytotoxic activity.[1]
-
Hybrid Molecules: Hybridizing the benzofuran scaffold with other pharmacophores like chalcone, triazole, or piperazine has yielded potent cytotoxic agents, leveraging synergistic effects.[1]
-
Halogenation: The position of halogen atoms on the benzofuran ring or on side chains is a critical determinant of biological activity. For instance, a bromine atom on a methyl group at the C-3 position resulted in remarkable activity against leukemia cells.[1]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Citation |
| Compound 1 (Brominated) | K562 (Leukemia) | 5.0 | - | [1] |
| Compound 1 (Brominated) | HL60 (Leukemia) | 0.1 | - | [1] |
| Compound 91m (Dichloro-benzylidene) | HeLa (Cervical) | 0.60 | Doxorubicin (1.10) | [12] |
| Compound 91k (EGFR Inhibitor) | HeLa (Cervical) | - | Erlotinib (0.08) | [12] |
| Compound 3 (N-phenethyl carboxamide) | HeLa (Cervical) | 1.14 | Doxorubicin (1.136) | [1] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[3] Benzofuran derivatives have demonstrated broad-spectrum activity against both bacterial and fungal pathogens, making them a promising scaffold for this purpose.[13][14] Many derivatives show high potency against Gram-positive bacteria, such as Staphylococcus aureus, and various fungal species.[11][15]
Structure-Activity Relationship (SAR):
-
Hybrid Scaffolds: Incorporating thiazole, pyrazoline, and oxadiazole moieties into the benzofuran structure is a common strategy to enhance antimicrobial potency.[13]
-
Benzofuran-5-ol: The benzofuran-5-ol scaffold has been identified as a promising lead for developing new antifungal agents.[13]
-
Ketoxime Derivatives: Benzofuran ketoximes containing a cyclobutyl group have shown potent activity against S. aureus and Candida albicans.[13]
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Benzofuran-5-ol derivatives | Candida krusei | 1.6 - 12.5 | [13] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [13] |
| Other ketoxime derivatives | Candida albicans | 0.625 - 2.5 | [13] |
| Fused benzofuran-coumarin | Pseudomonas chinchori | 25 | [13] |
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases.[8] Benzofuran derivatives have been identified as potent antioxidants, capable of neutralizing harmful free radicals and inhibiting oxidative processes like lipid peroxidation.[2][16]
Mechanism of Action: The antioxidant effects of benzofurans are often mediated by their ability to scavenge free radicals.[17] The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, where the antioxidant donates a hydrogen atom to the stable DPPH radical, quenching it.[16] They can also inhibit lipid peroxidation (LPO) in biological membranes, a key process in cellular damage.[17]
Structure-Activity Relationship (SAR):
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzofuran ring system are critical for antioxidant activity, as they can readily donate hydrogen atoms.[17][18]
-
Carboxamides: Novel benzofuran-2-carboxamide derivatives have shown both antioxidant and neuroprotective activities, with substitutions at specific positions enhancing radical scavenging.[16][18]
Quantitative Data: Antioxidant Activity
| Compound | Assay | Result (at 100 µM) | Citation |
| Compound 65 (Carboxamide) | LPO Inhibition | 62% Inhibition | [16] |
| Compound 65 (Carboxamide) | DPPH Scavenging | 23.5% Inhibition | [16] |
| Compound 59 (from D. latifolia) | DPPH Scavenging | IC₅₀ = 96.7 µM | [16] |
Anti-inflammatory Activity
Inflammation is a biological response crucial for tissue repair, but its dysregulation can lead to chronic diseases.[19] Benzofuran derivatives exhibit significant anti-inflammatory properties, which are often evaluated through in vitro assays that model key aspects of the inflammatory cascade.[9][16]
Mechanism of Action: The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit protein denaturation and stabilize cellular membranes.[19][20] Denaturation of tissue proteins is a well-documented cause of inflammation, and compounds that can prevent it are likely to be effective anti-inflammatory agents.[21][22] Furthermore, by stabilizing the membranes of lysosomes, they can prevent the release of pro-inflammatory enzymes that cause tissue damage.[20]
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Assay | IC₅₀ (µg/mL) | Reference Drug | Citation |
| EAME | Albumin Denaturation | 158.42 | Aspirin (121.16) | [22] |
| EAME | Proteinase Inhibition | 160.18 | Aspirin (126.12) | [22] |
| EAME | Membrane Stabilization | 162.14 | Diclofenac (130.14) | [22] |
| EAME | Anti-lipoxygenase | 168.12 | Indomethacin (132.14) | [22] |
| (EAME: Enicostemma axillare Methanol Extract, containing benzofuran derivatives) |
Methodologies for Evaluating Biological Activity
The transition from a synthesized compound to a potential drug lead requires rigorous biological evaluation. The protocols described here are foundational in vitro assays that provide reliable, quantitative data on the pharmacological potential of benzofuran derivatives.
Workflow for Bioactivity Screening
The initial screening of a compound library is a critical step to identify promising candidates for further development. This workflow ensures a systematic and efficient evaluation process.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a cornerstone for preliminary anticancer screening, measuring a cell's metabolic activity as an indicator of viability.[23][24]
-
Principle: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[24] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[25]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility: Broth Microdilution for MIC
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27] It is preferred for its quantitative results and efficiency.[28]
-
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid broth medium. Growth is assessed visually or spectrophotometrically after incubation.
-
Protocol:
-
Compound Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of the benzofuran compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria at 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to all wells containing the test compound. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[29][30]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[30] The decrease in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of the benzofuran test compound in methanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution alone. Determine the IC₅₀ value.
-
Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This assay is a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[20][31]
-
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin undergo denaturation, leading to an increase in turbidity.[21][31] Anti-inflammatory drugs can inhibit this heat-induced denaturation.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v aqueous solution of BSA and 4.3 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Compound Addition: Add 0.2 mL of varying concentrations of the benzofuran test compound to the reaction mixture. Diclofenac sodium can be used as a standard drug.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
Cooling & Reading: After cooling to room temperature, measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The benzofuran scaffold is unequivocally a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable breadth of potent biological activities. This guide has detailed the extensive evidence supporting their roles as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. The structure-activity relationships discussed highlight key chemical features that can be rationally modified to enhance potency and selectivity, while the outlined experimental protocols provide a validated framework for their evaluation.
The future of benzofuran-based drug discovery is promising. Continued research will focus on synthesizing novel hybrid molecules and exploring new substitution patterns to overcome challenges like drug resistance and to identify compounds with novel mechanisms of action. As promising in vitro candidates are identified, the crucial next steps will involve advancing these leads into preclinical in vivo models to assess their pharmacokinetic profiles, efficacy, and safety, with the ultimate goal of translating these versatile scaffolds into next-generation therapeutics for a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 19. journalajrb.com [journalajrb.com]
- 20. bbrc.in [bbrc.in]
- 21. mdpi.com [mdpi.com]
- 22. ijddr.in [ijddr.in]
- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 25. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. woah.org [woah.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Benzofuran Derivatives
<Technical Guide >
Abstract
The benzofuran nucleus, a heterocyclic scaffold comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a vast number of natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the benzofuran core, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of both classical and modern transition-metal-catalyzed methods, offering field-proven insights into experimental choices and providing detailed protocols for key transformations.
Introduction: The Enduring Significance of the Benzofuran Core
First isolated from coal tar and synthesized by Perkin in 1870, the benzofuran scaffold has captivated chemists for over a century.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can effectively interact with biological targets. The versatility of the benzofuran ring system is evident in the diverse structures of clinically approved drugs such as the antiarrhythmic agent Amiodarone , the gout treatment Benzbromarone , and the antihypertensive Saprisartan .[2] Beyond medicine, benzofuran derivatives are integral to the development of organic photovoltaics and field-effect transistors, highlighting their importance in materials science.[1][2]
The persistent demand for novel benzofuran derivatives necessitates a deep understanding of the synthetic methodologies available for their construction. This guide is structured to provide both a foundational understanding of classical methods and an in-depth exploration of modern, highly efficient catalytic systems.
Classical Approaches to Benzofuran Synthesis
While numerous modern methods offer elegance and efficiency, classical syntheses remain relevant, often providing straightforward access to specific substitution patterns from simple starting materials.
2.1. The Perkin Rearrangement
The Perkin rearrangement, or coumarin-benzofuran ring contraction, is a historic and powerful method for synthesizing benzofuran-2-carboxylic acids.[8][9] The reaction proceeds from a 3-halocoumarin, which undergoes a base-catalyzed ring-opening, followed by an intramolecular nucleophilic attack and elimination to form the furan ring.[8][10]
Causality of Experimental Choice: The choice of a strong base (typically NaOH or KOH) is critical for the initial hydrolytic cleavage of the lactone ring in the coumarin. The subsequent intramolecular SNAr-type reaction (phenoxide attacking the vinyl halide) is often the rate-determining step. The reaction is typically run in an alcoholic solvent at reflux, though microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[8]
Mechanism of the Perkin Rearrangement
Caption: Mechanism of the Perkin Rearrangement.
Modern Synthetic Strategies: The Power of Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran core is no exception. These methods often offer superior functional group tolerance, milder reaction conditions, and access to a broader range of derivatives compared to classical approaches.[1][2]
3.1. Palladium and Copper Co-catalyzed Sonogashira Coupling/Cyclization
One of the most robust and widely used modern methods is the domino Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization (heteroannulation).[1][3][11] This strategy allows for the rapid assembly of 2-substituted or 2,3-disubstituted benzofurans from readily available starting materials.[12]
Causality of Experimental Choice:
-
Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is crucial.[1][3] The palladium complex facilitates the oxidative addition to the o-halophenol and the transmetalation step, while the copper(I) salt generates the copper acetylide, which is the active nucleophile.[3]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[1]
-
Solvent: A variety of solvents can be used, including the amine base itself, or polar aprotic solvents like DMF or THF.
The general workflow involves two key catalytic cycles operating in concert.
General Workflow for Sonogashira/Cyclization Synthesis
Caption: General workflow for benzofuran synthesis.
3.2. Other Notable Transition-Metal Catalyzed Routes
While Pd/Cu systems are prevalent, a diverse array of other metals have been successfully employed to catalyze benzofuran synthesis, each with unique advantages.[1]
-
Rhodium-Catalyzed Synthesis: Rhodium catalysts have been used for the synthesis of C4-substituted benzofurans via vinylene transfer reactions.[1]
-
Nickel-Catalyzed Synthesis: Nickel catalysts can provide the activation energy for intramolecular nucleophilic addition reactions of aryl halides to ketones.[1][2]
-
Gold and Silver-Catalyzed Synthesis: These metals are particularly effective in catalyzing the hydroalkoxylation of o-alkynylphenols.[2]
-
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts can promote C-H alkenylation of m-hydroxybenzoic acids followed by an oxygen-induced annulation to form the benzofuran ring.[2]
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required functional group tolerance.
| Method | Key Precursors | Common Catalyst/Reagent | Advantages | Disadvantages |
| Perkin Rearrangement | 3-Halocoumarins | NaOH or KOH | Simple, high yields for specific products, inexpensive reagents.[8] | Limited to benzofuran-2-carboxylic acids; harsh conditions. |
| Sonogashira/Cyclization | o-Halophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | High versatility, broad substrate scope, mild conditions.[1][3][11] | Requires pre-functionalized substrates; potential for side reactions.[12] |
| Heck Coupling/Cyclization | o-Alkynylanilines, Aryl Iodide-Alkenes | Pd₂(dba)₃ | Good for specific dihydrobenzofurans; high enantioselectivity possible.[13] | Multi-component, complex starting materials. |
| Au/Ag-Catalyzed Cyclization | o-Alkynylphenols | AuCl₃ or AgOTf | High atom economy, mild conditions, excellent for hydroalkoxylation.[2] | Can be sensitive to substrate electronics. |
| Ni-Catalyzed Cyclization | Aryl Halides with Ketone Moiety | Ni(COD)₂ / Ligand | Good for specific intramolecular cyclizations.[1][2] | Substrate scope can be limited. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are presented as self-validating systems, including details on setup, execution, purification, and characterization.
5.1. Protocol: Microwave-Assisted Perkin Rearrangement
This protocol describes the expedited synthesis of benzofuran-2-carboxylic acid from 3-bromocoumarin, adapted from literature procedures.[8][10]
-
Materials: 3-Bromocoumarin (1.0 mmol), Sodium Hydroxide (2.5 mmol), Ethanol (5 mL), 1M HCl.
-
Apparatus: 10 mL microwave reactor vessel with a magnetic stir bar, microwave synthesizer.
-
Procedure:
-
To the microwave reactor vessel, add 3-bromocoumarin (1.0 mmol, 225 mg).
-
Add ethanol (5 mL) and a solution of sodium hydroxide (2.5 mmol, 100 mg) in a minimal amount of water.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate at 300W for 5 minutes, with a target temperature of 80°C.
-
After the reaction, cool the vessel to room temperature using compressed air.
-
Transfer the reaction mixture to a beaker and acidify to pH ~2 with 1M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification & Validation: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from an ethanol/water mixture. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity as benzofuran-2-carboxylic acid.
5.2. Protocol: One-Pot Synthesis of 2-Phenylbenzofuran via Sonogashira/Cyclization
This protocol is a representative example of a palladium/copper-catalyzed domino reaction.[1][3]
-
Materials: 2-Iodophenol (1.0 mmol, 220 mg), Phenylacetylene (1.2 mmol, 132 µL), Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), Copper(I) Iodide (0.04 mmol, 7.6 mg), Triethylamine (3 mL).
-
Apparatus: Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine (3 mL) via syringe.
-
Add phenylacetylene via syringe and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: The crude residue should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The structure and purity of the resulting 2-phenylbenzofuran should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The synthesis of benzofuran derivatives remains a vibrant and evolving field of chemical research. While classical methods like the Perkin rearrangement offer reliable routes to certain scaffolds, the landscape is now dominated by the efficiency and versatility of transition-metal catalysis.[1][8] Palladium- and copper-catalyzed domino reactions, in particular, have become the workhorse for constructing diverse benzofuran libraries.[1][3]
Future developments will likely focus on enhancing the sustainability and efficiency of these syntheses. This includes the development of more active and recyclable catalysts, the use of greener solvents like deep eutectic solvents, and the application of C-H activation strategies to minimize the need for pre-functionalized starting materials.[1][2] As our understanding of the biological roles of benzofurans deepens, the demand for innovative and robust synthetic methodologies will continue to grow, ensuring that this privileged scaffold remains at the forefront of scientific discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS No: 181052-63-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It establishes a methodological workflow for acquiring and interpreting spectroscopic data, grounded in fundamental principles. We will explore the predictive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section details the causality behind experimental choices, provides robust protocols for data acquisition, and offers an expert interpretation of expected spectral features. The integration of these techniques provides a self-validating system for the unambiguous confirmation of the molecular structure, an essential process in chemical synthesis and quality control.
Introduction and Molecular Overview
This compound is a substituted benzofuran derivative. The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities.[1] Therefore, the ability to synthesize and rigorously characterize derivatives like this one is of significant interest in medicinal chemistry and materials science.
Accurate structural confirmation is the bedrock of chemical research. This guide presents an integrated spectroscopic approach, treating NMR, IR, and MS not as isolated data points, but as complementary techniques that, when combined, provide a complete and validated molecular portrait.
Molecular Formula: C₁₁H₁₀O₄[2][3] Molecular Weight: 206.19 g/mol [4] Key Structural Features:
-
Aromatic Benzene Ring
-
Heterocyclic Furan Ring
-
Phenolic Hydroxyl (-OH) Group at position 7
-
Methyl Ester (-COOCH₃) functional group
-
Methylene (-CH₂) bridge
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Caption: Structure of this compound.
Integrated Spectroscopic Workflow
The conclusive identification of a chemical entity relies on a multi-faceted analytical approach. The workflow below illustrates a logical sequence for characterization, ensuring that each step provides complementary information, leading to a final, unambiguous structural assignment.
Caption: A validated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. The choice of a deuterated solvent is critical; for this molecule, DMSO-d₆ is preferable to CDCl₃. While the compound is likely soluble in both, DMSO-d₆ will reliably show the exchangeable phenolic -OH proton as a distinct resonance, whereas in CDCl₃, its presence can be ambiguous or broadened into the baseline. A 400 MHz or higher field magnet is chosen to achieve sufficient spectral dispersion, especially in the crowded aromatic region, preventing signal overlap.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Scans: 16 scans.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Scans: 1024 scans.
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Predicted Spectral Data & Interpretation
¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show 7 distinct signals.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
| ~9.8-10.2 | Broad Singlet | 1H | -OH (Phenolic) | The acidic proton on the phenol will appear downfield and be broadened due to hydrogen bonding and exchange. This signal will disappear upon a D₂O shake experiment. |
| ~7.70 | Singlet | 1H | H-2 | The proton on the furan ring is unique and lacks adjacent protons for coupling, resulting in a sharp singlet. |
| ~7.15 | Doublet (d) | 1H | H-4 | This proton is part of the aromatic system and is coupled only to H-5, resulting in a doublet. |
| ~7.05 | Triplet (t) | 1H | H-5 | Coupled to both H-4 and H-6 with similar coupling constants, this proton will appear as a triplet. |
| ~6.85 | Doublet (d) | 1H | H-6 | This proton is coupled only to H-5, resulting in a doublet. |
| ~3.80 | Singlet | 2H | -CH₂- | The two methylene protons are chemically equivalent and have no adjacent protons, leading to a singlet integrating to 2H. |
| ~3.65 | Singlet | 3H | -OCH₃ | The three methyl protons of the ester are equivalent and isolated, producing a characteristic sharp singlet. |
¹³C NMR (101 MHz, DMSO-d₆): The proton-decoupled ¹³C spectrum will show 11 distinct signals corresponding to each unique carbon atom.
| Predicted δ (ppm) | Assignment | Rationale & Interpretation |
| ~171.5 | C=O (Ester) | The carbonyl carbon of the ester is the most deshielded carbon, appearing far downfield. |
| ~155.0 | C-7a | A quaternary carbon in the furan ring, attached to oxygen. |
| ~148.5 | C-7 | The aromatic carbon directly bonded to the hydroxyl group is significantly deshielded. |
| ~144.0 | C-2 | The CH carbon in the furan ring. |
| ~128.0 | C-3a | A quaternary aromatic carbon at the ring junction. |
| ~122.5 | C-5 | Aromatic CH carbon. |
| ~116.0 | C-6 | Aromatic CH carbon. |
| ~112.0 | C-4 | Aromatic CH carbon. |
| ~108.0 | C-3 | The furan carbon bonded to the acetate side chain. |
| ~52.0 | -OCH₃ | The methyl carbon of the ester, typically found in this region. |
| ~31.0 | -CH₂- | The aliphatic methylene carbon. |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The choice of Attenuated Total Reflectance (ATR) is one of efficiency and simplicity for solid samples, requiring minimal sample preparation compared to older methods like KBr pellets. We expect to see characteristic vibrational frequencies for the hydroxyl, ester carbonyl, and aromatic C=C bonds, which serve as a quick quality check and confirmation of key molecular features.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and taking a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted Spectral Data & Interpretation
| Predicted ν (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3500-3200 | O-H stretch (Phenol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a key indicator of the hydroxyl group. |
| 3100-3000 | C-H stretch (Aromatic) | Medium | Confirms the presence of sp² C-H bonds in the aromatic and furan rings. |
| 2990-2850 | C-H stretch (Aliphatic) | Medium-Weak | Corresponds to the sp³ C-H bonds of the methylene and methyl groups. |
| ~1735 | C=O stretch (Ester) | Strong, Sharp | This is one of the most intense and diagnostic peaks in the spectrum, confirming the ester functional group. |
| 1600, 1500, 1450 | C=C stretch (Aromatic) | Medium-Strong | A series of absorptions confirming the aromatic ring system. |
| ~1250, ~1100 | C-O stretch | Strong | A complex region showing strong absorptions from the ester C-O and the furan ether C-O bonds. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the chosen method as it allows for online purification of the sample prior to analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it minimizes fragmentation and maximizes the abundance of the molecular ion, which is the primary piece of information sought. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended as it can provide complementary fragmentation data.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to elute the compound.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive and Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
High Resolution: If available, perform analysis on an Orbitrap or TOF instrument to obtain exact mass data.
-
Predicted Spectral Data & Interpretation
-
Molecular Ion: The most critical data point is the molecular weight.
-
Positive Mode: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 207.0652 (Calculated for C₁₁H₁₁O₄⁺).
-
Negative Mode: Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 205.0495 (Calculated for C₁₁H₉O₄⁻).
-
-
High-Resolution Data: Obtaining a mass accurate to within 5 ppm of the calculated value provides unequivocal confirmation of the elemental formula C₁₁H₁₀O₄.
-
Potential Fragments: Tandem MS (MS/MS) would reveal key fragments. Expected losses include:
-
Loss of CH₃OH (Methanol): A neutral loss of 32 Da from the [M+H]⁺ ion.
-
Loss of •COOCH₃ (Carbomethoxy radical): A loss of 59 Da.
-
Decarboxylation: Loss of CO₂ (44 Da) after initial fragmentation.
-
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques.
-
Mass Spectrometry establishes the correct molecular formula of C₁₁H₁₀O₄.
-
Infrared Spectroscopy confirms the presence of the key hydroxyl, ester, and aromatic functional groups.
-
NMR Spectroscopy provides the definitive and unambiguous map of the molecule, detailing the precise connectivity of all hydrogen and carbon atoms. The predicted chemical shifts, coupling patterns, and integrations align perfectly with the proposed structure.
This integrated, multi-technique approach represents a robust and self-validating system, ensuring the highest level of scientific integrity for researchers in chemical synthesis and drug discovery.
References
The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Hydroxybenzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in a vast number of natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[3][4] Among these, the hydroxybenzofuran scaffold has emerged as a particularly privileged structure, conferring a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7][8] This technical guide provides an in-depth exploration of the therapeutic landscape of hydroxybenzofuran derivatives, offering insights into their synthesis, mechanisms of action, and structure-activity relationships (SAR) to empower researchers in the rational design of novel therapeutics.
Part 1: The Chemistry of Bioactivity - Synthesis and Core Principles
The therapeutic efficacy of hydroxybenzofuran derivatives is intrinsically linked to their molecular architecture. The strategic placement of hydroxyl groups and other substituents on the benzofuran core dictates their biological targets and pharmacological profiles.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the hydroxybenzofuran backbone is a critical first step in the development of novel drug candidates. A variety of synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and the ability to introduce diverse functionalities. A robust and cost-effective four-step, one-pot process has been reported for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, a key intermediate for further elaboration.[9] This method provides a practical manufacturing approach for accessing this valuable scaffold.[9] The versatility of synthetic methodologies allows for the creation of extensive libraries of hydroxybenzofuran analogs for biological screening.[10]
The Hydroxyl Group: A Key Player in Pharmacological Activity
The position and number of hydroxyl groups on the benzofuran ring are crucial determinants of biological activity. The hydroxyl moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, its antioxidant properties contribute significantly to the therapeutic effects observed in many derivatives.[5]
Part 2: Therapeutic Frontiers of Hydroxybenzofuran Scaffolds
The unique structural features of hydroxybenzofurans have been exploited to develop potent agents against a range of diseases. This section delves into the major therapeutic applications, highlighting key mechanisms and structure-activity relationships.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Hydroxybenzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of cancer cell lines.[11][12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action:
Many synthetic and naturally occurring benzofuran derivatives have shown potent antiproliferative activity.[12][13] For instance, certain 3-acyl-5-hydroxybenzofuran derivatives have shown antiproliferative effects against human breast cancer MCF-7 cells.[6][14] Molecular docking studies suggest that these compounds can bind to the estrogen receptor alpha (ERα), indicating a potential mechanism for their anti-estrogen breast cancer activity.[6][14] The interaction with ERα is stabilized by van der Waals forces and hydrogen bonds.[6][14]
Other benzofuran derivatives have been found to inhibit Pin1, an enzyme overexpressed in several human cancers, and suppress the proliferation of hepatocellular carcinoma (HCC) cells.[12] Some derivatives induce apoptosis and autophagy in non-small-cell lung carcinoma cells.[12] Furthermore, certain oxindole-based benzofuran hybrids act as dual inhibitors of CDK2/GSK-3β, showing potent activity against breast cancer cell lines.[12]
Below is a simplified representation of a potential signaling pathway targeted by hydroxybenzofuran derivatives in cancer.
Caption: Potential anticancer mechanisms of hydroxybenzofuran derivatives.
Structure-Activity Relationship (SAR):
The anticancer activity of hydroxybenzofuran derivatives is highly dependent on the nature and position of substituents. For example, in 3-acyl-5-hydroxybenzofurans, the type of acyl group significantly influences their antiproliferative activity against breast cancer cells.[6] SAR studies have shown that substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic moieties are often crucial for cytotoxic activity.[1] The presence of electron-donating or electron-withdrawing groups on the phenyl ring of 2-arylbenzofurans can also modulate their anticancer potency.[11]
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Acyl-5-hydroxybenzofurans | MCF-7 | 43.08 | [6][14] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Inhibition | 0.874 | [12] |
| Oxindole-based benzofuran hybrids | MCF-7 | 2.27 - 12.9 | [12] |
| Benzofuran-based EGFR kinase inhibitor | EGFR TK | 0.93 | [12] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and hydroxybenzofuran derivatives have emerged as promising anti-inflammatory agents.[15][16][17]
Mechanism of Action:
The anti-inflammatory effects of hydroxybenzofurans are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to be potent inhibitors of prostaglandin synthesis.[15] The exact mechanism is not fully elucidated but may involve the inhibition of cyclooxygenase (COX) enzymes.[17] Additionally, some benzofurans can inhibit the production of nitric oxide (NO), a key inflammatory mediator, by scavenging it directly or by inhibiting the expression of inducible nitric oxide synthase (iNOS).[17][18] The modulation of signaling pathways such as NF-κB and MAPK has also been implicated in their anti-inflammatory action.[5]
Caption: Anti-inflammatory mechanisms of hydroxybenzofuran derivatives.
Structure-Activity Relationship (SAR):
For 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position leads to potent anti-inflammatory activity.[15] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than diclofenac in several inflammatory models.[15] The presence of a double bond between C-2 and C-3 in some benzofuran derivatives has been shown to confer superior anti-inflammatory activity compared to their single-bond counterparts.[18]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the hydroxybenzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Hydroxybenzofuran derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[6][19][20]
Mechanism of Action:
The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA.[21] Molecular docking studies have suggested that some 6-hydroxybenzofuran-3(2H)-one based thiazoles may target N-myristoyltransferase (NMT), an essential enzyme in fungi.[19]
Structure-Activity Relationship (SAR):
The antimicrobial activity is highly dependent on the specific substitutions on the benzofuran ring. For example, 2-amino-4-arylthio-5-hydroxybenzofurans have shown potent antifungal activity.[6] In a series of 6-hydroxybenzofuran-3(2H)-one based thiazoles, derivatives containing fluorine, bromine, and hydrogen substituents on the phenyl ring were the most active.[19] The presence of thiazole, pyrazoline, and oxadiazole moieties fused to the benzofuran core has been shown to be essential for antimicrobial activity in some series.[6]
Quantitative Data Summary:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4-arylthio-5-hydroxybenzofurans | Fungal species | 1.6 - 12.5 | [6] |
| 6-Hydroxybenzofuran-3(2H)-one based thiazoles | Candida albicans | 1.95 - 7.81 | [19] |
| 6-Hydroxybenzofuran-3(2H)-one based thiazoles | Staphylococcus epidermidis | 31.25 - 62.5 | [19] |
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's disease represent a significant unmet medical need. Hydroxybenzofuran derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these devastating conditions.[7][8][22][23][24][25]
Mechanism of Action:
The neuroprotective effects of hydroxybenzofurans are often linked to their antioxidant and anti-excitotoxic properties.[7][8][25] Some derivatives can protect neurons from NMDA-induced excitotoxicity, a key process in neuronal cell death.[7][8][25] They can also scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[7][8] Furthermore, certain 2-arylbenzo[b]furans have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[22][23] Some benzofuran-type stilbenes have shown neuroprotective activity against glutamate-induced cell death, potentially mediated by the metabotropic glutamate receptor 1 (mGluR1).[24]
Caption: Neuroprotective mechanisms of hydroxybenzofuran derivatives.
Structure-Activity Relationship (SAR):
In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position of the phenyl ring were found to be important for neuroprotective activity against excitotoxic damage.[7][8] The presence of an acrylate group on 2-arylbenzo[b]furans has been shown to confer both neuroprotective and anti-inflammatory effects.[23]
Part 3: Future Directions and Conclusion
The hydroxybenzofuran scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents. The diverse pharmacological activities, coupled with the potential for synthetic modification, make it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Lead Optimization: Further refinement of lead compounds through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to gain a more comprehensive understanding of their therapeutic effects.
-
In Vivo Efficacy and Safety: Rigorous evaluation of promising candidates in preclinical animal models to assess their in vivo efficacy and safety profiles.
-
Clinical Translation: Advancing the most promising compounds into clinical trials to evaluate their therapeutic potential in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. 3-Acyl-5-hydroxybenzofuran derivatives as potential anti-estrogen breast cancer agents: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
A Technical Guide to the Structural Elucidation of Novel Benzofuran Compounds
Foreword: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Naturally occurring in various plants and also accessible through diverse synthetic routes, its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This therapeutic potential has made the benzofuran scaffold a privileged structure in the development of new pharmaceutical agents.[7][8][9] However, the journey from a promising synthetic product or natural isolate to a viable drug candidate is critically dependent on an unambiguous and definitive determination of its molecular structure. The precise arrangement of atoms, substituent positions, and stereochemistry dictates the molecule's interaction with biological targets and, consequently, its efficacy and safety.
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth, field-proven framework for the structural elucidation of novel benzofuran derivatives. Moving beyond a mere recitation of techniques, we will explore the strategic integration of modern spectroscopic and analytical methods, emphasizing the causality behind experimental choices and the logic of data interpretation to build a self-validating and irrefutable structural hypothesis.
The Integrated Elucidation Workflow: A Strategy of Synergy
Caption: Integrated workflow for novel compound structure elucidation.
The First Gate: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into the complex world of atomic connectivity, the fundamental question is "What is the molecular formula?". HRMS is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places, providing a mass accuracy that allows for the unambiguous determination of the elemental composition. For benzofuran derivatives, this is crucial for distinguishing between isomers and confirming the successful incorporation of substituents. Electrospray ionization (ESI) is the preferred method for most drug-like molecules, as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.[10][11]
Trustworthiness & Self-Validation:
-
Isotopic Pattern: The presence of specific elements like chlorine or bromine creates characteristic isotopic patterns that must match the theoretical distribution for the proposed formula. For example, a compound with one chlorine atom will show an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak.[12]
-
Common Adducts: Identifying common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) and verifying their mass differences provides internal validation of the molecular weight.
Protocol: HRMS Analysis via ESI-QTOF
-
Sample Preparation:
-
Prepare a stock solution of the purified benzofuran compound at ~1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.[12]
-
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to the run to ensure high mass accuracy.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, scanning a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-1000).
-
Ensure the resolution is set to >10,000 (FWHM) to achieve the necessary mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass. The calculated mass should be within 5 ppm of the measured mass.
-
Verify the isotopic distribution pattern against the theoretical pattern for the proposed formula.
-
Data Presentation: Interpreting Fragmentation
While soft ionization is used for molecular formula determination, techniques like tandem MS (MS/MS) or Electron Ionization (EI) can provide structural clues through fragmentation.[13][14]
| Precursor Ion Feature | Common Neutral Loss / Fragment Ion | Structural Implication |
| Benzofuran Core | Loss of CO (28 Da) | Characteristic of the furan ring cleavage. |
| Acetyl-substituted Benzofuran | Loss of CH₂CO (42 Da) | Indicates cleavage of a ketene group. |
| Methoxy-substituted Benzofuran | Loss of CH₃ (15 Da), then CO (28 Da) | Sequential loss of a methyl radical and carbon monoxide. |
| 2-Aroylbenzofuran | Aroyl cation [ArCO]⁺ | Cleavage of the bond between the benzofuran ring and the carbonyl group.[14] |
The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for determining the precise 3D structure of an organic molecule in solution.[15] It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei (integration), and their proximity to one another (coupling constants and 2D correlations). For a novel benzofuran, a suite of NMR experiments is non-negotiable for mapping the carbon skeleton and placing substituents correctly.
Trustworthiness & Self-Validation: The true strength of NMR lies in its self-validating system of cross-correlation. A structural hypothesis built from ¹H NMR data (e.g., coupling patterns) must be independently confirmed by ¹³C chemical shifts and, most importantly, by the through-bond correlations observed in 2D experiments like HMBC. Any contradiction in this web of data immediately invalidates the proposed structure.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR.[15]
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[12] The choice of solvent is critical to avoid signal overlap.[16]
-
Ensure the sample is fully dissolved; poor solubility leads to broad peaks.[16]
-
-
Instrument Setup:
-
Insert the tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals (typically 0-12 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment due to the lower natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is the key experiment for connecting molecular fragments.
-
Data Presentation: Characteristic Chemical Shifts
Substituents can significantly influence the electronic environment and thus the chemical shifts of the benzofuran core protons and carbons.[17] The following table provides typical ranges.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 7.5 - 7.8 | 145 - 150 | Often a singlet or small doublet, sensitive to C3 substitution. |
| H-3 | 6.6 - 7.0 | 102 - 110 | Sensitive to C2 substitution. |
| H-4 | 7.4 - 7.6 | 120 - 128 | Part of the benzene ring system. |
| H-5 | 7.1 - 7.3 | 122 - 130 | Part of the benzene ring system. |
| H-6 | 7.1 - 7.3 | 120 - 125 | Part of the benzene ring system. |
| H-7 | 7.4 - 7.6 | 110 - 115 | Adjacent to the furan oxygen. |
| C-3a | N/A | 127 - 130 | Bridgehead carbon. |
| C-7a | N/A | 154 - 156 | Bridgehead carbon adjacent to oxygen. |
Note: Values are approximate and can vary significantly based on solvent and substitution patterns. Data adapted from multiple sources.[17][18]
The Logic of 2D NMR Connectivity
The true power of NMR is realized when combining HSQC and HMBC data to build the molecular skeleton. HSQC provides the direct one-bond C-H connections, while HMBC reveals the longer-range two- and three-bond connections that link these fragments together.
Caption: Using 2D NMR to establish connectivity between atoms.
The Final Verdict: Single-Crystal X-ray Crystallography
Expertise & Rationale: When absolute, unambiguous proof of structure, including relative and absolute stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[19] It provides a 3D model of the molecule as it exists in the crystal lattice, directly visualizing the atomic positions and bond lengths.[20] For novel compounds, especially those with multiple chiral centers or unexpected rearrangements, a crystal structure provides irrefutable evidence that can resolve any ambiguities remaining after spectroscopic analysis.[21][22]
Trustworthiness & Self-Validation: The quality of a crystal structure is judged by statistical parameters such as the R-factor (R1), which indicates the agreement between the calculated model and the experimental diffraction data. A low R1 value (typically < 0.05) signifies a high-quality, trustworthy structure.[19]
Protocol: Crystallization and Data Analysis
-
Crystal Growth (The Art):
-
This is often the most challenging step. The goal is to grow a single, well-ordered crystal of sufficient size and quality.
-
Common methods include slow evaporation of a solvent, vapor diffusion (precipitant vapor diffusing into a solution of the compound), and liquid-liquid diffusion.
-
Screen a wide variety of solvents and solvent combinations (e.g., dichloromethane/hexane, ethyl acetate/heptane, methanol/water).
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen.
-
The crystal is placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Specialized software is used to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data until the model converges and key statistical metrics (e.g., R1, wR2, Goodness-of-Fit) are minimized.[19][23] The final output is a detailed model of the molecular structure.
-
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article on benzofuran [wisdomlib.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 19. pubs.vensel.org [pubs.vensel.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Preliminary in-vitro screening of benzofuran derivatives
<
A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Benzofuran Scaffold
Benzofuran derivatives represent a significant class of heterocyclic compounds widely found in nature and synthetic chemistry.[1][2][3] Their rigid bicyclic structure serves as a privileged scaffold in medicinal chemistry, conferring a diverse range of potent biological activities.[1][4] Numerous studies have demonstrated that these compounds exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties, making them highly attractive starting points for drug discovery programs.[2][4][5] This guide provides a comprehensive overview of the preliminary in-vitro screening cascade for novel benzofuran derivatives, offering field-proven insights and detailed protocols for researchers in drug development.
The In-Vitro Screening Cascade: A Strategic Approach
The initial evaluation of a library of novel benzofuran derivatives follows a strategic, multi-tiered approach designed to efficiently identify promising candidates and elucidate their biological activities. This process, often referred to as a screening cascade, begins with broad, high-throughput assays to assess general cytotoxicity and primary bioactivity, followed by more specific, target-oriented secondary assays.
This tiered approach ensures that resources are focused on compounds with the most promising profiles, filtering out inactive or overly toxic molecules early in the process.[6][7] The selection of assays is driven by the vast therapeutic potential of the benzofuran nucleus.[3][4]
Caption: The tiered in-vitro screening workflow for benzofuran derivatives.
Part 1: Primary Screening - Assessing Foundational Bioactivity
The goal of primary screening is to cast a wide net to identify compounds that exhibit any significant biological effect. For benzofuran derivatives, this typically involves parallel screening for anticancer and antimicrobial activities, two of the most prominent therapeutic areas for this class of compounds.[2][4]
Anticancer Cytotoxicity Screening
A fundamental first step is to evaluate the general cytotoxicity of the derivatives against a panel of human cancer cell lines.[8] This not only identifies potential anticancer agents but also provides a crucial baseline of cellular toxicity for all subsequent assays.
Rationale for Assay Choice: Colorimetric assays like the MTT and SRB assays are the workhorses of initial cytotoxicity screening.[9][10] They are robust, reproducible, cost-effective, and amenable to high-throughput screening in 96-well plate formats.[7][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria.[10] Viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a dark purple formazan product, the quantity of which is directly proportional to the number of living cells.[10][12]
-
SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[13] The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number.[13] It is often considered a reliable alternative to the MTT assay.[9]
Recommended Cell Line Panel: To gain a broader understanding of a compound's activity spectrum, it is advisable to use a panel of cell lines from different cancer types.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2 negative); highly invasive.[14] |
| A549 | Lung Carcinoma | A common model for non-small-cell lung cancer.[14] |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer cell line.[15] |
| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines.[14] |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous cell line used to assess selectivity. |
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of benzofuran derivatives.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Benzofuran derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing
Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[4] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]
Rationale for Assay Choice: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16][17] It is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[16]
Recommended Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[18]
-
Fungi (Yeast): Candida albicans, Saccharomyces cerevisiae
Detailed Protocol: Broth Microdilution MIC Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives against selected microbial strains.
Materials:
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This will result in 50 µL per well with decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard, and then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test values.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[16]
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be assessed visually or by reading the optical density (OD) with a plate reader.
Part 2: Secondary & Mechanistic Screening
Hits identified from primary screening are advanced to secondary assays to confirm their activity, determine their mechanism of action, and evaluate other therapeutically relevant properties.[20]
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[21][22] Benzofuran derivatives, for instance, have been reported to inhibit protein kinases like mTOR, which are crucial in cancer cell signaling.[23][24]
Rationale for Assay Choice: Enzyme assays are fundamental to drug discovery, allowing for the direct measurement of a compound's effect on a specific biological target.[25] The choice of enzyme depends on the intended therapeutic application. For anticancer screening, kinases are common targets; for anti-inflammatory activity, cyclooxygenase (COX) enzymes would be relevant.
Caption: Simplified mTOR signaling pathway, a target for some anticancer benzofurans.[23][24]
General Protocol Outline: Kinase Inhibition Assay
-
Reaction Setup: In a microplate well, combine the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: Add the benzofuran derivative at various concentrations.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.
-
Detection: Stop the reaction and quantify the product. This is often done using fluorescence, luminescence, or antibody-based (ELISA) methods that detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and the antioxidant potential of benzofurans is a well-documented property.[4][5]
Rationale for Assay Choice: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the free radical scavenging activity of compounds.[26][27] The stable DPPH radical has a deep purple color. When it is reduced by an antioxidant, it loses its color, and the change in absorbance can be measured spectrophotometrically.[27]
Detailed Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of benzofuran derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Benzofuran derivatives
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol.[26] Keep the solution protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of methanol to a control well.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.[27] Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26][27]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[26]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[27] Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint for cytotoxicity and enzyme inhibition assays is the IC50 value (the concentration that causes 50% inhibition), while for antimicrobial assays, it is the MIC value . Lower values indicate higher potency.
Table 1: Example Cytotoxicity and Antimicrobial Screening Data
| Compound ID | IC50 vs. MCF-7 (µM) | IC50 vs. A549 (µM) | IC50 vs. MRC-5 (µM) | Selectivity Index (MRC-5/A549) | MIC vs. S. aureus (µg/mL) |
| BZF-001 | 1.2 | 2.5 | > 50 | > 20 | 4 |
| BZF-002 | 15.7 | 22.1 | > 50 | > 2.2 | 64 |
| BZF-003 | 0.8 | 1.1 | 1.5 | 1.4 | > 128 |
| Doxorubicin | 0.5 | 0.9 | 0.7 | 0.8 | N/A |
The Selectivity Index (SI) is a critical parameter, calculated by dividing the IC50 in a normal cell line by the IC50 in a cancer cell line. A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.
Conclusion and Future Directions
This guide outlines a logical and efficient cascade for the preliminary in-vitro screening of novel benzofuran derivatives. The primary assays provide essential data on broad-spectrum cytotoxicity and antimicrobial activity, allowing for the rapid identification of "hit" compounds. Secondary and mechanistic assays then serve to confirm these activities and begin to unravel the specific molecular targets and pathways involved.
Compounds that demonstrate high potency (low IC50 or MIC values) and favorable selectivity in these in-vitro models become lead candidates for further optimization, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual in-vivo efficacy studies.[11]
References
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. ijsdr.org [ijsdr.org]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. In vitro - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. thomassci.com [thomassci.com]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 15. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Unique screening method simplifies identification of novel drugs | Karolinska Institutet [news.ki.se]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. blog.biobide.com [blog.biobide.com]
- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. acmeresearchlabs.in [acmeresearchlabs.in]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Alchemist's Guide to Aromatic Scaffolds: A Review of Palladium-Catalyzed Benzofuran Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Core and the Power of Palladium
The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone of medicinal chemistry and materials science. Its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-fungal, and anti-viral properties.[1] Prominent drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature this privileged structure, underscoring its significance in drug development.[1]
The efficient construction of the benzofuran ring system has thus been a long-standing goal for synthetic organic chemists. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as arguably the most powerful and versatile tool. These methods offer high efficiency, functional group tolerance, and the ability to construct complex, substituted benzofurans with remarkable regioselectivity. This guide provides an in-depth review of the core palladium-catalyzed strategies for benzofuran synthesis, offering field-proven insights into mechanistic underpinnings, practical experimental protocols, and comparative analyses to aid researchers in this dynamic field.
Foundational Strategies in Palladium-Catalyzed Benzofuran Synthesis
Palladium catalysis offers several distinct pathways to the benzofuran core, primarily revolving around the formation of a key C–C or C–O bond to complete the furan ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product. The most prevalent and powerful of these methods can be broadly categorized into three groups:
-
Domino Sonogashira Coupling and Cyclization: A highly popular one-pot method that couples an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran.
-
Intramolecular Annulation (Larock-type): A versatile reaction involving the palladium-catalyzed annulation of an o-halophenol with an internal alkyne.
-
Direct C–H Activation/Functionalization: An increasingly important strategy that forgoes the need for pre-functionalized starting materials (like halides), instead activating a C–H bond on a phenol or related substrate for cyclization.
The following sections will delve into the mechanistic details and practical application of these core strategies.
The Workhorse: Domino Sonogashira Coupling & Cyclization
This one-pot, two-stage reaction is one of the most reliable and widely used methods for synthesizing 2-substituted and 2,3-disubstituted benzofurans. The process begins with a standard palladium/copper co-catalyzed Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne. The resulting o-alkynylphenol intermediate, without isolation, undergoes a subsequent palladium- or copper-catalyzed 5-exo-dig intramolecular cyclization to yield the benzofuran product.[2]
Causality and Mechanistic Insight
The elegance of this domino reaction lies in its atom economy and operational simplicity. The entire sequence is typically performed in a single reaction vessel. A plausible mechanism involves two interconnected catalytic cycles.[2]
-
Cycle I (Sonogashira Coupling): The active Pd(0) species undergoes oxidative addition into the aryl-iodide bond of the o-iodophenol. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the o-alkynylphenol and regenerates the Pd(0) catalyst.
-
Cycle II (Intramolecular Cyclization): The phenolic proton is removed by a base. The resulting phenoxide attacks the alkyne (nucleophilic addition), a process facilitated by coordination to a Pd(II) species (generated from Pd(0) via an oxidative pathway) or the copper co-catalyst. This forms the five-membered ring. Subsequent protonolysis completes the cyclization and regenerates the active catalyst.
Diagram 1: General Catalytic Cycle for Sonogashira Coupling/Cyclization
Caption: Domino reaction pathway for benzofuran synthesis.
Field-Proven Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of 2-arylbenzofurans via a tandem Sonogashira coupling-cyclization reaction.
Synthesis of 2-Phenylbenzofuran from 2-Iodophenol and Phenylacetylene [2]
-
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-phenylbenzofuran product.
-
The Versatile Route: Larock Annulation
The Larock annulation provides a powerful pathway to 2,3-disubstituted benzofurans through the reaction of an o-halophenol (typically iodo- or bromo-) with an internal alkyne. This method is particularly valuable for creating more complex substitution patterns that are not accessible via the terminal alkynes used in Sonogashira-based approaches.
Causality and Mechanistic Insight
The mechanism of the Larock annulation is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The choice of base, solvent, and additives like lithium chloride (LiCl) can be critical for achieving high yields and preventing side reactions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to the o-halophenol, forming an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The internal alkyne coordinates to the palladium center. This is followed by a regioselective migratory insertion of the alkyne into the aryl-palladium bond, forming a vinylpalladium(II) intermediate. The regioselectivity of this step is crucial and is influenced by both steric and electronic factors of the alkyne substituents.
-
Intramolecular C–O Bond Formation: The phenolic oxygen, often assisted by the base, attacks the palladium center, displacing the halide and forming a six-membered palladacycle.
-
Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the C–O bond of the furan ring and regenerates the active Pd(0) catalyst.
Diagram 2: Catalytic Cycle for Larock Benzofuran Annulation
Caption: The Pd(0)/Pd(II) cycle for Larock Annulation.
The Modern Approach: C–H Activation Strategies
The direct functionalization of C–H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach by avoiding pre-functionalized substrates. In benzofuran synthesis, palladium-catalyzed C–H activation typically involves the intramolecular oxidative cyclization of substrates like 2-hydroxystyrenes or phenols with alkenes/alkynes.
Causality and Mechanistic Insight
These reactions often operate via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. A common pathway involves the coordination of a directing group (like the phenol's hydroxyl) to the palladium(II) center, which facilitates the cleavage of a nearby C–H bond to form a palladacycle.[3][4]
-
Directed C–H Activation: The phenol coordinates to the Pd(II) catalyst. This brings the catalyst into proximity with an ortho C–H bond, which is then cleaved in a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle.
-
Coordination and Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the palladium center and subsequently inserts into the Pd-Carbon bond.
-
Reductive Elimination/β-Hydride Elimination: The final product is formed via C–O reductive elimination. An oxidant (often O₂ from air, or a copper salt) is required to regenerate the active Pd(II) catalyst from the resulting Pd(0).[5]
This strategy is powerful for creating diverse benzofuran structures and has been successfully applied to the synthesis of complex natural products.[3][5]
Diagram 3: General Workflow for C-H Activation Synthesis
Caption: Conceptual workflow for benzofuran synthesis via C-H activation.
Comparative Analysis of Key Methodologies
The selection of a synthetic route depends heavily on the target molecule's complexity, desired substitution pattern, and the availability of starting materials. Below is a comparative summary of the discussed palladium-catalyzed methods.
| Feature | Domino Sonogashira/Cyclization | Larock Annulation | Direct C–H Activation |
| Starting Materials | o-Halophenol, Terminal Alkyne | o-Halophenol, Internal Alkyne | Phenol derivative, Alkene/Alkyne |
| Typical Products | 2-Substituted | 2,3-Disubstituted | Variably Substituted |
| Key Advantage | Operational simplicity, one-pot | High versatility for 2,3-substitution | High atom economy, no pre-functionalization |
| Common Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ or Pd(TFA)₂ |
| Typical Base | Amine base (e.g., Et₃N) | Inorganic base (e.g., K₂CO₃, NaOAc) | Often requires specific ligands/additives |
| Key Consideration | Limited to terminal alkynes | Regioselectivity of alkyne insertion | Requires directing group, external oxidant |
| Yield Range | Good to Excellent | Moderate to Excellent | Moderate to Good |
Conclusion and Future Outlook
Palladium catalysis has unequivocally revolutionized the synthesis of benzofurans, providing a robust and flexible platform for accessing a vast chemical space. Domino reactions, such as the Sonogashira coupling/cyclization, offer unparalleled efficiency for simpler targets, while methods like the Larock annulation provide access to more complex substitution patterns. The continued development of C–H activation methodologies promises an even more sustainable and atom-economical future, minimizing waste by circumventing the need for halogenated starting materials.
For professionals in drug discovery, these methods provide the critical tools needed to rapidly generate libraries of novel benzofuran derivatives for biological screening. As our understanding of catalyst behavior and reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and selective catalytic systems, further empowering the synthesis of next-generation pharmaceuticals and advanced materials built upon the remarkable benzofuran scaffold.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Its derivatives are the subject of intensive research in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate, a key derivative and synthetic intermediate. We will detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, outline a systematic approach for its spectroscopic characterization, and discuss its potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable compound.
Compound Identification and Physicochemical Properties
This compound is a functionalized benzofuran derivative. The strategic placement of the hydroxyl group at the 7-position and the methyl acetate moiety at the 3-position makes it a versatile intermediate for further chemical elaboration.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate | [1] |
| CAS Number | 181052-63-1 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| InChI Key | MOIRPSOAHDOAIA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=COC2=C1C=CC=C2O | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 337.0 ± 27.0 °C (Predicted) | |
| Density | 1.308 ± 0.06 g/cm³ (Predicted) |
| Storage | 2-8°C, stored under nitrogen | |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 3-substituted benzofurans can be achieved through various strategies. A robust and common method involves the initial O-alkylation of a substituted phenol followed by an intramolecular cyclization. For this compound, a logical precursor is 2,3-dihydroxybenzaldehyde.
Principle of Synthesis
The synthesis proceeds in two key stages:
-
Selective O-alkylation: The phenolic hydroxyl group at the 2-position of 2,3-dihydroxybenzaldehyde is more nucleophilic than the 3-position due to electronic effects. However, regioselective alkylation can be challenging. A common strategy is to react the diol with an alkylating agent like methyl chloroacetate under basic conditions. The base (e.g., K₂CO₃ or CsHCO₃) deprotonates the most acidic phenol, which then attacks the electrophilic chloroacetate.[3]
-
Intramolecular Cyclization/Condensation: The resulting ether intermediate undergoes an intramolecular aldol-type condensation or Perkin-like reaction. The base abstracts a proton from the α-carbon of the acetate moiety, creating a carbanion. This carbanion then attacks the adjacent aldehyde carbonyl group, leading to cyclization. Subsequent dehydration (aromatization) yields the stable benzofuran ring system.[4]
Experimental Workflow
References
Molecular weight and formula of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
An In-depth Technical Guide to Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The benzofuran scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of this compound, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, plausible synthetic routes with mechanistic rationale, analytical validation protocols, and its potential as a versatile building block in the synthesis of novel therapeutic agents.
Part 1: Physicochemical Characterization
This compound is a solid organic compound whose structural features—a planar benzofuran ring system, a phenolic hydroxyl group, and a methyl ester moiety—make it a valuable precursor for further chemical modification. A summary of its key properties is presented below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₀O₄ | [4] |
| Molecular Weight | 206.19 g/mol | [4][5] |
| CAS Number | 181052-63-1 | [4] |
| Appearance | Solid | |
| Melting Point | 48-50 °C | [5] |
| Purity (Typical) | 96-97% | |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen) | [5] |
| Synonyms | methyl (7-hydroxy-1-benzofuran-3-yl)acetate |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzofuran ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"]; O1 [label="O", pos="0,2!"]; C7 [label="C", pos="-2.4,1!"]; C8 [label="C", pos="-2.4,0!"];
// Bonds in benzofuran C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O1 [label=""]; O1 -- C7 [label=""]; C7 -- C2 [label=""]; C8 -- C3 [label=""]; C7 -- C8 [style=dashed]; // Representing aromaticity// Substituents OH_group [label="OH", pos="2.4,0.5!"]; C6 -- OH_group [label=""];
CH2_group [label="CH₂", pos="-3.6,-0.5!"]; C8 -- CH2_group [label=""];
CO_group [label="C=O", pos="-4.8,-0.5!"]; CH2_group -- CO_group [label=""];
OCH3_group [label="OCH₃", pos="-6,-0.5!"]; CO_group -- OCH3_group [label=""];
// Node for the main label label_node [label="this compound", pos="-2.5,-2.5!", fontsize=14]; }
Caption: Chemical structure of this compound.
Part 2: Synthesis and Mechanistic Insights
While specific synthesis routes for this exact isomer are not extensively detailed in readily available literature, a highly plausible and efficient method is the Fischer esterification of the parent carboxylic acid, 2-(7-hydroxybenzofuran-3-yl)acetic acid. This classic acid-catalyzed reaction is a cornerstone of organic synthesis for its reliability and simplicity.
Proposed Synthetic Workflow
The synthesis involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar esterifications.[1][6]
-
Reaction Setup: To a solution of 2-(7-hydroxybenzofuran-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Expert Insight: Using methanol as the solvent drives the reaction equilibrium towards the product according to Le Châtelier's principle. The dropwise addition of a strong acid at low temperature is a critical safety measure to control the exothermic reaction.
-
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Trustworthiness Check: The neutralization step is crucial to quench the acid catalyst and must be performed cautiously to manage CO₂ evolution. The resulting mixture is then extracted with an organic solvent like ethyl acetate (3x volumes).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ester.
Part 3: Applications in Drug Development
Benzofuran derivatives are of significant interest in drug discovery.[2] this compound serves as a strategic starting material for generating a library of novel compounds for biological screening. Its two primary functional handles—the phenolic hydroxyl group and the methyl ester—are ripe for chemical modification.
-
Hydroxyl Group Modification: The hydroxyl group can be alkylated, acylated, or used as a handle for introducing other functionalities via ether or ester linkages to explore Structure-Activity Relationships (SAR).
-
Ester Group Transformation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can be converted to the corresponding hydrazide, a versatile intermediate for synthesizing various heterocyclic systems like oxadiazoles and pyrazoles, which are known to possess antimicrobial activities.[7]
Caption: Diversification potential of the core molecule in drug discovery.
The development of novel antimicrobial and anticancer agents often relies on the strategic synthesis of compound libraries derived from such versatile scaffolds.[3][7] The systematic modification of this compound allows for a thorough exploration of the chemical space around the benzofuran core, increasing the probability of identifying potent and selective drug candidates.
Conclusion
This compound is more than just a chemical compound; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and high potential for chemical diversification make it an invaluable asset for researchers dedicated to the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, synthesize, and strategically utilize this compound in advanced research programs.
References
- 1. Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 181052-63-1 | MFCD09991503 | this compound [aaronchem.com]
- 5. This compound CAS#: 181052-63-1 [m.chemicalbook.com]
- 6. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Methyl 2-(7-hydroxybenzofuran-3-yl)acetate in Preclinical Research
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif that constitutes the core of numerous naturally occurring and synthetic molecules with significant biological activities.[1] This scaffold has garnered substantial interest in medicinal chemistry and drug discovery due to the diverse pharmacological properties exhibited by its derivatives, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2][3] Methyl 2-(7-hydroxybenzofuran-3-yl)acetate, the subject of this guide, is a member of this versatile class of compounds. Its structural features, particularly the hydroxyl group on the benzene ring and the methyl acetate moiety, make it an intriguing candidate for investigation in various therapeutic areas.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the experimental applications of this compound. We will delve into its physicochemical properties, provide detailed, step-by-step protocols for its application in key biological assays, and discuss the underlying scientific principles and mechanisms of action.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is paramount for its effective and safe use in experimental settings.
| Property | Value | Source |
| CAS Number | 181052-63-1 | [4] |
| Molecular Formula | C₁₁H₁₀O₄ | [4] |
| Molecular Weight | 206.19 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 48-50 °C | [5] |
| Purity | ≥96% | |
| Storage | 4°C, stored under nitrogen | |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Inferred from similar compounds |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338
Note: Always consult the material safety data sheet (MSDS) from your supplier for the most current and comprehensive safety information.
Spectroscopic Characterization (Representative Data)
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): Chemical shifts would be expected for aromatic protons (δ 6.8-7.5), a singlet for the methylene protons of the acetate group (δ ~3.8), a singlet for the methyl ester protons (δ ~3.7), and a broad singlet for the hydroxyl proton.
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): Resonances would be anticipated in the aromatic region (δ 110-160), a peak for the ester carbonyl carbon (δ ~170), and signals for the methylene and methyl carbons of the acetate group.
-
IR (KBr, cm⁻¹): Characteristic absorption bands would include a broad peak for the O-H stretch (~3400 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), and C-O stretching bands for the ether and ester groups.
-
Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 207.2.
Experimental Applications and Protocols
The diverse biological activities of benzofuran derivatives suggest that this compound could be a valuable tool in several areas of research.[1][2] Below are detailed protocols for evaluating its potential anticancer and neuroprotective effects.
I. Evaluation of Anticancer Activity
Benzofuran derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like mTOR and VEGFR-2.[10][11][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A key hallmark of apoptosis is the activation of caspases.
Principle: This assay utilizes a luminogenic substrate for caspases-3 and -7. Cleavage of the substrate by activated caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Diagram: Apoptosis Induction and Detection
Caption: Simplified intrinsic apoptosis pathway and its detection.
II. Evaluation of Neuroprotective Activity
Benzofuran derivatives have shown promise in protecting neurons from various insults, including excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.[1][15][16]
Principle: Overstimulation of glutamate receptors, particularly the NMDA receptor, leads to excessive calcium influx and subsequent neuronal death (excitotoxicity). This assay evaluates the ability of the test compound to protect neurons from glutamate-induced damage.
Protocol:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups according to established protocols.
-
Cell Plating: Plate the neurons in 96-well plates coated with poly-D-lysine.
-
Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of this compound for 1-2 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 10-15 minutes).
-
Wash and Recovery: Wash the cells with fresh culture medium and incubate for 24 hours.
-
Viability Assessment: Assess neuronal viability using the MTT assay as described previously. An increase in viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.
Conclusion and Future Directions
This compound, as a representative of the biologically active benzofuran class, presents a compelling starting point for preclinical research in oncology and neuropharmacology. The protocols outlined in this guide provide a robust framework for the initial characterization of its cytotoxic and neuroprotective properties. Further investigations could explore its effects on specific molecular targets, such as kinases or tubulin polymerization, and its efficacy in in vivo models of cancer and neurodegeneration. The versatility of the benzofuran scaffold suggests that this compound and its future derivatives hold significant promise for the development of novel therapeutic agents.
References
- 1. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:181052-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound CAS#: 181052-63-1 [m.chemicalbook.com]
- 6. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-methyl-4-propan-2-ylphenol(3228-02-2) IR Spectrum [chemicalbook.com]
- 9. Methyl benzoate (93-58-3) IR Spectrum [m.chemicalbook.com]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]
In Vitro Assay Development for Benzofuran Derivatives: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] The successful progression of these compounds from hit-to-lead and lead optimization hinges on the robust and reliable in vitro assays used for their characterization. This guide provides a comprehensive framework for the development of in vitro assays tailored to benzofuran derivatives, addressing critical pre-assay considerations, detailed experimental protocols, and data interpretation. By integrating field-proven insights with established scientific principles, this document aims to empower researchers to generate high-quality, reproducible data to accelerate their drug discovery programs.
Introduction: The Significance of Benzofurans in Drug Discovery
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a core structure in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2][5] Derivatives of this scaffold have been shown to exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][5][6] The versatility of the benzofuran ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[7]
The journey of a benzofuran derivative from a chemical library to a potential clinical candidate is underpinned by a cascade of in vitro assays. These assays are fundamental to:
-
Hit Identification: Screening compound libraries to identify initial active molecules.
-
Structure-Activity Relationship (SAR) Elucidation: Understanding how chemical modifications impact biological activity to guide medicinal chemistry efforts.[1]
-
Mechanism of Action (MoA) Studies: Investigating how a compound exerts its therapeutic effect at a molecular level.
-
Selectivity Profiling: Assessing the compound's activity against off-target molecules to predict potential side effects.
-
Lead Optimization: Refining the properties of a lead compound to enhance its efficacy, safety, and drug-like characteristics.
Given the critical role of in vitro assays, it is imperative that they are designed, executed, and validated with the utmost scientific rigor. This guide provides the foundational knowledge and practical protocols to achieve this.
Pre-Assay Considerations: Setting the Stage for Success
Before embarking on specific in vitro assays, several critical factors related to the physicochemical properties of benzofuran derivatives must be addressed to ensure data integrity and avoid common pitfalls.
Compound Management and Solubility
A primary challenge in early drug discovery is the poor aqueous solubility of many small molecules, a characteristic often observed with the hydrophobic benzofuran scaffold.[8] Compound precipitation in an assay can lead to inaccurate and misleading results.
Key Considerations:
-
Stock Solution Preparation: Benzofuran derivatives are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. It is crucial to ensure complete dissolution.
-
Kinetic vs. Equilibrium Solubility:
-
Kinetic solubility is a high-throughput assessment that measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.[9][10] This is often the most relevant measure for initial screening assays.
-
Equilibrium solubility , determined by equilibrating an excess of solid compound in a buffer over an extended period, is more relevant for pre-formulation studies.[9][10]
-
-
Impact of DMSO: While an excellent solvent, DMSO can affect the solubility of compounds in aqueous solutions and may impact the biological assay itself.[11][12] It is essential to maintain a consistent final DMSO concentration across all wells of an assay plate and to establish the tolerance of the assay to DMSO.[12]
Protocol: Kinetic Solubility Assessment (Nephelometry)
This protocol provides a rapid method to estimate the kinetic solubility of benzofuran derivatives.
-
Compound Preparation: Prepare a 10 mM stock solution of the benzofuran derivative in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous assay buffer (e.g., 98 µL). This creates a range of compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble precipitates.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-20 mM in 100% DMSO | Maximizes the concentration range for testing. |
| Final DMSO Concentration | < 1% (ideally < 0.5%) | Minimizes solvent effects on the assay and cell health.[13] |
| Solubility Goal | > 60 µg/mL | A general guideline for drug discovery compounds.[9][10] |
Compound Interference with Assay Technologies
Benzofuran derivatives, due to their aromatic nature, have the potential to interfere with certain assay detection methods, particularly those based on fluorescence or absorbance.
Potential Interferences:
-
Autofluorescence: The benzofuran scaffold can exhibit intrinsic fluorescence, which can lead to false-positive or false-negative results in fluorescence-based assays.[6]
-
Light Absorbance: Compounds that absorb light at the excitation or emission wavelengths of a fluorescent assay can cause quenching, leading to an underestimation of the signal.
-
Colorimetric Interference: In absorbance-based assays, such as the MTT assay, colored compounds can interfere with the measurement of the formazan product.[14]
Mitigation Strategies:
-
Run Compound-Only Controls: Always include control wells containing the compound at the highest concentration tested in the absence of any biological components to quantify its intrinsic signal.
-
Select Appropriate Assay Technologies: For compounds with significant fluorescence, consider alternative detection methods like bioluminescence, which are generally less prone to interference.[15]
-
Wavelength Selection: If using a fluorescence-based assay, select fluorophores with excitation and emission wavelengths that do not overlap with the absorbance spectrum of the test compound.
Core In Vitro Assays for Benzofuran Derivatives
The following section details protocols for a selection of fundamental in vitro assays commonly employed in the characterization of benzofuran derivatives, particularly in the context of anticancer drug discovery, a prominent area of research for this compound class.[1][16][17]
Cytotoxicity and Antiproliferative Assays
These assays are the cornerstone of anticancer drug discovery, providing a measure of a compound's ability to inhibit cancer cell growth or induce cell death.
Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity/antiproliferative assays.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative (typically a 10-point, 3-fold serial dilution) for a specified duration (e.g., 48 or 72 hours).[16] Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Recommendation | Causality and Rationale |
| Cell Line Selection | Panel of relevant cancer cell lines | Benzofuran derivatives can exhibit differential activity across various cancer types.[1][16][17] |
| Incubation Time | 48-72 hours | Allows for multiple cell doublings, enabling the assessment of both cytotoxic and antiproliferative effects. |
| MTT Concentration | 0.5 mg/mL | Sufficient concentration for robust signal generation without being toxic to the cells. |
| Controls | Vehicle (DMSO), Untreated, Positive Control (e.g., Doxorubicin) | Essential for normalizing data, ensuring assay performance, and providing a benchmark for activity. |
Enzyme Inhibition Assays
Many benzofuran derivatives exert their therapeutic effects by inhibiting the activity of specific enzymes, such as protein kinases.[18][19][20]
Protocol: In Vitro Kinase Inhibition Assay (e.g., Aurora B Kinase)
This protocol outlines a general method for assessing the inhibitory activity of a benzofuran derivative against a purified protein kinase.[18][20]
-
Reagent Preparation: Prepare assay buffer, a stock solution of the kinase, a stock solution of the kinase-specific substrate (peptide or protein), and a stock solution of ATP.
-
Compound Incubation: In a suitable microplate (e.g., 384-well), add the benzofuran derivative at various concentrations. Then, add the kinase and incubate for a short period to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the amount of product formed. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to detect the phosphorylated product. For example, the ADP-Glo™ Kinase Assay measures ADP production, which is then converted to a luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Decision Tree for Assay Selection
Caption: Decision tree for selecting an appropriate primary in vitro assay.
Receptor Binding Assays
Benzofuran derivatives have also been shown to interact with various receptors, such as cannabinoid receptors.[21][22] Receptor binding assays are crucial for quantifying the affinity of a compound for its target receptor.
Protocol: Radioligand Binding Assay
This classic and highly sensitive method measures the direct binding of a compound to a receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity), and varying concentrations of the unlabeled benzofuran derivative (the competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. The unlabeled benzofuran derivative will compete with the radiolabeled ligand for binding, causing a decrease in the measured radioactivity. The concentration of the benzofuran derivative that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Interpretation and Validation
The generation of reliable data is only half the battle; its correct interpretation and validation are equally important.
Key Data Parameters:
| Parameter | Definition | Significance |
| IC50 | Half-maximal inhibitory concentration | The concentration of an inhibitor required to reduce the response (e.g., enzyme activity, cell viability) by 50%. A measure of potency.[16] |
| EC50 | Half-maximal effective concentration | The concentration of a drug that gives half of the maximal response. A measure of potency for agonists. |
| Ki | Inhibition constant | The dissociation constant of the inhibitor-enzyme or inhibitor-receptor complex. A measure of binding affinity. |
| Selectivity Index (SI) | Ratio of IC50 for off-target to IC50 for on-target | A quantitative measure of a compound's selectivity. A higher SI is generally desirable. |
Assay Validation:
To ensure the trustworthiness of the generated data, every assay must be validated. Key validation parameters include:
-
Specificity: The assay should be specific for the analyte or process being measured.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
Furthermore, adherence to guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) is crucial, especially as a project progresses towards preclinical and clinical development.[23][24][25][26][27][28][29][30]
Conclusion
The development of robust and reliable in vitro assays is a critical component of any successful drug discovery program targeting the promising class of benzofuran derivatives. By carefully considering the physicochemical properties of these compounds, selecting appropriate assay technologies, and adhering to rigorous experimental protocols and validation standards, researchers can generate high-quality data that will effectively guide medicinal chemistry efforts and facilitate the identification of novel therapeutic candidates. The principles and protocols outlined in this guide provide a solid foundation for achieving these goals.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. scienceopen.com [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 18. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Non-clinical development | European Medicines Agency (EMA) [ema.europa.eu]
- 24. aemps.gob.es [aemps.gob.es]
- 25. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 26. The impact of FDA and EMEA guidelines on drug development in relation to Phase 0 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA ATMP Group [atmp.gmp-compliance.org]
- 28. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
- 29. biopharminternational.com [biopharminternational.com]
- 30. In Vitro Diagnostics | FDA [fda.gov]
Application Notes and Protocols: Methyl 2-(7-hydroxybenzofuran-3-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document provides a detailed guide for researchers exploring the potential of this compound in drug discovery and development. It outlines a plausible synthetic route, discusses potential therapeutic applications based on structure-activity relationships of related analogs, and provides detailed protocols for preliminary biological evaluation.
Introduction to the Benzofuran Scaffold
The benzofuran nucleus, formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets. The inherent biological activities of naturally occurring benzofurans, such as those with anticancer and antioxidant properties, have inspired the synthesis and evaluation of a vast library of synthetic derivatives.[1] The substitution pattern on the benzofuran ring system plays a crucial role in determining the pharmacological profile of these compounds. The presence of hydroxyl and acetate moieties, as in the case of this compound, offers opportunities for hydrogen bonding and esterase-mediated prodrug strategies, respectively, making it an intriguing candidate for further investigation.
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of benzofuran-3-acetic acids.[2] A common strategy involves the construction of the benzofuran ring followed by the introduction or modification of the side chain at the 3-position.
Proposed Synthetic Pathway
A potential route to this compound could start from a suitably protected 2,3-dihydroxybenzaldehyde. The synthesis can be conceptualized in the following key steps:
-
Protection of the hydroxyl groups: The hydroxyl groups of the starting material would likely require protection to prevent unwanted side reactions.
-
Formation of the benzofuran ring: This can be achieved through various methods, such as the Perkin reaction or related cyclization strategies.
-
Introduction of the acetate side chain: This can be accomplished via reactions such as the Wittig reaction or a Claisen rearrangement, followed by functional group manipulations.
-
Esterification and Deprotection: The final steps would involve the esterification of the carboxylic acid to the methyl ester and the removal of the protecting groups to yield the desired product.
A generalized synthetic scheme is presented below:
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of (5-Methyl-benzofuran-3-yl)-acetic Acid (as an illustrative example)
The following protocol for a related compound, (5-Methyl-benzofuran-3-yl)-acetic Acid, is adapted from the literature and can serve as a starting point for developing a specific synthesis for the title compound.[2]
Materials:
-
Substituted-4-bromomethylcoumarin
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
A solution of the appropriate substituted-4-bromomethylcoumarin (10 mmol) in 1 M NaOH (100 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is neutralized with 1 M HCl until the product precipitates.
-
The solid product is collected by filtration and washed with water.
-
The crude product is dried to afford the benzofuran-3-acetic acid derivative.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (around 1700-1730 cm⁻¹) and the hydroxyl group (broad peak around 3200-3500 cm⁻¹). |
| ¹H NMR Spectroscopy | Signals corresponding to the methylene protons of the acetate group (singlet), aromatic protons, and the hydroxyl proton. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, methylene carbon, and aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Medicinal Chemistry Applications
Based on the extensive research on benzofuran derivatives, this compound holds potential in several therapeutic areas. The following sections outline prospective applications supported by evidence from structurally related compounds.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways. The presence of a hydroxyl group on the benzene ring and the acetate moiety could influence the compound's interaction with biological targets and its pharmacokinetic properties.
Hypothesized Mechanism of Action:
Caption: Potential mechanism of anticancer activity.
Neuroprotective Effects
Benzofuran-containing compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to reduce oxidative stress, inhibit acetylcholinesterase, and modulate signaling pathways involved in neuronal survival. The antioxidant potential of the hydroxyl group in this compound makes it a candidate for investigation in models of oxidative stress-induced neuronal damage.
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry potential of this compound, a series of in vitro assays can be performed. The following protocols provide a starting point for screening its anticancer and neuroprotective activities.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to evaluate the cytotoxic effects of the compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Analysis:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | [Value] | 100 |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
| [Conc. 4] | [Value] | [Value] |
Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses the ability of the compound to protect neuronal cells from oxidative damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂) or another oxidizing agent
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well cell culture plates
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a specific concentration of H₂O₂ to the wells (the optimal concentration should be predetermined to cause approximately 50% cell death).
-
Incubate the plate for 24 hours.
-
Assess cell viability using a suitable assay (e.g., MTT assay as described above).
-
Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally relevant benzofuran class. The synthetic and screening protocols provided herein offer a framework for initiating its investigation. Future research should focus on a robust synthesis and purification of the compound, followed by a comprehensive biological evaluation across a panel of cancer cell lines and in various models of neurodegeneration. Elucidation of its specific molecular targets and mechanism of action will be crucial for its further development as a potential therapeutic agent. Structure-activity relationship (SAR) studies involving a library of analogs will also be vital to optimize its potency and selectivity.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of Benzofuran Compounds
Introduction: The Therapeutic Promise of Benzofuran Scaffolds
Benzofuran, a heterocyclic organic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are found in a multitude of natural products and synthetic molecules that exhibit a vast array of pharmacological activities, including anti-inflammatory, antitumor, and, most notably, antimicrobial properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating an urgent search for novel therapeutic agents.[2] Benzofuran derivatives have shown considerable promise, with studies demonstrating potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5]
This guide provides a comprehensive, field-tested framework for researchers engaged in the discovery and development of benzofuran-based antimicrobial agents. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the protocols are robust, reproducible, and self-validating. Adherence to internationally recognized standards is paramount for generating data that is both reliable and comparable across different laboratories. The methodologies detailed herein are grounded in the performance standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
Before proceeding to specific protocols, it is crucial to understand the core quantitative metrics used to evaluate antimicrobial efficacy.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[9][10] It is the primary and most fundamental measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This metric determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] The MBC is a critical secondary assay to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).
The relationship between these two values is expressed as the MBC/MIC ratio , a key indicator of the nature of the antimicrobial activity. A ratio of ≤4 generally signifies bactericidal action, whereas a ratio >4 suggests bacteriostatic effects.[1] This distinction is vital for drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
Part 2: Pre-analytical Considerations for Benzofuran Compounds
The physicochemical properties of benzofuran derivatives, which are often hydrophobic, demand careful pre-analytical planning to ensure the integrity of the experimental results.
Solvent Selection and Stock Solution Preparation
The majority of novel synthetic compounds, including many benzofurans, are not readily soluble in aqueous media. The choice of solvent is therefore a critical step that can significantly impact the outcome of the assay.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of hydrophobic compounds for AST.[13][14]
-
Causality: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of non-polar compounds. However, it is not biologically inert and can exhibit antimicrobial activity or affect bacterial membrane permeability at higher concentrations.
-
Protocol Integrity: To maintain a self-validating system, the final concentration of DMSO in the test wells must be kept to a minimum, typically ≤1% v/v , a level at which its effects on most microorganisms are considered negligible.[15] A solvent toxicity control (broth + inoculum + equivalent concentration of DMSO) must always be included to validate that the solvent is not inhibiting microbial growth.
Protocol: Stock Solution Preparation
-
Accurately weigh the benzofuran compound using a calibrated analytical balance.
-
Dissolve the powder in 100% molecular-grade DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but thermal stability of the compound should be considered.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability.
Part 3: Quantitative Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for determining MIC values quantitatively and is recommended by both CLSI and EUCAST.[6][8] It is efficient, requires small volumes of reagents, and is amenable to high-throughput screening.
Principle of the Method
A standardized suspension of the test microorganism is challenged with serial twofold dilutions of the benzofuran compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is determined.[10]
Detailed Step-by-Step Protocol for MIC Determination
Materials:
-
Benzofuran compound stock solution (in DMSO)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared according to CLSI standards[7]
-
Test microorganism (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922)
-
Quality Control (QC) reference strains (e.g., S. aureus ATCC® 29213, E. coli ATCC® 25922)[16]
-
Standard control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)
-
Sterile saline (0.85%) or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation (Self-Validating Step): a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This visually corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[17] For greater accuracy, a spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[18] d. Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. This is a critical step, as inoculum density significantly affects MIC results.[19]
-
Microdilution Plate Setup: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. In the first well of a row (Column 1), add an additional 50 µL of the benzofuran working solution (prepared from the DMSO stock to be 2x the highest desired test concentration). c. Perform a twofold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard the final 50 µL from Column 10. d. This creates a concentration gradient. Column 11 will serve as the growth control (no compound), and Column 12 will be the sterility control (no inoculum).
-
Inoculation: a. Within 15-30 minutes of its preparation, add 50 µL of the final standardized bacterial inoculum (from step 1d) to wells in Columns 1 through 11. Do not add inoculum to Column 12. b. The final volume in each well will be 100 µL.
-
Controls (Trustworthiness Pillar):
-
Growth Control (Positive Control): Well 11 (CAMHB + Inoculum). Must show distinct turbidity.
-
Sterility Control (Negative Control): Well 12 (CAMHB only). Must remain clear.
-
Solvent Control: A separate well containing the highest concentration of DMSO used in the assay plus inoculum. Must show growth comparable to the growth control.
-
Quality Control (QC): Concurrently test a standard antibiotic against a reference QC strain (e.g., Ciprofloxacin vs. E. coli ATCC® 25922). The resulting MIC must fall within the acceptable ranges published in the current CLSI M100 document to validate the entire test run.[7][20]
-
-
Incubation: a. Seal the plates (e.g., with adhesive seals or place in a humidified container) to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[21]
-
Reading and Interpreting Results: a. After incubation, visually inspect the plate from the bottom using a reading mirror or by holding it up to a light source. b. The MIC is the lowest concentration of the benzofuran compound at which there is no visible growth (i.e., the first clear well).[9] c. Potential Issue - Trailing: Some compounds may cause reduced, but not complete, inhibition over a range of concentrations. This "trailing effect" can complicate visual MIC determination.[3][22] In such cases, a quantitative endpoint (e.g., 80% reduction in turbidity compared to the growth control as measured by a plate reader) may be necessary, following established guidelines.
Workflow Diagram for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Part 4: Determining Bactericidal Activity: The MBC Assay
The MBC test is a logical and necessary extension of the MIC assay, designed to differentiate between bacteriostatic and bactericidal activity.
Principle of the Method
Following the determination of the MIC, an aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration that results in a ≥99.9% reduction in CFU/mL relative to the initial inoculum count.[23][24]
Detailed Step-by-Step Protocol for MBC Determination
Procedure:
-
Use the 96-well plate from the completed MIC assay.
-
Select the well corresponding to the MIC and at least two more concentrated wells (e.g., 2x MIC, 4x MIC).
-
Homogenize the contents of each selected well by gentle pipetting.
-
Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each of these wells and spot-plate or spread-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum concentration.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest test concentration that results in a ≥99.9% (or 3-log₁₀) reduction of the initial inoculum count.[11]
Logical Flow from MIC to MBC
Caption: Logical progression from MIC determination to MBC validation.
Part 5: Qualitative Screening: The Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a valuable, low-cost qualitative or semi-quantitative screening tool to quickly assess the antimicrobial activity of a compound.[25]
Principle of the Method
A filter paper disk impregnated with a known amount of the benzofuran compound is placed on an agar plate that has been swabbed with a standardized inoculum of the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[26][27]
Detailed Step-by-Step Protocol for Disk Diffusion
Procedure:
-
Inoculum Preparation: Prepare a 0.5 McFarland standardized inoculum of the test organism as described in the MIC protocol (Part 3, Step 1).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application: a. Prepare a solution of the benzofuran compound at a defined concentration (e.g., 1 mg/mL) in a volatile solvent like acetone or ethanol (DMSO is less ideal due to its low volatility). b. Aseptically apply a precise volume (e.g., 10-20 µL) onto a sterile blank filter paper disk (6 mm diameter). c. Allow the solvent to fully evaporate in a sterile environment. d. Using sterile forceps, place the impregnated disk onto the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper. The size of the zone correlates with the compound's activity; however, direct comparison with standard antibiotic interpretive charts is not possible for novel compounds. The method is best used for screening and comparing the relative activity of different benzofuran derivatives.
Part 6: Data Presentation and Management
Systematic and clear presentation of data is essential for interpretation and comparison.
Table 1: Example MIC and MBC Data for Novel Benzofuran Compounds
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BF-001 | S. aureus ATCC® 29213 | Positive | 4 | 8 | 2 | Bactericidal |
| BF-001 | E. coli ATCC® 25922 | Negative | 16 | >64 | >4 | Bacteriostatic |
| BF-002 | S. aureus ATCC® 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| BF-002 | E. coli ATCC® 25922 | Negative | 32 | >64 | >2 | Bacteriostatic |
| Vancomycin | S. aureus ATCC® 29213 | Positive | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC® 25922 | Negative | 0.015 | 0.03 | 2 | Bactericidal |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Quality Control (QC) Validation
| QC Strain | Control Antibiotic | CLSI-Expected MIC Range (µg/mL)* | Observed MIC (µg/mL) | Result |
| S. aureus ATCC® 29213 | Vancomycin | 0.5 - 2 | 1 | Pass |
| E. coli ATCC® 25922 | Ciprofloxacin | 0.004 - 0.016 | 0.008 | Pass |
*QC ranges must be derived from the most current version of the CLSI M100 document.[7]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Towards Advances in Medicinal Plant Antimicrobial Activity: A Review Study on Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iacld.com [iacld.com]
- 8. Evaluation of the possible influence of trailing and paradoxical effects on the clinical outcome of patients with candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. researchgate.net [researchgate.net]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. ijpbs.com [ijpbs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. szu.gov.cz [szu.gov.cz]
- 17. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 18. researchgate.net [researchgate.net]
- 19. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nih.org.pk [nih.org.pk]
- 21. darvashco.com [darvashco.com]
- 22. Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clsi.org [clsi.org]
- 24. microchemlab.com [microchemlab.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 27. EUCAST: Methods and Quality Control [eucast.org]
Application Notes & Protocols: Methyl 2-(7-hydroxybenzofuran-3-yl)acetate as a Versatile Synthetic Intermediate in Drug Discovery
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antifungal, antiviral, and anti-Alzheimer's properties.[1][2] Methyl 2-(7-hydroxybenzofuran-3-yl)acetate emerges as a particularly valuable synthetic intermediate due to its strategically positioned functional groups, which allow for controlled, sequential modifications. This document provides an in-depth guide for researchers and drug development professionals on the practical application of this building block. We will explore its key reactive sites, provide detailed, field-tested protocols for its derivatization, and explain the scientific rationale behind these synthetic strategies, thereby enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Physicochemical Properties and Safe Handling
This compound is a solid at room temperature, possessing key characteristics that must be understood for its effective use and storage. Proper handling is crucial for maintaining its integrity and ensuring laboratory safety.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 181052-63-1 | [3] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 48-50 °C | [3][4] |
| Storage Conditions | 2-8°C, store under an inert nitrogen atmosphere. | [3][4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | |
Expert Insight: The specified storage conditions—refrigeration under nitrogen—are critical.[3][4] The phenolic hydroxyl group is susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities. Storing under an inert atmosphere minimizes this degradation, ensuring the intermediate's purity for subsequent reactions.
Strategic Value and Key Reactive Sites
The synthetic utility of this compound stems from its three distinct reactive handles. Each site can be addressed with high chemoselectivity, allowing for a structured and divergent approach to library synthesis.
Caption: Key reactive sites on this compound.
-
Site A (7-OH): The acidic phenolic proton is the most reactive site under basic conditions. This allows for selective O-alkylation or O-acylation, providing a straightforward method to modulate properties like lipophilicity, solubility, and hydrogen bonding capacity.
-
Site B (Ester): The methyl ester is a stable but readily modifiable group. It can be hydrolyzed to the corresponding carboxylic acid, which is a critical precursor for amide bond formation—a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
-
Site C (Methylene): While the protons on the methylene bridge are acidic, they are significantly less so than the phenolic proton. Functionalization at this site is less common and would require strong, non-nucleophilic bases after protecting the hydroxyl group.
This hierarchy of reactivity allows for a predictable synthetic workflow, which is paramount in drug development campaigns.
Core Synthetic Transformations & Protocols
The true power of this intermediate is realized through its conversion into a diverse array of derivatives. The following workflow illustrates a common and logical progression for generating a library of final compounds.
Caption: Divergent synthetic pathways using the title intermediate.
Protocol: O-Alkylation of the Phenolic Hydroxyl (Pathway 1)
This protocol details a standard Williamson ether synthesis, a robust method for forming an ether linkage at the phenolic position. This modification is often used to install metabolically stable groups or moieties that can probe specific pockets in a biological target.
Causality: A moderately strong base like potassium carbonate is chosen because it is strong enough to deprotonate the phenol (pKa ~10) but not the α-carbon of the ester (pKa ~25), ensuring high chemoselectivity. Acetone is an ideal solvent as it is polar aprotic, readily dissolves the reactants, and has a convenient boiling point for reflux.
Caption: Mechanism of Williamson ether synthesis on the phenolic hydroxyl.
Experimental Protocol:
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 500 mg).
-
Solvent and Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and dry acetone (approx. 0.1 M concentration).
-
Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
Table 2: Example Reagents for O-Alkylation
| Alkylating Agent (1.2 eq) | Base (2.0 eq) | Solvent | Typical Yield |
|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | Acetone | >90% |
| Ethyl Iodide | K₂CO₃ | DMF | >85% |
| 3-Chloropropylamine HCl | Cs₂CO₃ | Acetonitrile | >75% |
Protocol: Saponification (Ester Hydrolysis) (Pathway 2, Step 1)
This procedure converts the methyl ester to the corresponding carboxylic acid, a crucial step before amide coupling.
Causality: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it minimizes side reactions compared to NaOH or KOH. A mixed solvent system of THF/water ensures that both the relatively nonpolar organic substrate and the ionic hydroxide are in the same phase, accelerating the reaction.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable (typically 2-6 hours).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 using 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product should form.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(7-hydroxybenzofuran-3-yl)acetic acid, which is often used in the next step without further purification.
Protocol: Amide Coupling (Pathway 2, Step 2)
This protocol describes the formation of an amide bond between the carboxylic acid generated in Protocol 3.2 and a primary or secondary amine.
Causality: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.[5] A non-nucleophilic organic base like DIPEA is required to neutralize the ammonium salts formed during the reaction without interfering with the coupling process. Anhydrous DMF is the solvent of choice due to its ability to dissolve a wide range of reactants and facilitate the reaction.
Experimental Protocol:
-
Reagent Setup: In a dry flask under a nitrogen atmosphere, dissolve the crude 2-(7-hydroxybenzofuran-3-yl)acetic acid (1.0 eq) from the previous step in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (R₁R₂NH, 1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or preparative HPLC.
Characterization of Products
All synthesized derivatives should be rigorously characterized to confirm their structure and purity.
Table 3: Expected Analytical Data for an Example Product: N-benzyl-2-(7-hydroxybenzofuran-3-yl)acetamide
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Appearance of benzyl protons (δ ~7.2-7.4 ppm, 5H) and a new amide N-H proton (broad singlet, δ ~8.0-8.5 ppm). Disappearance of the methyl ester singlet (δ ~3.7 ppm). |
| ¹³C NMR | Appearance of new signals for the benzyl group and the amide carbonyl (δ ~170 ppm). |
| Mass Spec (ESI+) | Calculated m/z for C₁₈H₁₅NO₃ [M+H]⁺: 294.11. Found: 294.1. |
| HPLC Purity | >95% (as determined by UV detection at 254 nm). |
Conclusion
This compound is a high-value intermediate for synthetic and medicinal chemists. Its well-differentiated reactive sites allow for the logical and efficient construction of novel benzofuran derivatives. The protocols outlined in this guide are robust, reproducible, and serve as a validated foundation for diversification efforts in drug discovery programs. By leveraging the inherent reactivity of this scaffold, research teams can accelerate the development of new chemical entities targeting a wide range of diseases.
References
- 1. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 181052-63-1 [amp.chemicalbook.com]
- 4. This compound CAS#: 181052-63-1 [m.chemicalbook.com]
- 5. US9447077B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]
Application Note: Advanced Analytical Methodologies for the Quantification of Benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzofuran derivatives represent a cornerstone class of heterocyclic compounds, widely prevalent in natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The rigorous demands of drug development and quality control necessitate robust, validated analytical methods for their precise quantification. This document provides a comprehensive guide to the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the core principles, offers field-proven insights into methodological choices, and presents detailed, step-by-step protocols suitable for direct laboratory implementation.
The Imperative of Method Validation: A Foundation of Trust
Before delving into specific protocols, it is critical to establish the framework of analytical method validation. A method's trustworthiness is not assumed but demonstrated through a systematic evaluation of its performance characteristics. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines, most notably ICH Q2(R1), to ensure that an analytical procedure is fit for its intended purpose.[5][6][7][8][9] The objective is to create a self-validating system where the data's reliability is inherent to the protocol.
Key validation parameters that underpin the protocols described herein include:
-
Accuracy: The closeness of test results to the true value.[10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Method 1: HPLC-UV for Routine Quantification in Formulations
Principle & Expertise: High-Performance Liquid Chromatography with UV detection is the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and simplicity make it ideal for the routine analysis of benzofuran derivatives in bulk substances and pharmaceutical formulations, where analyte concentrations are relatively high.[13] The core principle relies on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase, followed by quantification based on the analyte's absorbance of UV light. The choice of a C18 reversed-phase column is predicated on its efficacy in retaining and separating moderately polar benzofuran compounds from common excipients.
Comparative Performance Data: HPLC-UV
| Parameter | Representative Performance | Rationale / Comment |
| Linearity Range | 0.5 - 100 µg/mL | Suitable for assay of active pharmaceutical ingredients (APIs). |
| Correlation Coefficient (r²) | > 0.999 | Demonstrates excellent linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Meets standard pharmaceutical requirements for assay accuracy.[11] |
| Limit of Quantification (LOQ) | 0.15 - 3.97 µg/mL | Sufficient for assay and some impurity tests, but not for trace analysis.[1] |
Experimental Protocol: HPLC-UV Analysis of Benzofuran Tablets
1. Sample Preparation: a. Accurately weigh and transfer a quantity of powdered tablets equivalent to 10 mg of the active benzofuran derivative into a 100 mL volumetric flask.[1] b. Add approximately 70 mL of methanol or acetonitrile. The choice of solvent should ensure complete solubility of the analyte. c. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient from the tablet matrix.[1] d. Allow the solution to cool to ambient temperature and dilute to the mark with the same solvent. This creates a nominal stock concentration of 100 µg/mL. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This crucial step prevents particulates from damaging the HPLC column and system.[1] f. Further dilute the filtered solution with the mobile phase to a target concentration within the established calibration range (e.g., 10 µg/mL).
2. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[14]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
- Mobile Phase: Acetonitrile:Water (70:30 v/v) containing 0.1% Formic Acid. The acid ensures the consistent protonation of any ionizable groups, leading to sharp, reproducible peaks.
- Flow Rate: 1.0 mL/min.[13]
- Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.[13]
- Injection Volume: 10 µL.[13]
- UV Detection: Wavelength of maximum absorbance (λmax) for the specific benzofuran derivative, determined by scanning a standard solution with the PDA detector.
3. Calibration Standards: a. Prepare a 1 mg/mL stock solution of the benzofuran reference standard in methanol or acetonitrile.[14] b. Perform serial dilutions from the stock solution using the mobile phase to prepare a minimum of five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Data Analysis: a. Inject the calibration standards and the prepared sample solution. b. Construct a calibration curve by plotting the peak area of the analyte against the known concentration of each standard. c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). d. Calculate the concentration of the benzofuran derivative in the sample using its measured peak area and the regression equation.
Workflow Visualization
Caption: General workflow for the HPLC-UV analysis of benzofuran derivatives.
Method 2: GC-MS for Volatile and Semi-Volatile Derivatives
Principle & Expertise: Gas Chromatography-Mass Spectrometry is a powerful technique for analytes that are volatile and thermally stable. It offers superior chromatographic resolution compared to HPLC and provides definitive structural confirmation through mass spectral fragmentation patterns. The electron ionization (EI) source generates reproducible mass spectra that can be matched against spectral libraries for confident identification. A key consideration for some benzofuran derivatives, particularly those with polar functional groups (-OH, -NH2), is the need for derivatization (e.g., silylation) to increase volatility and prevent undesirable interactions with the GC column.[14]
Projected Performance Data: GC-MS
| Parameter | Projected Performance | Rationale / Comment |
| Linearity Range | 0.1 - 50 µg/mL | Effective range for impurity profiling and lower-concentration assays. |
| Correlation Coefficient (r²) | > 0.998 | High degree of linearity is expected with this technique.[14] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | Higher sensitivity than HPLC-UV, suitable for detecting trace impurities.[14] |
| Specificity | Very High | Mass spectral data provides definitive identification, resolving co-eluting peaks. |
Experimental Protocol: GC-MS Analysis with Derivatization
1. Sample Preparation: a. Prepare a sample solution in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step is required.[13] b. Transfer 100 µL of the sample extract to a 2 mL autosampler vial. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Derivatization Step: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of pyridine (as a catalyst). e. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction proceeds to completion.[14] f. Cool the vial to room temperature before injection.
2. Instrumentation and Chromatographic Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
- Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Splitless mode, with an injector temperature of 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Hold: Hold at 280 °C for 5 minutes.
- MS Parameters:
- Ion Source Temperature: 230 °C.
- Scan Mode: Full scan from m/z 40 to 550 for identification, or Selected Ion Monitoring (SIM) for enhanced quantification.
3. Data Analysis: a. Identify the analyte peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). b. For quantification, create a calibration curve using standards that have undergone the same derivatization process. Plot the peak area of a characteristic ion against concentration.
Workflow Visualization
Caption: Experimental workflow for GC-MS analysis, including derivatization.
Method 3: LC-MS/MS for Ultra-Trace Quantification in Biological Matrices
Principle & Expertise: Liquid Chromatography-Tandem Mass Spectrometry is the definitive method for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex biological matrices like plasma or urine.[14] Its exceptional sensitivity and selectivity are achieved by using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition filters out chemical noise from the matrix.
A critical aspect of bioanalysis is mitigating matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[15] The most effective strategy to compensate for this is the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences the same matrix effects, ensuring accurate quantification. Furthermore, a robust sample cleanup technique like Solid-Phase Extraction (SPE) is vastly superior to simple protein precipitation for reducing matrix interference.[16]
Comparative Performance Data: LC-MS/MS
| Parameter | Representative Performance | Rationale / Comment |
| Linearity Range | 0.005 - 10 µg/mL (5 - 10,000 ng/mL) | Wide dynamic range suitable for pharmacokinetic studies.[13] |
| Correlation Coefficient (r²) | > 0.9995 | Extremely strong linearity is achievable.[13] |
| Limit of Quantification (LOQ) | 3.75 - 30 ng/mL | High sensitivity for bioanalysis and trace contaminant detection.[1] |
| Accuracy (% Recovery) | 99.0% - 101.0% (at medium conc.) | High accuracy is maintained even in complex matrices due to SIL-IS.[13] |
Experimental Protocol: LC-MS/MS Analysis in Human Plasma
1. Sample Preparation (Solid-Phase Extraction): a. To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the stable isotope-labeled internal standard (SIL-IS) working solution. b. Pre-treatment: Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding.[14] Vortex briefly. c. SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. d. Loading: Load the pre-treated plasma sample onto the SPE cartridge. e. Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances. f. Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. g. Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14]
2. Instrumentation and Chromatographic Conditions:
- LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
- Column: A C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[13]
- Mobile Phase A: 0.1% Formic acid in water.[13]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
- Gradient Elution: A rapid gradient (e.g., 5% B to 95% B over 3 minutes) is typically used to ensure sharp peaks and short run times.
- MS/MS Parameters (MRM):
- Ionization Mode: ESI, positive or negative mode, optimized for the specific analyte. Negative ion mode is suggested for compounds with acidic protons.[14]
- MRM Transitions: Determine the specific precursor → product ion transitions for both the analyte and the SIL-IS by infusing standard solutions into the mass spectrometer.
3. Data Analysis: a. Integrate the peak areas for both the analyte and the SIL-IS. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the prepared standards. d. Quantify the analyte in the plasma sample using the regression equation from the calibration curve.
Workflow Visualization
Caption: Workflow for LC-MS/MS analysis of benzofuran derivatives in plasma.
Contextual Application: Link to Biological Signaling
For drug development professionals, the quantification of a compound is directly linked to its pharmacological effect. Benzofuran derivatives have been investigated for their ability to modulate key signaling pathways involved in diseases like cancer. For instance, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of forming new blood vessels required for tumor growth.[1] The analytical methods described here are essential for the pharmacokinetic and pharmacodynamic studies that correlate drug concentration with such biological activity.
Caption: VEGFR-2 signaling and potential inhibition by benzofuran derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [open.bu.edu]
Application Notes & Protocols: Assessing the Viability of Cells Treated with Novel Benzofuran Compounds
Introduction: The Critical Role of Viability Assessment in Benzofuran Drug Discovery
Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent anticancer activities.[1][2] These activities often stem from their ability to induce cell cycle arrest and apoptosis or to inhibit key signaling pathways like VEGFR-2 and mTOR.[3][4] As researchers synthesize and screen novel benzofuran derivatives, a critical early step is to accurately quantify their impact on cell viability and cytotoxicity. This process is fundamental to identifying promising lead compounds and understanding their mechanisms of action.
This guide provides a comprehensive overview of robust methods for assessing cell viability in the context of novel benzofuran drug discovery. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to select the most appropriate assays, troubleshoot potential compound-specific interference, and interpret data with confidence.
Part 1: Foundational Assays - Gauging Metabolic Health
A primary indicator of cell health is metabolic activity. Viable, proliferating cells maintain a high metabolic rate, whereas cells undergoing stress, apoptosis, or necrosis exhibit diminished metabolic function. Assays that measure this activity serve as an excellent first-pass screening method.
The Tetrazolium Salt Family: A Colorimetric Mainstay
Tetrazolium-based assays are widely used due to their simplicity and suitability for high-throughput screening.[5] The principle relies on the ability of metabolic enzymes, primarily mitochondrial dehydrogenases in viable cells, to reduce a tetrazolium salt into a colored formazan product.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The original and most widely cited tetrazolium assay.[6][7] In living cells, mitochondrial reductases cleave the yellow MTT salt to produce a purple formazan crystal that is insoluble in culture medium.[6] A solubilization step (e.g., with DMSO or SDS) is required to dissolve the crystals before measuring absorbance.[6]
-
XTT, WST-1, and MTS: These are second-generation tetrazolium salts designed to overcome the main limitation of MTT.[5][7] The formazan products they form are water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[5] This "add-and-read" format reduces handling errors and is generally more sensitive than the MTT assay.[7]
ATP-Based Luminescence: The Gold Standard for Sensitivity
The quantity of adenosine triphosphate (ATP) is a direct and highly sensitive indicator of metabolically active cells, as ATP is rapidly degraded upon cell death.[8][9]
-
CellTiter-Glo® and similar assays: These are homogeneous "add-mix-measure" assays that utilize a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.[8][10] The reagent both lyses the cells to release ATP and provides the luciferase/luciferin substrate for the reaction.[10] These assays are known for their exceptional sensitivity, broad linear range, and suitability for high-throughput screening.[9][11]
Part 2: Cytotoxicity Assays - Quantifying Cell Death
While metabolic assays infer viability, cytotoxicity assays directly measure markers associated with cell death, such as the loss of membrane integrity.
Lactate Dehydrogenase (LDH) Release Assay
Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[12] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[12] The LDH assay is a coupled enzymatic assay that measures the amount of this released LDH, which is directly proportional to the level of cytotoxicity.[13] This method is particularly useful for detecting membrane-disruptive, necrotic cell death.
Comparison of Common Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| MTT | Mitochondrial reductase activity converts MTT to insoluble purple formazan.[6] | Inexpensive, widely used and cited.[7] | Requires formazan solubilization step; can be affected by compound interference.[6][14] | Initial screening, labs with basic equipment. |
| XTT, WST-1, MTS | Mitochondrial reductase activity converts salt to a water-soluble colored formazan.[5] | Simpler "add-and-read" protocol, higher sensitivity than MTT.[7] | Can be affected by compound interference.[15] | High-throughput screening (HTS), direct endpoint assays. |
| ATP-Based (e.g., CellTiter-Glo®) | Luciferase-based reaction quantifies ATP, a marker of metabolically active cells.[10][11] | Extremely sensitive, fast, wide dynamic range, HTS-compatible.[9] | More expensive than colorimetric assays. | HTS, low cell number applications, precise quantification. |
| LDH Release | Measures release of cytosolic enzyme LDH from cells with compromised membranes.[12] | Directly measures cytotoxicity/necrosis; supernatant can be used without disturbing cells. | Less sensitive for early apoptosis; background LDH in serum can be an issue.[16] | Assessing necrotic cell death, measuring membrane integrity. |
Part 3: Mechanistic Insight - Differentiating Apoptosis and Necrosis
For a promising benzofuran compound, understanding how it induces cell death is a critical next step. Differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis) provides crucial information about the compound's mechanism of action.
Annexin V / Propidium Iodide (PI) Staining
This is the gold-standard method for distinguishing between healthy, apoptotic, and necrotic cells.[17][18] The assay is based on two key cellular changes:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane.[17][18] During early apoptosis, PS translocates to the outer surface, where it can be detected by fluorescently-labeled Annexin V.[18][19]
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells where membrane integrity is lost, PI enters and brightly stains the nucleus.[17]
When analyzed by flow cytometry or fluorescence microscopy, this dual staining allows for the clear separation of cell populations:
-
Viable Cells: Annexin V negative / PI negative
-
Early Apoptotic Cells: Annexin V positive / PI negative
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive
Caspase Activity Assays
Apoptosis is executed by a family of proteases called caspases.[20] Measuring the activity of key "effector" caspases, such as Caspase-3 and Caspase-7, provides direct biochemical evidence of apoptosis.[21][22] These assays typically use a caspase-specific peptide substrate conjugated to a fluorophore or chromophore.[23] When cleaved by an active caspase, the reporter molecule is released, generating a detectable signal proportional to caspase activity.[23]
Experimental Design and Critical Considerations
Workflow & Pathway Visualizations
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Addressing Compound Interference
A significant challenge when screening novel chemical entities is the potential for the compound itself to interfere with the assay chemistry, leading to false results.
-
Colorimetric Interference: Many organic molecules, including benzofuran derivatives, are colored and may absorb light at the same wavelength as the formazan product.
-
Redox Interference: Some compounds are chemically reactive and can directly reduce tetrazolium salts or resazurin, independent of cellular metabolism.[14] This leads to a false-positive signal, making the compound appear less cytotoxic than it is.
-
Solution: Run a cell-free control experiment. Add your compound to cell culture medium without cells, then add the assay reagent.[25] An increase in signal indicates direct chemical reduction. If significant interference is observed, switching to an assay with a different detection principle (e.g., an ATP-based luminescent assay or a protein-based endpoint like the SRB assay) is highly recommended.[25]
-
Optimizing Assay Parameters
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will yield a signal that is too low to be reliable, while too many can lead to over-confluence, nutrient depletion, and cell death unrelated to the compound's effect.[26][27] It is essential to determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[28][29]
-
Controls are Non-Negotiable:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically <0.5%) as the experimental wells.[24]
-
Positive Control: Cells treated with a known cytotoxic or apoptotic agent (e.g., staurosporine, doxorubicin) to confirm the assay is working correctly.[19]
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a foundational method for assessing cell viability based on metabolic activity.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are >95% viable via Trypan Blue exclusion.
-
Seed cells in a 96-well flat-bottom plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium (or vehicle/positive controls).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[14]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6] . Data Analysis:
-
Subtract the average absorbance of the "compound only" and "media only" blank wells.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against compound concentration to determine the IC₅₀ value.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the quantitative distinction between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat cells with the benzofuran compound at the desired concentration(s) for the appropriate time. Include vehicle and positive controls.
-
-
Cell Harvesting:
-
Collect the culture supernatant from each well (this contains floating, potentially dead/apoptotic cells).
-
Gently wash the adherent cells with PBS, then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization to preserve membrane integrity.[18]
-
Combine the detached cells with their corresponding supernatant.
-
-
Staining:
-
Centrifuge the cell suspensions (e.g., at 300 x g for 5 minutes) and discard the supernatant.[18]
-
Wash the cell pellet once with cold PBS.[30]
-
Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.[19]
-
Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC or APC) and 2 µL of PI solution (e.g., 1 mg/mL stock).[30]
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.[19]
-
Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
-
Data Analysis:
-
Create a dot plot of PI fluorescence vs. Annexin V fluorescence.
-
Use quadrants to quantify the percentage of cells in each population:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. makhillpublications.co [makhillpublications.co]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. abpbio.com [abpbio.com]
- 21. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. biocompare.com [biocompare.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. helix.dnares.in [helix.dnares.in]
- 27. biocompare.com [biocompare.com]
- 28. m.youtube.com [m.youtube.com]
- 29. atlantisbioscience.com [atlantisbioscience.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated HPLC-UV Method for the Analysis of Benzofuran and Its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran scaffolds are heterocyclic compounds of significant interest in pharmaceutical development due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As these molecules progress through the development pipeline, from synthesis to formulation, a robust and reliable analytical method for their identification and quantification is paramount. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the analysis of benzofuran derivatives. We delve into the causality behind critical methodological choices, provide a step-by-step protocol for analysis and validation, and adhere to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[3][4]
Introduction: The Rationale for a Dedicated HPLC Method
The structural backbone of benzofuran is frequently encountered in both natural products and clinically significant drugs.[2] The precise quantification of these active pharmaceutical ingredients (APIs) and their related impurities is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and reproducibility.[3]
The method detailed herein is a reversed-phase HPLC (RP-HPLC) approach, which is ideally suited for the separation of moderately polar to nonpolar compounds like benzofuran derivatives. The primary goal is to establish a method that is not only accurate and precise but also practical for routine use in a quality control environment.
Foundational Principles: The "Why" Behind the Method
A robust analytical method is built on scientifically sound choices. Here, we explain the reasoning behind the core components of this HPLC protocol.
2.1. The Stationary Phase: C18 Column The choice of a C18 (octadecylsilane) column is foundational for this reversed-phase method. C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a nonpolar stationary phase. Benzofuran derivatives, being relatively nonpolar, will interact with these alkyl chains. The strength of this interaction, and thus the retention time, is modulated by the composition of the mobile phase. This stationary phase provides excellent resolving power and is a versatile starting point for a wide array of similar analytes.[5][6]
2.2. The Mobile Phase: Acetonitrile and Water with Formic Acid The mobile phase consists of acetonitrile (ACN) and water. Acetonitrile is a common organic solvent in RP-HPLC due to its low viscosity and UV transparency. By varying the ratio of ACN to water, we can control the elution of the benzofuran derivatives. A higher concentration of ACN makes the mobile phase more nonpolar, causing the analyte to elute faster.
A small amount of formic acid (e.g., 0.1%) is added to the mobile phase. This serves two critical purposes:
-
Improved Peak Shape: It acidifies the mobile phase, which helps to suppress the ionization of any residual silanol groups on the silica packing material. This minimizes undesirable secondary interactions between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks.
-
MS-Compatibility: For laboratories wishing to adapt this method for HPLC-MS, formic acid is a volatile modifier that is compatible with mass spectrometry ionization sources, unlike non-volatile buffers such as phosphate.[7]
2.3. The Detector: UV Absorbance UV detection is a robust, simple, and widely available detection method. Benzofuran derivatives contain aromatic rings and unsaturated bonds, which are chromophores that absorb light in the UV region.[8] The selection of an optimal detection wavelength is crucial for sensitivity. This is typically determined by measuring the UV spectrum of a standard solution and choosing the wavelength of maximum absorbance (λ-max), which ensures the highest signal-to-noise ratio for the analyte of interest.[8]
Experimental Workflow and Protocols
The overall analytical process follows a logical sequence from preparation to analysis and validation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: A Comprehensive Guide to Studying Enzyme Inhibition by Benzofuran Derivatives
Introduction: The Significance of Benzofuran Scaffolds in Enzyme Inhibition
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including potent and selective enzyme inhibition.[1][2] Their unique electronic and structural properties allow for diverse interactions with enzyme active sites and allosteric pockets, making them a focal point in the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.[3][4] Preliminary structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the benzofuran ring are critical for their cytotoxic and enzyme inhibitory activities.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the inhibitory effects of benzofuran derivatives on target enzymes. We will journey from initial screening to detailed mechanistic and biophysical characterization, emphasizing the causality behind experimental choices to ensure robust and reliable data.
Part 1: Initial Screening and Potency Determination (IC50)
The first step in evaluating a benzofuran derivative as a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]
Core Principle: The Enzyme Activity Assay
An enzyme activity assay is the foundation for all inhibition studies. The choice of assay depends on the specific enzyme and its substrate. The assay must be robust, reproducible, and sensitive enough to detect changes in enzyme activity upon addition of the inhibitor.
Protocol 1: General Enzyme Activity and IC50 Determination Assay
This protocol provides a generalized workflow for determining the IC50 of a benzofuran derivative using a 96-well plate format, which is amenable to screening multiple compounds and concentrations.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Benzofuran derivative stock solution (typically in DMSO)
-
96-well microplates (e.g., clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the benzofuran derivative in a suitable solvent like DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) in all wells to avoid solvent-induced effects on enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Benzofuran derivative at various concentrations (or vehicle for control wells).
-
Purified enzyme solution.
-
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[6]
-
-
Reaction Initiation:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The initial linear portion of the reaction progress curve represents the initial velocity (V₀).[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[6]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5] This can be performed using software like GraphPad Prism or Origin.[5]
-
Data Presentation: IC50 Values for Hypothetical Benzofuran Derivatives
| Compound ID | Benzofuran Substitution | Target Enzyme | IC50 (µM) |
| BZF-001 | 2-phenyl | Kinase A | 5.2 ± 0.4 |
| BZF-002 | 5-nitro | Protease B | 12.8 ± 1.1 |
| BZF-003 | 3-acetyl | Phosphatase C | 0.9 ± 0.1 |
Part 2: Elucidating the Mechanism of Inhibition (MOI)
Once the potency of a benzofuran derivative is established, the next critical step is to understand how it inhibits the enzyme. The mechanism of inhibition (MOI) describes the mode of interaction between the inhibitor and the enzyme.[7]
Key Concepts in Reversible Inhibition
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[8][9][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting the enzyme's catalytic efficiency. This decreases the Vmax without changing the Km.[8][9][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km.[8][9][10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[10]
Protocol 2: Determining the Mechanism of Inhibition using Kinetic Analysis
This protocol involves measuring enzyme kinetics at varying substrate and inhibitor concentrations.
Procedure:
-
Assay Setup:
-
Perform the enzyme activity assay as described in Protocol 1.
-
Use a matrix of conditions with several fixed concentrations of the benzofuran derivative and, for each inhibitor concentration, a range of substrate concentrations.
-
-
Data Acquisition:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.[6]
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[11] The pattern of the lines will indicate the mode of inhibition.[9][12][13]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine the inhibition constant (Ki).
-
Visualization of Inhibition Mechanisms
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Part 3: Advanced Biophysical Characterization
While kinetic studies reveal the functional consequences of inhibition, biophysical techniques provide direct evidence of binding and offer deeper insights into the thermodynamics and kinetics of the interaction between the benzofuran derivative and the target enzyme.[14][15]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17][18]
Protocol 3: Characterizing Benzofuran-Enzyme Binding using ITC
Materials:
-
Isothermal Titration Calorimeter
-
Purified target enzyme
-
Benzofuran derivative
-
Dialysis buffer (identical to the buffer used for dissolving the inhibitor)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the enzyme against the assay buffer.
-
Dissolve the benzofuran derivative in the final dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell and the benzofuran derivative solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that monitors the binding of an analyte (benzofuran derivative) to a ligand (enzyme) immobilized on a sensor surface in real-time.[19][20] This allows for the determination of association (kon) and dissociation (koff) rate constants, providing a detailed kinetic profile of the interaction.[21]
Protocol 4: Measuring Binding Kinetics with SPR
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target enzyme
-
Benzofuran derivative
-
Running buffer
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the target enzyme onto the sensor surface via amine coupling or other appropriate chemistry.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of the benzofuran derivative over the sensor surface (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to kinetic models to extract kon, koff, and the equilibrium dissociation constant (KD).[19]
-
Mass Spectrometry (MS): Unambiguous Identification and Screening
Mass spectrometry has emerged as a powerful tool for enzyme assays and inhibitor screening.[22][23] It offers a direct and label-free method to measure enzyme activity by quantifying the substrate and product.[23] MS-based approaches can also be used to screen for inhibitors by identifying compounds that bind to the enzyme.[24][25]
Visualization of the Integrated Approach
Caption: A streamlined workflow for characterizing benzofuran enzyme inhibitors.
Part 4: In Silico Approaches - Guiding Experimental Design
Computational methods, such as molecular docking, can provide valuable insights into the potential binding modes of benzofuran derivatives within the enzyme's active site.[26][27][28] These in silico studies can help rationalize observed SAR and guide the design of more potent and selective inhibitors.[4][29]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For benzofuran derivatives, this can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's binding pocket.[26][30]
Conclusion: A Multi-faceted Approach to Understanding Inhibition
The study of enzyme inhibition by benzofuran derivatives requires a multi-pronged approach that integrates biochemical, biophysical, and computational techniques. By systematically progressing from initial potency determination to detailed mechanistic and biophysical characterization, researchers can build a comprehensive understanding of their compounds of interest. This detailed knowledge is paramount for the successful development of novel and effective enzyme inhibitors for therapeutic applications.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. clyte.tech [clyte.tech]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. portlandpress.com [portlandpress.com]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. worldscientific.com [worldscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 21. drughunter.com [drughunter.com]
- 22. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. research.vu.nl [research.vu.nl]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijnrd.org [ijnrd.org]
- 30. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Molecular Docking Studies of Benzofuran Derivatives
Introduction: The Therapeutic Promise of Benzofuran Scaffolds
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a pivotal scaffold in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[2] Researchers have extensively demonstrated the potential of benzofuran derivatives as anti-inflammatory, antimicrobial, antifungal, antitumor, and antiviral agents.[3][4][5] This diverse bioactivity makes the benzofuran nucleus a subject of intense interest for the design and development of novel therapeutic agents.[1][3][5] Recent studies have highlighted their efficacy as anticancer agents by interfering with DNA synthesis and inhibiting key enzymes, as well as their potential in treating various infections.[5][6][7]
Molecular docking, a powerful computational technique, has become indispensable in contemporary drug discovery for exploring the interactions between small molecules and their biological targets at an atomic level.[8][9][10] This in-silico method predicts the preferred orientation and binding affinity of a ligand (in this case, a benzofuran derivative) when bound to a specific receptor, typically a protein or enzyme.[8][10] By simulating the molecular recognition process, docking studies provide crucial insights that guide the rational design and optimization of more potent and selective drug candidates, significantly accelerating the preclinical research pipeline.[8][9]
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on benzofuran derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind each procedural choice, ensuring a robust and reproducible workflow from ligand and protein preparation to the critical analysis of docking results.
Pillar I: The Strategic Workflow of Molecular Docking
A successful molecular docking experiment is a multi-stage process that requires careful preparation and validation at each step. The workflow is designed to model a biologically relevant interaction between a ligand and its receptor.
Caption: Overall workflow for molecular docking studies.
Pillar II: Detailed Protocols for Benzofuran Docking
This section provides a detailed, step-by-step methodology for performing a molecular docking study of a benzofuran derivative against a chosen protein target. We will use AutoDock Vina, a widely used and validated open-source docking program, as the core engine for this protocol.[11][12][13]
Protocol 1: Preparation of the Receptor Protein
The initial and most critical step is the meticulous preparation of the target protein structure. The goal is to create a biologically accurate representation of the receptor, free from crystallographic artifacts.
Rationale: Raw Protein Data Bank (PDB) files often contain non-essential molecules like water, co-factors, and ions that can interfere with the docking process.[14][15] Moreover, these files typically lack hydrogen atoms, which are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds.[16]
Tools:
-
BIOVIA Discovery Studio Visualizer: For initial cleaning and visualization.[17][18]
-
AutoDockTools (ADT): For final preparation into the required PDBQT format.[16][19]
Steps:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1IEP for c-Abl kinase).[16]
-
Initial Cleaning (Discovery Studio Visualizer):
-
Open the downloaded PDB file.
-
Remove all water molecules by selecting and deleting them.[14]
-
Remove any co-crystallized ligands, ions, or cofactors not relevant to the binding site of interest.[14]
-
If the protein is a multimer, retain only the biologically relevant chain(s).[14]
-
Save the cleaned protein as a new PDB file (e.g., receptor_cleaned.pdb).
-
-
Final Preparation (AutoDockTools):
-
Open the receptor_cleaned.pdb file in ADT.[16]
-
Add polar hydrogen atoms: Go to Edit > Hydrogens > Add and select 'Polar only'.[16]
-
Assign charges: Go to Edit > Charges > Add Kollman Charges. This step adds partial atomic charges, which are essential for calculating electrostatic interactions.[16]
-
Save the prepared receptor in the PDBQT format (File > Save > Write PDBQT). This format includes atomic charges and atom types required by AutoDock Vina.
-
Protocol 2: Preparation of Benzofuran Ligands
Proper ligand preparation is equally important to ensure that the molecule's stereochemistry, charge, and torsional degrees of freedom are correctly represented.
Rationale: Ligand structures are often drawn in 2D. They must be converted to a 3D conformation and energy-minimized to find a low-energy, stable structure before docking.[20] Assigning the correct charges and defining rotatable bonds are crucial for the docking algorithm to explore different conformations.[21]
Tools:
-
ChemDraw/MarvinSketch: For drawing the 2D structure of the benzofuran derivative.
-
OpenBabel/Online Tools: For 2D to 3D conversion.
-
AutoDockTools (ADT): For final preparation into the PDBQT format.[20][21]
Steps:
-
Obtain/Draw Ligand Structure: Draw the benzofuran derivative in a 2D chemical drawing program and save it in a common format (e.g., MOL or SDF). Alternatively, download the structure from databases like PubChem.[16]
-
Convert to 3D: Use a tool like OpenBabel to convert the 2D structure into a 3D PDB file. This process generates a reasonable initial 3D conformation.
-
Final Preparation (AutoDockTools):
-
Open the 3D ligand PDB file in ADT.
-
ADT will automatically detect the root and define rotatable bonds, which allows for ligand flexibility during docking.[21]
-
Assign Gasteiger charges, which are suitable for small organic molecules (Ligand > Input > Choose Ligand).[21]
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Caption: Receptor and Ligand Preparation Workflow.
Protocol 3: Grid Generation and Docking Execution
With the receptor and ligand prepared, the next step is to define the search space for the docking simulation and then execute the docking run.
Rationale: The "grid box" defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.[14] A well-defined grid, centered on the active site, increases the efficiency and accuracy of the docking simulation. Blind docking, where the grid encompasses the entire protein, can be used when the binding site is unknown.[11]
Tools:
-
AutoDockTools (ADT): To define the grid box.
-
AutoDock Vina: To run the docking simulation.
Steps:
-
Define the Grid Box (ADT):
-
Load the prepared receptor.pdbqt into ADT.
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Center the grid box on the active site of the protein. If a co-crystallized ligand was present, its coordinates can be used to define the center.
-
Adjust the dimensions (x, y, z) of the box to ensure it fully encompasses the binding pocket, typically with a buffer of a few angstroms.[14]
-
Note down the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the names of the receptor and ligand files, and the grid parameters noted in the previous step.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the Vina command: vina --config conf.txt --log log.txt[22]
-
Vina will perform the docking and write the output poses to docked_poses.pdbqt and a log file with binding energy scores to log.txt.
-
Pillar III: Analysis and Validation of Docking Results
The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score. Critical analysis is required to interpret these results meaningfully.
Interpreting Quantitative Data
Binding Affinity (ΔG): AutoDock Vina provides a binding affinity score in kcal/mol.[23] This value is an estimation of the binding free energy (ΔG).
-
Interpretation: A more negative value indicates a stronger, more favorable binding interaction.[24] When comparing different benzofuran derivatives, those with lower binding energy scores are predicted to be more potent binders.[24]
Root Mean Square Deviation (RMSD): If you are re-docking a known ligand, the RMSD measures the distance between the atoms of the predicted pose and the experimentally determined (crystallographic) pose.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful docking, indicating that the software can accurately reproduce the known binding mode.[24][25] This step is crucial for validating the docking protocol.
| Derivative Example | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Benzofuran-A | PI3Kα | -9.5 | VAL851, LYS802 |
| Benzofuran-B | VEGFR-2 | -8.8 | CYS919, ASP1046 |
| Benzofuran-C | DNA Gyrase B | -8.7 | ARG141, ILE84 |
| Benzofuran-D | SIRT2 | -7.9 | PHE96, ILE117 |
| Reference Inhibitor | Target Specific | -10.2 | Known key residues |
| Note: This is illustrative data based on typical values found in the literature for benzofuran derivatives.[3][26][27] |
Visualizing and Analyzing Interactions
A low binding energy score is only part of the story. Visual inspection of the top-ranked poses is essential to understand the specific molecular interactions that stabilize the ligand-receptor complex.[24]
Tools:
-
PyMOL: A powerful molecular visualization system.
-
BIOVIA Discovery Studio Visualizer: Excellent for generating 2D and 3D interaction diagrams.[18][28][29]
Steps for Analysis (using Discovery Studio Visualizer):
-
Load Structures: Open the prepared receptor (receptor.pdbqt) and the docking output file (docked_poses.pdbqt).
-
View Interactions: Use the "Ligand Interactions" tool to visualize the non-covalent interactions between the benzofuran derivative and the protein's active site residues.[28]
-
Identify Key Interactions: Look for the following types of interactions, which are critical for stable binding:[30]
-
Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom (O, N). These are strong and highly directional.
-
Hydrophobic Interactions: Occur between nonpolar groups, driven by the exclusion of water. The benzofuran core is often involved in these interactions.
-
Pi-Pi Stacking: Aromatic rings (like the benzene part of benzofuran) interacting with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
Electrostatic Interactions: Occur between charged groups on the ligand and receptor.
-
-
Generate Diagrams: Create both 3D and 2D diagrams to clearly illustrate these interactions for publications and reports. The 2D diagram provides a clean, schematic view of all contacts.[18]
Conclusion and Future Directions
Molecular docking serves as a powerful hypothesis-generating tool in the study of benzofuran derivatives.[8][31] The protocols outlined in this guide provide a robust framework for predicting the binding modes and affinities of these promising compounds against various therapeutic targets. The results from these in-silico studies, particularly the identification of key interacting residues and favorable binding energies, can effectively guide the synthesis of novel derivatives with improved potency and selectivity. It is imperative to remember that docking results are predictive; they must be validated through subsequent in-vitro and in-vivo experimental assays to confirm the biological activity.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Review article on benzofuran [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. BIOVIA Discovery Studio Visualizer | Dassault Systèmes [3ds.com]
- 18. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bioinformaticsreview.com [bioinformaticsreview.com]
- 29. m.youtube.com [m.youtube.com]
- 30. adrianomartinelli.it [adrianomartinelli.it]
- 31. Relevance of Molecular Docking Studies in Drug Designing: Ingenta Connect [ingentaconnect.com]
Application Notes & Protocols: The Benzofuran Scaffold as a Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Relevance of the Benzofuran Scaffold
The benzofuran scaffold, a bicyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of biologically active molecules.[1][2][3] Found in numerous natural products and synthetic compounds, this heterocyclic motif is considered a "privileged structure" in medicinal chemistry.[4][5] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, enabling it to interact with a wide array of biological targets with high affinity.
Clinically successful drugs such as the antiarrhythmic agent Amiodarone , the gout treatment Benzbromarone , and the cardiovascular drug Dronedarone feature the benzofuran core, underscoring its therapeutic significance.[6][7][8] The versatility of the scaffold allows for substitutions at multiple positions, providing a rich canvas for medicinal chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[3][9] This guide provides an in-depth exploration of synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for researchers aiming to leverage the benzofuran scaffold in their drug discovery programs.
Part 1: Synthetic Strategies for Benzofuran Core Construction
The construction of the benzofuran ring system is a well-trodden path in organic synthesis, with numerous methods available. Modern strategies often prioritize efficiency and modularity, allowing for the rapid generation of diverse compound libraries. Catalytic methods, particularly those employing palladium and copper, have become indispensable for their high yields and functional group tolerance.[6][10]
A prevalent and robust strategy involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization—a sequence often achievable in a one-pot reaction.[10] This approach, combining a Sonogashira coupling with subsequent cyclization, offers a direct route to 2-substituted benzofurans, which are common motifs in bioactive derivatives.
Diagram: General Synthetic Workflow for 2-Substituted Benzofurans
Caption: High-level workflow for Palladium/Copper-catalyzed synthesis of benzofurans.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol describes a general method for synthesizing 2-substituted benzofurans from 2-iodophenols and terminal alkynes. The causality for using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, lies in its efficacy in activating the carbon-iodine bond for the cross-coupling reaction. Copper(I) iodide is used as a co-catalyst, which is crucial for the formation of a copper-acetylide intermediate, facilitating the transmetalation step with the palladium complex.[6][10] A mild base like triethylamine (TEA) is employed not only to neutralize the HI generated but also to serve as the solvent.
Materials:
-
2-Iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Reaction vessel (Schlenk flask or equivalent)
-
Standard glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Rationale: The catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling of the alkyne.
-
Add anhydrous toluene and anhydrous triethylamine (e.g., in a 2:1 ratio).
-
Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for both the coupling and the subsequent 5-endo-dig cyclization.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Self-Validation:
-
Control: Run a parallel reaction without the palladium catalyst to confirm its necessity for the C-C bond formation.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its identity and purity.
Part 2: Medicinal Chemistry Applications and SAR Insights
Benzofuran derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][11][12] The specific biological activity is profoundly influenced by the nature and position of substituents on the benzofuran core.
Application Area 1: Anticancer Agents
Benzofurans exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, protein kinase inhibition (e.g., CDK2, mTOR), and induction of apoptosis.[4][13] Structure-activity relationship (SAR) studies have revealed that substitutions at the C2 and C3 positions are particularly critical for cytotoxic activity.[2][9]
-
C2-Aryl Substitution: Attaching an aryl group at the C2 position is a common strategy. The electronic properties of this aryl ring are crucial; for example, trimethoxyphenyl groups, similar to those in the potent tubulin inhibitor Combretastatin A-4, often confer high activity.
-
C3-Acyl/Heterocycle Substitution: Placing a keto group or another heterocyclic ring (like pyrazole or oxadiazole) at the C3 position can enhance potency and modulate selectivity.[9][13]
-
Benzene Ring Substitution: Substituents on the benzene portion of the scaffold, such as hydroxyl or methoxy groups, can influence solubility and interactions within the target's binding pocket.[11]
Table 1: In Vitro Anticancer Activity of Representative Benzofuran Derivatives
| Compound Class | C2-Substituent | C3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Arylbenzofuran | 3,4,5-Trimethoxyphenyl | H | ME-180 (Cervical) | 0.08 | Tubulin Polymerization Inhibition | [14] |
| Imidazopyridine-benzofuran | Imidazopyridine | Phenyl | MCF-7 (Breast) | 0.15 | Not Specified | [9] |
| Benzofuran-Triazole Hybrid | 4-Chlorophenyl | 1,2,3-Triazole | HCT-116 (Colon) | 0.89 | Not Specified | [9] |
| Benzofuran Sulfonamide | 2-Methyl | Sulfonamide-Urea | A549 (Lung) | 1.09 | Carbonic Anhydrase IX Inhibition | [15] |
Diagram: Simplified Mechanism of Tubulin Inhibition by a 2-Arylbenzofuran
Caption: Benzofuran derivative inhibiting tubulin polymerization, leading to cell cycle arrest.
Application Area 2: Antimicrobial Agents
The benzofuran scaffold is also a promising framework for developing novel antimicrobial agents to combat drug resistance.[5][16][17] Derivatives have shown potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as various fungal strains.[2][16]
SAR studies in this area indicate that lipophilicity and the presence of specific functional groups are key. For instance, compounds bearing a hydroxyl group at the C6 position and a phenyl or methylfuran group at C2 have demonstrated excellent antibacterial activity.[2] The incorporation of other antimicrobial pharmacophores, such as thiazole or pyrazoline moieties, can lead to hybrid molecules with enhanced potency.[13]
Part 3: Bioisosteric Replacement in Benzofuran Drug Design
Bioisosterism—the replacement of a functional group with another that has similar steric and electronic properties—is a powerful strategy in lead optimization.[18][19][20] The benzofuran scaffold itself can be considered a bioisostere of other important bicyclic heterocycles like indole and benzothiophene.[18][21] This allows medicinal chemists to explore related chemical space to overcome issues with metabolism, toxicity, or potency.
-
Benzofuran vs. Indole: Replacing the oxygen of benzofuran with an N-H group (to form indole) introduces a hydrogen bond donor, which can fundamentally alter target interactions.[21]
-
Benzofuran vs. Benzothiophene: Swapping oxygen for sulfur (to form benzothiophene) increases lipophilicity and alters the electronic character of the ring system, which can impact both pharmacokinetics and pharmacodynamics.
-
Carboxylic Acid Bioisosteres: In derivatives where a carboxylic acid moiety is present, it can be replaced with bioisosteres like a tetrazole to improve metabolic stability or cell permeability while retaining the necessary acidic proton for target binding.[19][21]
Part 4: Key Protocols for Biological Evaluation
Validating the biological activity of newly synthesized benzofuran derivatives requires robust and reproducible in vitro assays. The following protocols provide step-by-step guidance for assessing anticancer and antimicrobial activity.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the benzofuran test compounds and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Rationale: A dose-response curve is essential to determine the IC₅₀ value accurately.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
Diagram: Workflow for In Vitro Anticancer Screening
Caption: A standard workflow for screening synthesized benzofuran compounds for cytotoxicity.
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and pharmacological promiscuity ensure its place in the drug discovery pipeline.[7][22] Future research will likely focus on developing derivatives with improved selectivity for specific biological targets, such as particular kinase isoforms or microbial enzymes, to minimize off-target effects and enhance therapeutic indices. The application of computational methods, such as molecular docking and QSAR modeling, will further accelerate the rational design of next-generation benzofuran-based drugs.[20] The combination of innovative synthetic chemistry and rigorous biological evaluation will undoubtedly unlock the full potential of this remarkable heterocyclic system.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. mdpi.com [mdpi.com]
- 15. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. drughunter.com [drughunter.com]
- 20. ctppc.org [ctppc.org]
- 21. mdpi.com [mdpi.com]
- 22. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Benzofuran Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with palladium-catalyzed benzofuran synthesis. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve issues leading to low product yields.
Troubleshooting Workflow: A Systematic Approach to Diagnosing Low Yields
When encountering low yields, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to identify and address the root cause of the problem.
Caption: A stepwise guide to troubleshooting low yields in benzofuran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during palladium-catalyzed benzofuran synthesis in a question-and-answer format.
Issue 1: My Larock-type benzofuran synthesis is failing or giving very low yields (<10%). I'm using an o-iodophenol, an internal alkyne, NaHCO₃ as the base in DMF at 110°C.
Potential Cause 1: Inappropriate Base and Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can hydrolyze the palladium catalyst and lead to its deactivation.[1]
-
Troubleshooting Steps:
-
Switch to an Anhydrous Base: Replace NaHCO₃ with an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are more thermally stable and do not generate water.[1]
-
Use an Organic Base: Alternatively, a non-nucleophilic organic base like triethylamine (NEt₃) can be employed, which also avoids the issue of water formation.[1]
-
Potential Cause 2: Catalyst Inefficiency or Deactivation. The chosen palladium catalyst, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates, or it may be deactivating under the reaction conditions.[1] High temperatures can also lead to the decomposition of starting materials, which can poison the catalyst.[1]
-
Troubleshooting Steps:
-
Screen Different Palladium Sources: Consider using a more robust palladium precatalyst like Pd(PPh₃)₄ or employing a palladium(0) source directly.
-
Introduce a Co-catalyst: For reactions involving a Sonogashira coupling step, the addition of a copper(I) iodide (CuI) co-catalyst can significantly improve yields.[1][2]
-
Lower the Reaction Temperature: If "tarring" or decomposition is observed, reducing the reaction temperature may prevent catalyst poisoning.
-
Potential Cause 3: Electronic Mismatch Between Substrates. The electronic properties of your specific o-iodophenol and alkyne can significantly impact the reaction's success.[1] Strongly electron-withdrawing or -donating groups can alter the reactivity of the starting materials and hinder the catalytic cycle.
-
Troubleshooting Steps:
-
Modify Substrates: If possible, consider modifying the electronic properties of your substrates.
-
Re-evaluate the Synthetic Route: For particularly challenging substrates, exploring an alternative synthetic strategy may be necessary.
-
Issue 2: I am observing the uncyclized Sonogashira coupling product as the major product instead of the desired benzofuran.
Potential Cause: Suboptimal Conditions for Intramolecular Cyclization. The reaction conditions may be favorable for the initial carbon-carbon bond formation (Sonogashira coupling) but not for the subsequent intramolecular carbon-oxygen bond formation (cyclization).[1]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: After the initial coupling is complete (as monitored by TLC or LC-MS), increasing the reaction temperature can provide the necessary activation energy for the cyclization step.[1]
-
Screen Different Solvents: The polarity of the solvent can influence the rate of the intramolecular cyclization. Consider screening solvents with different polarities.
-
Change the Base: The choice of base can also affect the cyclization step. A stronger base might be required to deprotonate the phenol sufficiently to facilitate the intramolecular attack on the alkyne.
-
Issue 3: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times.
Potential Cause 1: Inactive Catalyst. The palladium catalyst may have degraded due to improper storage or handling, or the chosen precatalyst may not be efficiently generating the active Pd(0) species.[3]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of palladium catalyst from a reliable supplier.
-
Ensure Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[3] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
-
Consider a More Active Precatalyst: Some palladium precatalysts are more readily reduced to the active Pd(0) species in the catalytic cycle.
-
Potential Cause 2: Inefficient Ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[4][5] An inappropriate ligand can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Ligand Screening: Perform a screen of different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, or Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to identify the optimal one for your specific substrate combination.[5][6] The success of the reaction can be dramatically influenced by the choice of the catalytic system. For example, with nitrogen-based nucleophiles, the reaction works well with Pd₂(dba)₃/dppf, while with sulfur, oxygen, and carbon nucleophiles, [Pd(η³-C₃H₅)Cl]₂/XPhos is more efficient.[4][7]
-
Issue 4: The reaction mixture turns black, and I observe palladium black precipitation.
Potential Cause: Catalyst Decomposition. The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity.[8][9] This can be caused by high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
Increase Ligand Concentration: A slight excess of the ligand can sometimes help to stabilize the palladium catalyst and prevent aggregation.
-
Purify Starting Materials: Ensure that your starting materials and solvent are free of impurities that could poison the catalyst.[3]
-
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Sonogashira Coupling and Cyclization[2]
-
To an oven-dried Schlenk flask, add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous and degassed triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst and Ligand Screening
-
Set up a parallel array of small-scale reactions in vials or a multi-well plate.
-
To each vial, add the o-halophenol (e.g., 0.1 mmol) and the alkyne (e.g., 0.12 mmol).
-
Prepare stock solutions of different palladium precatalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., PPh₃, XPhos, SPhos) in an anhydrous, degassed solvent.
-
Add a specific palladium source and ligand combination to each vial, ensuring the same catalyst and ligand loading across all reactions.
-
Add the base and solvent to each vial.
-
Seal the vials under an inert atmosphere and stir at the desired temperature for a set amount of time.
-
Quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired benzofuran and the formation of any byproducts.
Data Presentation
Table 1: Common Base and Solvent Combinations for Palladium-Catalyzed Benzofuran Synthesis
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | DMF, Dioxane | 80-120 | Anhydrous conditions are crucial.[1] |
| Cs₂CO₃ | Toluene, Dioxane | 80-110 | Often provides higher yields for challenging substrates.[10] |
| NEt₃ | DMF, MeCN | 60-100 | Acts as both a base and a solvent in some cases.[1] |
| NaOAc | DMF | 100-110 | Can be effective in some Larock-type annulations.[11] |
Visualization of the Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The following diagram illustrates a generalized catalytic cycle for the synthesis of benzofurans via a Sonogashira coupling followed by intramolecular cyclization.
Caption: A simplified catalytic cycle for benzofuran synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elsevier.es [elsevier.es]
Technical Support Center: Purification Strategies for Challenging Benzofuran Derivatives
Welcome to the technical support center dedicated to navigating the complexities of purifying substituted benzofuran derivatives. This guide is tailored for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Benzofurans are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1][2][3] However, their purification can be far from straightforward, often presenting issues like isomer co-elution, on-column degradation, and poor solubility.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these experimental hurdles. The insights provided herein are grounded in established scientific principles and practical laboratory experience to empower you to optimize your purification workflows.
Troubleshooting Guide
This section tackles specific, common problems encountered during the purification of benzofuran derivatives in a practical question-and-answer format.
Q1: My substituted benzofuran isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?
A1: Co-elution of isomers is a frequent challenge due to their similar physical properties. [4] Here are several strategies to enhance separation:
-
Optimize the Solvent System:
-
Polarity Adjustment: Methodically adjust the polarity of your eluent. For closely eluting, non-polar isomers, minute changes in the solvent system, such as increasing the percentage of ethyl acetate in hexane from 1% to 2%, can have a substantial impact.[5]
-
Solvent Selectivity: Introduce a solvent with different selectivity properties. Adding a small amount of dichloromethane or toluene to a standard hexane/ethyl acetate mobile phase can alter the interactions between your compounds and the stationary phase, potentially improving resolution.[5]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on standard silica gel is unsuccessful, consider alternative stationary phases. Alumina (neutral or basic) can offer different selectivity compared to the acidic nature of silica gel.[5] For isomers with varying degrees of unsaturation, silver nitrate-impregnated silica gel can be particularly effective.[5]
-
-
Employ Preparative HPLC:
Q2: I'm observing significant streaking or tailing of my benzofuran derivative on the TLC plate and during column chromatography. How can this be resolved?
A2: Tailing is often a sign of undesirable interactions between your compound and the stationary phase. Here’s how to troubleshoot this issue:
-
Address Compound Acidity/Basicity: Benzofuran derivatives with acidic or basic functional groups can interact strongly with the silanol groups on the surface of silica gel, leading to tailing.[5]
-
For acidic compounds , adding approximately 1% acetic acid to your eluent can help to saturate the basic sites on the silica and improve peak shape.
-
For basic compounds , adding about 1% triethylamine will neutralize the acidic sites on the silica gel, minimizing strong interactions.[5]
-
-
Prevent Sample Overload: Applying an excessive amount of your sample to the TLC plate or column is a common cause of band broadening and tailing.[5] Try loading a more dilute solution of your crude product.
-
Consider Compound Instability: If you suspect your compound is decomposing on the silica gel, this can also manifest as streaking. In this case, switching to a less acidic stationary phase like neutral alumina or performing a rapid flash chromatography at a lower temperature may be beneficial.[5]
Q3: My desired benzofuran product appears to be decomposing during purification. What are the likely causes and how can I prevent this?
A3: The stability of benzofuran derivatives can be a significant concern, especially on acidic stationary phases or at elevated temperatures. [4][5]
-
Acid Sensitivity: The inherent acidity of silica gel can catalyze the degradation of sensitive benzofuran derivatives.[5]
-
Solution: Utilize a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by washing standard silica gel with a solution of triethylamine in a non-polar solvent, followed by drying.[5] Neutral alumina is another excellent alternative to mitigate acid-catalyzed decomposition.[5]
-
-
Thermal Instability: Some substituted benzofurans are sensitive to heat.[4]
-
Solution: When removing solvent after column chromatography, use a rotary evaporator at the lowest feasible temperature and pressure. Avoid prolonged heating.
-
-
Air/Light Sensitivity: Certain benzofuran derivatives may be susceptible to oxidation or photodegradation.
-
Solution: Protect your column from light by wrapping it in aluminum foil.[5] If oxidation is a concern, consider degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: My benzofuran derivative has very low solubility in common chromatography solvents. How can I effectively purify it?
A4: Poor solubility can make loading your sample onto a column and achieving good separation difficult. [4]
-
Dry Loading Technique: Instead of dissolving your sample in a small amount of solvent and applying it directly to the column (wet loading), use a dry loading method.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your chromatography column.
-
-
Solvent System Modification: Experiment with solvent systems that have higher solubilizing power for your compound. For example, incorporating a small amount of a more polar solvent like methanol in your mobile phase might be necessary for highly polar benzofurans. However, be mindful that this can affect the separation.
Frequently Asked Questions (FAQs)
What are the most common purification techniques for benzofuran derivatives?
The most frequently employed purification techniques are:
-
Flash Column Chromatography: This is the workhorse for routine purification of diastereomers and regioisomers on a laboratory scale.[5][7][8][9]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is used for more challenging separations, including regioisomers with very similar polarities and for the separation of enantiomers.[5][10]
-
Crystallization/Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids.[11][12][13][14] Finding the right solvent or solvent system is crucial for success.[11][12]
How do I choose the right solvent system for column chromatography?
The selection of a solvent system is typically guided by Thin Layer Chromatography (TLC).
-
Initial Screening: Begin by spotting your crude mixture on a TLC plate and developing it in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation on a column.
-
Isomer Separation: For isomeric mixtures, look for a solvent system that shows the greatest difference in Rf values between the isomers, even if the separation is not baseline on the TLC plate.
Are there any alternatives to silica gel for purifying benzofuran derivatives?
Yes, several alternatives to silica gel can be employed:
-
Alumina: Available in neutral, basic, and acidic forms, alumina can offer different selectivity and is a good choice for compounds that are sensitive to the acidity of silica gel.[5]
-
Reversed-Phase Silica (C18): For more polar benzofuran derivatives, reversed-phase chromatography, where the stationary phase is non-polar (like C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be very effective.
-
Gel Filtration/Size Exclusion Chromatography: This technique separates molecules based on their size and can be useful for removing polymeric impurities or for separating benzofuran derivatives of significantly different molecular weights.[15]
My benzofuran has an acidic or basic functional group. Can I use an acid-base extraction for purification?
Yes, acid-base extraction can be a very effective initial purification step.[16][17]
-
For Acidic Benzofurans (e.g., containing a carboxylic acid or phenolic hydroxyl group): Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Wash with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic benzofuran will be deprotonated and move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the purified acidic benzofuran.[16][17]
-
For Basic Benzofurans (e.g., containing an amine group): Dissolve the crude mixture in an organic solvent and wash with an aqueous acid (e.g., 1M HCl). The basic benzofuran will be protonated and partition into the aqueous layer. The aqueous layer can then be basified to recover the purified basic benzofuran.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol outlines a general procedure for purifying a moderately polar benzofuran derivative.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent component of your mobile phase (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude benzofuran derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the mobile phase to the column and apply pressure (using a flash chromatography system or a hand pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound(s) by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid benzofuran derivative.
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in various solvents with gentle heating to identify a suitable recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold). Common solvent systems for benzofurans include petroleum ether-ethyl acetate or aqueous methanol.[11][14][18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a newly synthesized benzofuran derivative.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 15. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Solutions for Benzofuran Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in preclinical research: the poor aqueous solubility of benzofuran derivatives. Benzofuran scaffolds are central to many promising therapeutic agents, but their inherent hydrophobicity can hinder accurate evaluation in biological assays.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. We will move from foundational issues with stock solutions to advanced formulation strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your experiments.
Part 1: FAQs - Understanding and Troubleshooting Solubility Issues
Q1: Why is my benzofuran derivative consistently precipitating in my aqueous assay buffer?
Answer: This is the most common challenge faced with this class of compounds. The core issue lies in the chemical structure of benzofuran itself. The fused benzene and furan rings create a planar, rigid, and largely nonpolar (hydrophobic) molecule.[3] When you transfer this compound from a high-concentration organic stock solution (like DMSO) into a primarily water-based (aqueous) buffer or cell culture medium, the drastic increase in solvent polarity causes the compound to "crash out" of solution.[4] This phenomenon is not unique to your compound; it's a significant hurdle for an estimated 70% of new chemical entities in drug discovery pipelines.[5]
Q2: My compound dissolves perfectly in DMSO, but forms a precipitate the moment I add it to my media. What's happening and how do I fix it?
Answer: This is a classic case of "solvent shock" or "solvent shift".[6] Your DMSO stock solution is a stable, high-energy environment for the compound. When a small volume of this stock is rapidly diluted into a large volume of aqueous media, the DMSO disperses, leaving the hydrophobic compound molecules exposed to a polar environment they cannot favorably interact with, leading to immediate aggregation and precipitation.[4]
Troubleshooting Steps:
-
Use Pre-Warmed Media: Always dilute your compound into buffer or media that has been pre-warmed to your experimental temperature (typically 37°C). Solubility is often temperature-dependent, and this simple step can make a significant difference.[7][8]
-
Modify Your Dilution Technique: Instead of adding the stock solution directly to the final volume, perform a serial dilution. Alternatively, add the stock solution dropwise to the vortexing media to ensure rapid mixing and prevent localized high concentrations that initiate precipitation.[7]
-
Check Your Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells and interfere with assays.[4][9] A general rule is to keep the final DMSO concentration below 0.5%, with many cell-based assays requiring it to be below 0.1%.[10] If your protocol requires a high final compound concentration, you may need to explore the advanced strategies below.
Q3: I've optimized my dilution protocol, but I still see precipitation over time in the incubator. What are the next steps?
Answer: If simple procedural changes are insufficient, you need to modify the formulation of your final assay solution to create a more hospitable environment for the benzofuran derivative. This involves using solubilizing excipients. The primary strategies are the use of co-solvents, surfactants, or cyclodextrins.
The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for benzofuran precipitation.
Q4: What are co-solvents and how do I choose one?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[11][12] This "polarity blending" creates a more favorable environment for hydrophobic compounds like benzofurans, effectively increasing their solubility.[11][13]
Common Co-solvents for Biological Assays:
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol
How to Choose: There is no universal co-solvent. The best approach is empirical screening. Start with low-toxicity co-solvents like PEG 400 or PG at final concentrations of 1-5%. Always run parallel vehicle controls (media + co-solvent, no compound) to ensure the co-solvent itself does not affect your biological assay (e.g., cell viability, enzyme activity).[12]
Q5: When should I consider using surfactants?
Answer: Surfactants are a powerful option for very poorly soluble compounds when co-solvents are not effective enough. Surfactants are amphiphilic molecules; they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[14][15] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form an inner core, creating a microenvironment that can encapsulate your benzofuran compound, while the hydrophilic heads face the aqueous solution, rendering the entire complex soluble.[16][17]
Recommended Surfactants: For biological assays, non-ionic surfactants are preferred due to their lower potential for protein denaturation and cell toxicity.
-
Tween® 20 / Tween® 80
-
Pluronic® F-68
Critical Consideration: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane dynamics. Meticulous validation with vehicle controls is essential.[18]
Q6: I've heard cyclodextrins are a good alternative. How do they work?
Answer: Cyclodextrins are an excellent and often very biocompatible choice. These are cyclic oligosaccharides that have a unique donut-shaped structure.[19][20] The exterior of the donut is hydrophilic (water-soluble), while the central cavity is hydrophobic.[20][21] Your benzofuran molecule can fit into this hydrophobic cavity, forming an "inclusion complex."[19][21] This complex effectively masks the hydrophobic nature of the compound, dramatically increasing its aqueous solubility.[19][20]
Recommended Cyclodextrin:
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and reduced toxicity compared to natural beta-cyclodextrin.[19] It is often considered a benign vehicle, sometimes showing less biological interference than DMSO.[19]
Caption: Mechanisms of advanced solubilization strategies.
Part 2: Experimental Protocols & Data
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you empirically determine the solubility limit of your compound in your specific assay medium before proceeding with experiments.
Materials:
-
High-concentration stock solution of your benzofuran compound in 100% DMSO (e.g., 10-50 mM).
-
Your final assay buffer or cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a Dilution Series: Create a series of dilutions of your compound in the pre-warmed medium. It is often easiest to do a 2-fold serial dilution.
-
Example (96-well plate):
-
Add 100 µL of medium to wells 2 through 12 of a single row.
-
Add 200 µL of medium containing your highest desired test concentration (e.g., 200 µM compound, 0.4% DMSO) to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer across the plate to well 11. Do not transfer to well 12 (this will be your media-only control).
-
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your assay (e.g., 24, 48 hours).
-
Observe: Visually inspect each well for signs of precipitation (cloudiness, crystals, film) at several time points (e.g., 0, 4, and 24 hours). Observation under a light microscope is more sensitive for detecting fine precipitates.
Protocol 2: Co-Solvent Screening
Objective: To identify an effective and non-interfering co-solvent for your assay.
Materials:
-
Co-solvents: PEG 400, Propylene Glycol (PG).
-
Benzofuran stock solution in DMSO.
-
Assay medium and relevant assay components (e.g., cells, enzymes).
Procedure:
-
Prepare Co-solvent/Media Blends: Prepare your assay medium containing different final concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).
-
Test Compound Solubility: Using the method in Protocol 1, determine the maximum soluble concentration of your benzofuran compound in each of the co-solvent/media blends.
-
Test for Assay Interference (CRITICAL): Run your biological assay using the co-solvent/media blends without your benzofuran compound. This is your vehicle control. Compare the results to a control with only the standard assay medium.
-
For cell-based assays: Measure cell viability (e.g., using an MTT or CellTiter-Glo® assay).
-
For biochemical assays: Measure the baseline activity of the enzyme or binding interaction.
-
-
Select the Best Condition: Choose the co-solvent and concentration that provides the necessary solubility for your compound while having the least impact on the assay's baseline readout.
Part 3: Data Summary Tables
Table 1: Properties of Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Conc. | Key Characteristics | Considerations |
| DMSO | < 0.5% | Excellent universal solvent.[23] | Can be cytotoxic at >0.5%; may interfere with some assays.[4][9] |
| Ethanol | 1-2% | Good solubilizer. | Can be toxic to cells at higher concentrations; potential for evaporation.[12] |
| PEG 400 | 1-5% | Low toxicity; commonly used in formulations.[24][25] | Can be viscous; may affect protein stability at high concentrations. |
| Propylene Glycol (PG) | 1-5% | Good safety profile; less viscous than PEG 400.[12][24] | Generally well-tolerated by most cell lines. |
| Glycerol | 1-10% | Excellent for protein stabilization.[26] | High viscosity can make pipetting difficult. |
Table 2: Troubleshooting Quick Guide
| Issue | Probable Cause | Recommended Solution(s) |
| Immediate Precipitation | Solvent shock; final concentration exceeds aqueous solubility. | Decrease final concentration; use pre-warmed media; perform serial dilution.[7] |
| Precipitation Over Time | Compound instability; media evaporation; pH shift from cell metabolism. | Confirm compound stability; use sealed plates; consider a solubilizing excipient (co-solvent, etc.).[7] |
| Assay Interference | Excipient (co-solvent, surfactant) is affecting the biological system. | Run comprehensive vehicle controls; reduce excipient concentration; try a different class of excipient (e.g., switch from surfactant to cyclodextrin).[12][18] |
| Inconsistent Results | Incomplete initial dissolution in DMSO; precipitation in some wells. | Ensure stock is fully dissolved (sonicate if needed); visually confirm clarity of working solutions before adding to assay.[9][10] |
References
- 1. ijsdr.org [ijsdr.org]
- 2. scienceopen.com [scienceopen.com]
- 3. webqc.org [webqc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. longdom.org [longdom.org]
- 16. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alzet.com [alzet.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Technical Support Center: Synthesis of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into potential challenges, side-product formation, and purification strategies based on established chemical principles. Our goal is to move beyond simple protocols and explain the causality behind common experimental issues, empowering you to troubleshoot your synthesis effectively.
Overview of a Common Synthetic Approach
The synthesis of this compound (Target Compound 4 ) is often approached via a multi-step sequence starting from a commercially available precursor like 2,3-dihydroxybenzaldehyde. A common strategy involves protecting the hydroxyl groups, forming the benzofuran ring with the acetate side chain, and a final deprotection step. This guide will focus on troubleshooting a plausible and efficient pathway that utilizes a methoxy protecting group, which is later removed.
The workflow diagram below outlines this common synthetic pathway.
Caption: A common synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Darzens condensation (Step 2) is low-yielding and produces a complex mixture. What's going wrong?
Question: I'm reacting 2-hydroxy-3-methoxybenzaldehyde (1 ) with methyl chloroacetate and a base (e.g., NaOMe) to form the glycidic ester intermediate, but my yield is poor and TLC/LCMS shows multiple spots.
Potential Causes & Scientific Rationale:
-
Phenolic Interference: The most significant issue is the presence of the acidic C2-hydroxyl group. The base used for the Darzens reaction (which deprotonates the α-haloester) will readily deprotonate the phenol to form a phenoxide. This phenoxide can then act as a nucleophile, leading to undesired O-alkylation by reacting with methyl chloroacetate. This forms side-product SP1 .[1]
-
Base Stoichiometry and Type: Using an alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) is crucial to prevent transesterification.[1][2] However, if more than one equivalent of base is used, it can promote self-condensation of the aldehyde (an aldol reaction) or the α-haloester.
-
Reaction Conditions: The Darzens reaction involves a sensitive carbanion intermediate.[3] Temperatures that are too high can lead to decomposition and the formation of polymeric materials.
Troubleshooting & Solutions:
-
Protect the Phenol: The most robust solution is to protect the C2-hydroxyl group before the Darzens condensation. A benzyl or silyl protecting group can be used, which would be removed in a later step. However, this adds steps to the synthesis.
-
Optimize Base Addition: If proceeding without protection, add the base slowly at a low temperature (0 °C or below) to a solution of the aldehyde and methyl chloroacetate. This maintains a low instantaneous concentration of the base, favoring the desired reaction pathway over side reactions.
-
Use a Weaker Base/Phase-Transfer Conditions: Consider using a weaker base like potassium carbonate in a solvent like acetone or acetonitrile, sometimes with a phase-transfer catalyst. This can selectively deprotonate the more acidic α-haloester in the presence of the phenol.
| Side-Product ID | Structure Name | Formation Pathway | Key Analytical Signatures (¹H NMR) |
| SP1 | Methyl 2-(2-formyl-6-methoxyphenoxy)acetate | O-alkylation of the C2-phenoxide by methyl chloroacetate. | Presence of aldehyde proton (~10 ppm), two distinct methoxy singlets, and a new singlet for the -O-CH₂- group (~4.7 ppm). |
| SP2 | Aldol self-condensation product | Base-catalyzed reaction of the aldehyde with itself. | Complex aliphatic region, loss of distinct aldehyde signal. |
FAQ 2: The final demethylation of the 7-methoxy group (Step 4) is cleaving my ester or affecting the benzofuran ring. How can I improve selectivity?
Question: I'm using Boron Tribromide (BBr₃) to cleave the methyl ether of Methyl 2-(7-methoxybenzofuran-3-yl)acetate (3 ), but I'm seeing significant hydrolysis of the methyl ester to the carboxylic acid (SP3 ) and other unidentifiable byproducts.
Potential Causes & Scientific Rationale:
-
Lewis Acidity of BBr₃: Boron tribromide is a powerful Lewis acid. While it is excellent for cleaving aryl methyl ethers, it can also coordinate to the carbonyl oxygen of the ester.[4] This activation makes the ester susceptible to cleavage, especially during aqueous workup, leading to the corresponding carboxylic acid (SP3 ).
-
Excess Reagent and Reaction Time: Using a large excess of BBr₃ or extending the reaction time significantly increases the likelihood of side reactions. This can include cleavage of the benzofuran ether linkage, particularly under harsh conditions, leading to complex ring-opened products.
-
Temperature Control: Demethylation reactions with BBr₃ are highly exothermic. Poor temperature control (allowing the reaction to warm up too quickly) can lead to a loss of selectivity and decomposition.
Troubleshooting & Solutions:
-
Stoichiometry and Temperature: Use the minimum effective amount of BBr₃ (typically 1.1-1.5 equivalents). Perform the reaction at low temperatures, starting at -78 °C (dry ice/acetone bath) and allowing it to slowly warm to 0 °C or room temperature only if necessary. Monitor the reaction closely by TLC or LCMS.
-
Alternative Reagents: Consider milder demethylating agents.
-
Trimethylsilyl Iodide (TMSI): Generated in situ from TMSCl and NaI, it can be a milder alternative for selective demethylation.
-
Thiol-based reagents: Ethanethiol with aluminum chloride (AlCl₃/EtSH) or sodium ethanethiolate (NaSEt) in DMF can provide higher selectivity for aryl ether cleavage over ester hydrolysis.
-
-
Protect and Deprotect: A more controlled but longer route is to hydrolyze the methyl ester to the carboxylic acid first, then perform the demethylation, and finally re-esterify. This sequence avoids the issue of ester cleavage during the demethylation step.
Side-Product Analysis for Demethylation Step
Caption: Potential reaction pathways during the demethylation step.
| Side-Product ID | Structure Name | Formation Pathway | Key Analytical Signatures |
| SP3 | 2-(7-Hydroxybenzofuran-3-yl)acetic acid | Concurrent or sequential demethylation and ester hydrolysis by BBr₃. | M-14 in Mass Spec (loss of CH₂ vs OCH₃). Broader -OH peak in ¹H NMR. Disappearance of methyl ester singlet (~3.7 ppm). |
| SP4 | 2-(7-Methoxybenzofuran-3-yl)acetic acid | Incomplete demethylation with ester hydrolysis during aqueous workup. | Disappearance of methyl ester singlet but retention of the methoxy singlet (~3.9 ppm). |
| SP5 | Ring-opened/Decomposition Products | Over-reaction due to excess BBr₃, high temperature, or prolonged reaction time. | Complex aromatic and aliphatic signals in ¹H NMR; often appears as an inseparable baseline hump in chromatograms. |
FAQ 3: I have a persistent impurity with a similar polarity to my final product. How can I identify and remove it?
Question: After chromatography, my NMR still shows a small set of peaks very similar to my product, this compound. I suspect it's an isomer.
Potential Causes & Scientific Rationale:
-
Incomplete Precursor Purification: The most common source of isomeric impurities is carrying through an isomer from an early step. For instance, if the initial selective methylation of 2,3-dihydroxybenzaldehyde was not perfectly selective, some 3-hydroxy-2-methoxybenzaldehyde may have formed.
-
Isomeric Cyclization: Depending on the exact mechanism of the benzofuran formation (Step 3), there can sometimes be minor pathways leading to alternative cyclization products, although this is less common for this specific substitution pattern.
Troubleshooting & Solutions:
-
Precursor Analysis: Before starting the synthesis, confirm the purity of your starting material (2-hydroxy-3-methoxybenzaldehyde) by ¹H NMR and GC-MS. Ensure no isomeric methoxybenzaldehyde is present.
-
High-Resolution Chromatography: If the impurity is present in the final product, standard silica gel chromatography may not be sufficient.
-
Try using a different solvent system with varying polarity and components (e.g., adding a small amount of acetic acid to a hexane/ethyl acetate system can help resolve phenolic compounds).
-
Consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.
-
-
Recrystallization: This is an excellent method for removing small amounts of closely related impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or toluene).
-
Spectroscopic Identification:
-
¹H NMR: Look for differences in the aromatic coupling constants. The pattern of the three protons on the benzene ring is highly sensitive to the substituent positions. An isomer will have a distinctly different splitting pattern.
-
NOESY (2D NMR): A Nuclear Overhauser Effect experiment can confirm the spatial proximity of protons. For the desired product, you should see a correlation between the C2-proton of the furan ring and the protons of the acetate methylene group.
-
References
Technical Support Center: Catalyst and Ligand Screening for Efficient Benzofuran Formation
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand screening for efficient benzofuran formation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Section 1: Troubleshooting Common Issues in Benzofuran Synthesis
This section addresses specific problems that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Catalyst Inactivity: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.[1] Always use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources, such as Pd(OAc)₂, (PPh₃)PdCl₂, or Pd(PPh₃)₄, as the optimal choice can be substrate-dependent.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical.[1] While some reactions proceed at room temperature, others may require heating to temperatures between 60-100 °C.[1] However, be cautious of excessively high temperatures which can lead to catalyst decomposition.[1]
-
Reagent Quality and Stoichiometry: Impure or wet starting materials (e.g., o-halophenol, alkyne) can inhibit the reaction.[1] Ensure all reagents are pure and dry, and that solvents are properly degassed to remove oxygen, which can poison the palladium catalyst.[1] Incorrect stoichiometry, particularly of the alkyne and base relative to the o-halophenol, can also lead to low yields.[1]
-
Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using copper co-catalysts.[1] To mitigate this, consider a copper-free Sonogashira protocol or minimize the concentration of the copper catalyst.[1]
Question 2: I am observing the formation of the uncyclized intermediate (e.g., Sonogashira coupling product) but little to no benzofuran. How can I promote the intramolecular cyclization?
This issue indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular carbon-oxygen bond formation is hindered.[2]
-
Adjusting Reaction Parameters: The conditions optimized for the initial coupling may not be ideal for the cyclization step. Increasing the reaction temperature after the initial coupling can provide the necessary activation energy for the C-O bond formation to occur.[2]
-
Choice of Base and Solvent: The base and solvent play a crucial role in the cyclization. For the intramolecular cyclization of 2-ynylphenols, a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) has been shown to be effective.[1] The solvent can also influence the reaction rate; screening solvents with different polarities, such as DMF, toluene, or dioxane, is recommended.
-
Ligand Effects: The ligand bound to the palladium center significantly influences the rate of reductive elimination to form the C-O bond. Bulky, electron-rich phosphine ligands can often promote this step.[3] Screening a panel of ligands is a critical step in optimizing the cyclization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for benzofuran synthesis?
The most prevalent methods for benzofuran synthesis often involve transition metal catalysis.
-
Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization. A common route involves the coupling of o-iodophenols with terminal alkynes.[2][4]
-
Copper-Catalyzed Synthesis: Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[4] They can be used in one-pot syntheses from starting materials like phenols and alkynes.[1][5]
-
Nickel-Catalyzed Reactions: Nickel catalysts can be employed for intramolecular nucleophilic addition of aryl halides to ketones to furnish benzofuran derivatives.[6]
Q2: How do I select the right ligand for my reaction?
Ligand selection is critical as it influences the stability, activity, and selectivity of the catalyst.[2]
-
General Considerations: For palladium-catalyzed C-O bond formation, bulky and electron-rich monodentate phosphine ligands are often effective.[3] The choice between different ligands, such as dppf and XPhos, can be dramatically influenced by the specific nucleophile and electrophile used.[2]
-
Screening is Key: There is no one-size-fits-all ligand. A systematic screening of a diverse set of ligands is the most effective approach to identify the optimal one for a specific transformation.
Q3: What is the role of the base in benzofuran synthesis?
The base is a critical component in many benzofuran syntheses, playing multiple roles.
-
Deprotonation: In reactions involving phenols, the base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.
-
Neutralizing Acid Byproducts: In many cross-coupling reactions, an acid (e.g., HX) is generated, and the base is needed to neutralize it, preventing catalyst deactivation.
-
Influence on Reaction Rate and Yield: The strength and solubility of the base can significantly affect the reaction rate and yield.[1] Common bases include inorganic salts like K₂CO₃ and Cs₂CO₃, and organic amines such as triethylamine (NEt₃).[1][2] For high-temperature reactions, it is advisable to use an anhydrous base like K₂CO₃ or Cs₂CO₃, as bases like NaHCO₃ can decompose to produce water, which may deactivate the catalyst.[2]
Q4: How should I approach solvent screening?
The choice of solvent can dramatically impact the solubility of reagents, catalyst stability, and reaction kinetics. A screening of solvents with varying polarities and coordinating abilities is recommended. Common solvents for benzofuran synthesis include DMF, toluene, dioxane, and acetonitrile.[7]
Section 3: Experimental Protocols and Data Presentation
General Protocol for Catalyst and Ligand Screening in a Palladium-Catalyzed Benzofuran Synthesis
This protocol outlines a general procedure for screening catalysts and ligands for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the o-iodophenol, terminal alkyne, and a suitable internal standard in a dry, degassed solvent (e.g., dioxane).
-
Prepare stock solutions of various palladium catalysts (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and ligands (e.g., PPh₃, XPhos, SPhos) in the same solvent.
-
-
Reaction Setup:
-
In an array of reaction vials equipped with stir bars, add the desired palladium catalyst and ligand from their respective stock solutions.
-
Add the selected base (e.g., K₂CO₃, Cs₂CO₃).
-
Add the stock solution containing the o-iodophenol, terminal alkyne, and internal standard.
-
Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction and Monitoring:
-
Place the vials in a heating block at the desired temperature.
-
Monitor the reaction progress at specific time points by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the desired benzofuran product.
-
-
Workup and Analysis:
-
Upon completion, cool the reactions to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analyze the crude product to determine the yield and purity.
-
Data Presentation: Catalyst and Ligand Screening Results
Summarize the screening results in a table for easy comparison.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 85 |
| 3 | (PPh₃)₂PdCl₂ (2) | - | K₂CO₃ (2) | Dioxane | 100 | 12 | 30 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 78 |
Table 1: Example of a screening table for optimizing benzofuran synthesis.
Section 4: Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Benzofuran Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. scielo.br [scielo.br]
Sonogashira Coupling Reactions: A Technical Guide to Temperature and Solvent Optimization
Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature and solvent parameters for successful Sonogashira couplings. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when performing Sonogashira coupling reactions, with a focus on the critical roles of temperature and solvent.
Q1: My Sonogashira reaction is not proceeding to completion, or the yield is very low. Could temperature be the issue?
A1: Absolutely. Temperature is a critical parameter in Sonogashira couplings. While many reactions with highly reactive aryl iodides can proceed at room temperature, less reactive substrates like aryl bromides and chlorides often require heating.[1][2] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step, and this step is highly dependent on both the substrate's reactivity and the reaction temperature.[2] If you are using an aryl bromide, gentle heating is typically necessary, and for aryl chlorides, more forcing conditions may be required.[1][3] Conversely, excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black, and an increase in side reactions.[4] Therefore, optimizing the temperature is a crucial step in troubleshooting a low-yielding Sonogashira reaction.
Q2: How do I choose the right solvent for my Sonogashira coupling? There seem to be many options.
A2: The choice of solvent is multifaceted and significantly impacts reaction outcomes.[5] A good solvent should, first and foremost, dissolve all reaction components. Common choices include polar aprotic solvents like DMF and THF, as well as nonpolar solvents like toluene.[4] However, the solvent's role extends beyond solubility. Its polarity and coordinating ability can influence the stability of the catalyst and reaction intermediates.[5] For instance, highly coordinating solvents like DMF can sometimes slow down the reaction by competing with the phosphine ligands for coordination to the palladium center.[5] In some cases, a mixture of solvents, such as toluene and an amine base like triethylamine, can be beneficial.[6][7] The optimal solvent is highly substrate-dependent, and screening a few different options is often a worthwhile endeavor.
Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can temperature and solvent choice help minimize this side reaction?
A3: Glaser-Hay coupling, the oxidative homocoupling of terminal alkynes, is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[4][8] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvent and using an inert atmosphere.[4][9] Temperature can also play a role; while higher temperatures can accelerate the desired cross-coupling, they can also promote homocoupling. Therefore, finding the optimal temperature that favors the Sonogashira pathway is key. Solvent choice is also critical. Using an amine base like triethylamine or diisopropylamine as a co-solvent or even as the primary solvent can sometimes suppress homocoupling.[9] If homocoupling remains a persistent issue, the most effective solution is often to switch to a copper-free Sonogashira protocol.[4][9]
Q4: My palladium catalyst appears to be decomposing, as evidenced by the formation of a black precipitate. What are the common causes related to temperature and solvent?
A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst.[4] This is a common issue that leads to a loss of catalytic activity. Several factors related to temperature and solvent can contribute to this:
-
High Temperatures: Excessive heat can cause the palladium nanoparticles to agglomerate and precipitate out of solution.[4] It's crucial to find a temperature that is high enough to drive the reaction but not so high as to cause catalyst decomposition.
-
Inappropriate Solvent: Some solvents can destabilize the catalyst. The solvent must be able to stabilize the active palladium species and prevent its aggregation. The choice of solvent can be critical in maintaining the homogeneity and activity of the catalyst throughout the reaction.
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[4] Therefore, it is imperative to use degassed solvents and maintain a strict inert atmosphere.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues in Sonogashira coupling reactions, with a focus on temperature and solvent optimization.
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Product Yield | Insufficient Reaction Temperature: The energy barrier for the rate-limiting oxidative addition step has not been overcome, especially for less reactive aryl bromides or chlorides.[1][2] | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/LC-MS. For aryl bromides, temperatures between 50-80°C are often a good starting point.[2] | Increasing the temperature provides the necessary activation energy for the oxidative addition of the aryl halide to the Pd(0) center, thereby initiating the catalytic cycle.[10] |
| Inappropriate Solvent Choice: Poor solubility of reactants or catalyst, or the solvent is inhibiting the catalytic cycle.[4][5] | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DMF, toluene, dioxane).[4][5] Consider using a mixture of an organic solvent and the amine base.[6] | The solvent must effectively dissolve all components and stabilize the catalytic species without strongly coordinating to the metal center and inhibiting substrate binding.[5] | |
| Formation of Side Products (e.g., Glaser Coupling) | Reaction Temperature is too High: High temperatures can favor the kinetics of the Glaser homocoupling side reaction. | Try running the reaction at a lower temperature, even if it requires a longer reaction time. | Lowering the temperature can help to selectively favor the desired Sonogashira cross-coupling pathway over the competing Glaser homocoupling. |
| Oxygen Contamination: Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) species.[4][8] | Ensure all solvents and reagents are rigorously degassed. Use Schlenk techniques or a glovebox to maintain a strict inert atmosphere.[4] | The absence of oxygen prevents the oxidation of the copper(I) acetylide intermediate, which is a key step in the Glaser coupling mechanism. | |
| Inappropriate Solvent: Certain solvents may not effectively suppress the homocoupling pathway. | Use an amine base (e.g., triethylamine, diisopropylamine) as a co-solvent or the primary solvent.[9] | Amine bases can coordinate to the copper center and modulate its reactivity, thereby disfavoring the homocoupling reaction. | |
| Catalyst Decomposition (Formation of Palladium Black) | Excessively High Reaction Temperature: Thermal decomposition and agglomeration of the palladium catalyst.[4] | Reduce the reaction temperature. If a higher temperature is necessary for reactivity, consider using a more thermally stable catalyst system (e.g., with bulky, electron-rich phosphine ligands). | Lower temperatures reduce the kinetic energy of the palladium nanoparticles, preventing their aggregation and precipitation. More robust ligands can help to stabilize the palladium center at higher temperatures.[9] |
| Poor Solvent Choice: The solvent does not adequately stabilize the active palladium catalyst. | Choose a solvent that is known to be effective for Sonogashira couplings and ensures good solubility of the catalyst complex. | A suitable solvent will help to keep the active catalyst in solution and prevent its decomposition. | |
| Poor Substrate Solubility | Incorrect Solvent: The chosen solvent cannot effectively dissolve one or more of the starting materials. | Screen a variety of solvents or solvent mixtures to find one that provides good solubility for all components at the desired reaction temperature.[4][5] | Complete dissolution of all reactants is essential for an efficient reaction in a homogeneous catalytic system. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for optimizing the temperature and solvent for your Sonogashira coupling reaction.
Protocol 1: Temperature Optimization Screen
This protocol is designed for a small-scale screen to identify the optimal reaction temperature.
-
Reaction Setup: In parallel, set up several small-scale reactions (e.g., in sealed vials or a parallel synthesizer) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the chosen solvent and base (e.g., THF and triethylamine).
-
Temperature Gradient: Place each vial in a heating block or oil bath set to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique (TLC, GC, or LC-MS).
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each temperature. The optimal temperature will be the one that gives the highest yield of the desired product with minimal side product formation.
Protocol 2: Solvent Optimization Screen
This protocol outlines a method for screening different solvents to find the most suitable one for your reaction.
-
Reaction Setup: Prepare a series of identical reactions in parallel under an inert atmosphere.
-
Solvent Variation: To each reaction vessel, add the same amounts of aryl halide, terminal alkyne, palladium catalyst, copper co-catalyst, and base. However, use a different solvent for each reaction. A good starting point for a solvent screen would be:
-
Toluene
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Acetonitrile
-
A mixture of Toluene and Triethylamine (e.g., 2:1 v/v)
-
-
Constant Temperature: Run all reactions at the optimal temperature determined from the temperature screen (or a standard temperature like 60°C if the optimal temperature is unknown).
-
Reaction Monitoring and Analysis: Monitor and analyze the reactions as described in the temperature optimization protocol to identify the solvent that provides the best results.
Visualizations
The Catalytic Cycle of the Sonogashira Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of benzofuran synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis Scale-Up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning benzofuran synthesis from the laboratory bench to pilot plant or manufacturing scale. Moving from grams to kilograms introduces significant challenges that are often non-linear and unpredictable. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you anticipate, diagnose, and overcome these hurdles effectively and safely.
Introduction: The Scale-Up Challenge
Scaling a synthetic route is not merely about using larger flasks and more reagents. It is a multidisciplinary challenge at the interface of organic chemistry and chemical engineering. At scale, fundamental physical parameters like heat and mass transfer do not scale proportionally with volume. A reaction that is well-behaved and high-yielding in a 1 L flask can become uncontrollable, inefficient, or generate a completely different impurity profile in a 100 L reactor. This guide is structured to address the most common and critical issues encountered during this transition.
Section 1: Reaction Control & Thermal Safety
The inability to efficiently remove heat is one of the most significant dangers in scaling up exothermic reactions, which are common in benzofuran synthesis (e.g., metallations, Grignard reactions).
Frequently Asked Questions (FAQs)
Q1: My reaction, which was only mildly exothermic at the lab scale, is showing a dangerous temperature spike in the pilot reactor. Why is this happening and what should I do?
A1: This is a classic heat transfer problem rooted in the change in the surface-area-to-volume ratio. As you increase the reactor size, the volume (which generates heat) increases by the cube of the radius, while the surface area (which dissipates heat) only increases by the square. This fundamental principle means your reactor's ability to cool itself dramatically decreases at scale.[1][2][3]
-
Causality: The heat generated by the reaction is exceeding the heat removal capacity of the reactor's cooling jacket. This can lead to a thermal runaway, where the reaction rate accelerates, generating even more heat, potentially causing boiling, over-pressurization, and vessel failure.[1]
-
Immediate Action: Stop the addition of any limiting reagents immediately. If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mass and absorb heat. Ensure maximum cooling is applied to the reactor jacket.
-
Long-Term Solution:
-
Control Addition Rate: The most reliable method is to make the exothermic reagent the limiting reagent and add it slowly enough that the cooling system can keep pace. This is known as operating under "reaction control" rather than "cooling control." Use a dosing pump for precise, slow addition.
-
Semi-Batch Operation: Instead of adding all reagents at once, consider a semi-batch process where one reagent is added portion-wise or via continuous feed to the reactor containing the other reactants.
-
Process Safety Testing: Before scaling, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the total heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is critical for engineering safe protocols.
-
Q2: I am using a Grignard reagent to construct a benzofuran precursor. How do I manage the initiation and exotherm at a 50 L scale?
A2: Grignard reactions are notoriously difficult to initiate and control at scale.[4][5][6] The initiation phase is often followed by a highly exothermic reaction.
-
Causality: The reaction is heterogeneous and begins on the surface of the magnesium metal.[6] An induction period is common, after which the reaction can accelerate uncontrollably if too much alkyl halide has accumulated.[5] A dark brown or black color can indicate decomposition from overheating.[5]
-
Troubleshooting & Protocol:
-
Ensure Strict Anhydrous Conditions: Moisture is the primary inhibitor. Ensure all glassware is oven or flame-dried and the solvent (typically THF or diethyl ether) is anhydrous.[7]
-
Activation: Use a small portion of the total magnesium and activate it with a crystal of iodine or a few drops of 1,2-dibromoethane. Wait for the characteristic color change or a slight exotherm indicating initiation before proceeding.[5]
-
Controlled Addition: Once initiation is confirmed with a small amount of alkyl halide, add the rest of the halide solution slowly via a pump, maintaining the internal temperature within a safe, pre-determined range (e.g., 40-50°C). Never add the entire portion of halide before initiation is confirmed.
-
Agitation: Ensure vigorous stirring to promote contact between the halide and the magnesium surface and to improve heat transfer to the reactor walls. Poor mixing can lead to localized hot spots.[5]
-
Section 2: Mixing, Mass Transfer, and Reagent Handling
Inefficient mixing can lead to localized concentration gradients, causing an increase in side products and a decrease in yield. This is particularly problematic in multi-phase reactions or when handling solids.
Troubleshooting Guide
Issue: My yield has dropped significantly upon scale-up, and I'm seeing new, unidentified impurities.
This is often a sign of poor mixing or mass transfer limitations.[8][9][10]
| Symptom | Probable Cause (Causality Explained) | Recommended Solution |
| Reaction stalls or is incomplete. | Poor Mass Transfer: Reagents are not coming into contact effectively. In a large, unstirred vessel, diffusion is too slow to sustain the reaction rate. This is common in heterogeneous reactions (e.g., solid base, catalyst slurry).[8][11] | Increase agitator speed. Evaluate the impeller type; a pitched-blade turbine is often better for solid suspension than a simple paddle. Consider using a different solvent to improve the solubility of reagents. |
| Increase in byproducts from dimerization or side reactions. | Localized "Hot Spots" or High Concentrations: Slow reagent addition into a poorly mixed vessel creates areas of high reagent concentration. This can favor faster, second-order side reactions over the desired product formation. | Improve mixing (see above). Change the addition point; subsurface addition below the agitator can improve dispersion. Dilute the reagent being added to slow its initial reaction rate upon contact. |
| Inconsistent batch-to-batch results. | Poor Reproducibility of Mixing Environment: The hydrodynamic environment in a large reactor is complex. Small changes in fill volume, agitator speed, or even reagent addition location can lead to different outcomes. | Standardize the process meticulously: define agitator speed (RPM), reagent addition rates and locations, and temperature profiles. Use Process Analytical Technology (PAT), like in-situ IR, to monitor reaction progress in real-time.[12] |
Q3: What are the safety protocols for handling pyrophoric reagents like n-butyllithium or t-butyllithium at the multi-liter scale?
A3: Handling pyrophoric reagents, which ignite spontaneously in air, requires rigorous adherence to safety protocols. Do not work alone.[13][14][15][16]
-
Causality: The extreme reactivity of these reagents with air and moisture necessitates handling them under a positive pressure of an inert atmosphere (e.g., nitrogen or argon) at all times.[15]
-
Mandatory Protocol: Cannula Transfer
-
PPE: Wear a flame-resistant lab coat (e.g., Nomex), safety goggles, and a face shield. Use nitrile gloves under neoprene or leather gloves for added protection.[13][14]
-
Setup: Secure the reagent bottle and the reaction vessel in a fume hood. The reagent bottle should have a Sure/Seal™ cap. The reaction vessel must have an inert gas inlet connected to a bubbler to relieve excess pressure.[14]
-
Procedure:
-
Pressurize the reagent bottle slightly with inert gas (1-2 psi).
-
Insert one end of a double-tipped needle (cannula) through the septum into the headspace of the reagent bottle.
-
Insert the other end through the septum of the reaction vessel, ensuring the tip is below the solvent surface.
-
To initiate transfer, lower the cannula tip in the reagent bottle into the liquid. The positive pressure in the reagent bottle will push the liquid through the cannula into the reactor.
-
Control the flow rate by adjusting the cannula depth or the inert gas pressure.
-
-
Quenching: After transfer, quench the residual reagent in the cannula by flushing it with an inert solvent (like hexane) into a separate flask containing an alcohol like isopropanol.
-
Section 3: Work-up and Purification Challenges
Lab-scale purification methods like flash chromatography are not viable for multi-kilogram production. Crystallization, extraction, and filtration become the primary tools, each with its own scale-up complexities.
Frequently Asked Questions (FAQs)
Q4: My product oiled out during crystallization at pilot scale, even though it gave nice crystals in the lab. What went wrong?
A4: This is a common and frustrating issue, typically caused by differences in cooling rates, supersaturation levels, and the presence of impurities.
-
Causality:
-
Cooling Rate: Large reactors cool much more slowly and less uniformly than lab flasks. Slow cooling can sometimes favor the formation of more stable, but less desired, polymorphs or solvates. Conversely, if cooling is too rapid locally (e.g., near cold reactor walls), it can generate excessive supersaturation, causing the product to crash out as an oil before it has time to form an ordered crystal lattice.[]
-
Impurities: Impurities that were present in trace amounts at the lab scale may now be in sufficient quantity to inhibit nucleation or interfere with crystal growth, acting as "crystal poisons."[18][19]
-
Solvent Composition: Minor differences in solvent composition (e.g., residual water or other solvents from a previous step) can have a dramatic effect on solubility and crystallization behavior.[20][21]
-
-
Troubleshooting Steps:
-
Control Cooling: Implement a slow, linear, and controlled cooling profile. Avoid "shock cooling."
-
Seeding: Develop a seeding strategy. Add a small amount of pre-isolated, high-purity crystalline material at a specific temperature where the solution is slightly supersaturated. This provides a template for controlled crystal growth and is crucial for targeting a specific polymorph.[22]
-
Solvent Purity: Ensure the solvent quality is consistent and meets specifications before use.
-
Anti-Solvent Addition: If using an anti-solvent crystallization, control the addition rate carefully. Adding the anti-solvent too quickly is a common cause of oiling out.
-
Q5: Filtration of my final benzofuran product is taking over 24 hours at the 100 kg scale, whereas it was a few minutes in the lab. How can I fix this?
A5: This is almost always due to a change in crystal size and shape (morphology). Small, needle-like crystals pack tightly and block the filter medium, dramatically slowing filtration.[22]
-
Causality: The crystallization conditions at scale (e.g., mixing, cooling rate) have likely produced very fine particles (fines) or an undesirable crystal habit. In the lab, the large pressure differential from a vacuum flask can overcome this, but on a large filter press (like a Nutsche filter), the pressure is lower and the cake height is much larger, exacerbating the problem.[22]
-
Solutions:
-
Optimize Crystallization: The root cause must be addressed. Re-develop the crystallization to target larger, more equant (less needle-like) crystals. This can often be achieved by slowing the cooling rate, reducing the level of supersaturation, and optimizing the agitation.
-
Aging/Digestion: Hold the crystal slurry at a constant temperature for several hours before filtration. This "aging" period can allow smaller particles to dissolve and redeposit onto larger crystals (a process known as Ostwald ripening), improving the particle size distribution.
-
Filter Aid: As a last resort, a filter aid (e.g., Celite) can be used, but this adds another component to the process that must be validated and may not be desirable for a final API step.
-
// Nodes Start [label="Crude Product\nin Solution", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Cooling [label="Controlled Cooling\n(Slow, Linear Profile)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Seeding [label="Seed with Pure Crystals\nat Target Temperature", fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; Growth [label="Crystal Growth Phase\n(Hold/Slow Cool)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Aging [label="Optional: Slurry Aging\n(Improves PSD)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Filtration [label="Filtration\n(e.g., Nutsche Filter)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Washing [label="Cake Washing\n(Displacement Wash)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Drying [label="Drying\n(e.g., Vacuum Oven)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; End [label="Pure, Dry API\n(Controlled Polymorph & PSD)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Edges Start -> Cooling; Cooling -> Seeding [style=dashed, label="Critical Step"]; Seeding -> Growth; Growth -> Aging; Aging -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> End;
// Invisible nodes for alignment {rank=same; Cooling; Seeding;}
caption [label="Robust Crystallization Workflow for Scale-Up", shape=plaintext, fontsize=12]; } }
Section 4: Impurity Profiling & Catalyst Management
The impurity profile of your final product is a critical quality attribute that will be scrutinized by regulatory agencies.[18][23] Scale-up can introduce new impurities or increase the levels of existing ones.
Frequently Asked Questions (FAQs)
Q6: I'm using a palladium-catalyzed Sonogashira coupling. At scale, my catalyst seems to be deactivating, and I'm struggling to reduce residual palladium in my product to acceptable levels (<10 ppm). What can I do?
A6: Both catalyst deactivation and palladium removal are common challenges in scaling up cross-coupling reactions.[24][25][26]
-
Causality:
-
Deactivation: At scale, longer reaction times and potential for localized heating can lead to the formation of inactive palladium black or other deactivated species.[27] The presence of oxygen can also be detrimental.
-
Palladium Removal: Palladium can be notoriously difficult to remove completely. It can be bound to the product or exist as colloidal nanoparticles that are difficult to filter.
-
-
Solutions:
-
Deactivation Prevention:
-
Ensure the reaction is run under a strict inert atmosphere. Perform solvent sparging with nitrogen or argon before the reaction to remove dissolved oxygen.
-
Consider using more robust ligands (e.g., Buchwald-type phosphine ligands) that form more stable catalytic complexes.[9]
-
-
Palladium Removal (Post-Reaction):
-
Scavengers: After the reaction is complete, treat the reaction mixture with a scavenger. Common choices include silica-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) or activated carbon.
-
Aqueous Wash: A wash with an aqueous solution of a chelating agent like sodium bisulfite or cysteine can be effective.[26]
-
Crystallization: A well-designed crystallization is often the most effective final step for purging residual metals. Palladium impurities are often rejected into the mother liquor.
-
-
| Parameter | Lab Scale (1 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Catalyst Loading | 0.5 - 2 mol% | 0.05 - 0.5 mol% | Cost becomes a major driver. Lowering catalyst loading is a key process optimization goal. This requires highly pure reagents and strict process control. |
| Typical [Pd] (ppm) | 5,000 - 20,000 ppm | 500 - 5,000 ppm | While mol% decreases, the total mass of palladium is significant. |
| Removal Method | Chromatography | Scavengers, Carbon Treatment, Recrystallization | Chromatography is not viable. Multi-step purification (e.g., extraction, carbon treat, crystallization) is common. |
| Final Spec (API) | Not critical | < 10 ppm (typical) | Strict regulatory limits (ICH Q3D) must be met. |
Q7: How do I establish a robust impurity control strategy during scale-up?
A7: A proactive, lifecycle approach to impurity control is essential for regulatory compliance and process robustness.[18][23][28][29]
-
Causality: Impurities can originate from starting materials, be formed as byproducts, or arise from degradation.[28][30] Understanding their formation is key to controlling them.
-
Strategy:
-
Identify and Track: Use a sensitive analytical method, typically HPLC with UV and MS detection, to profile every batch. Identify the structure of any impurity above the identification threshold (typically 0.10% for most APIs).[18]
-
Understand the Source (Fate & Purge): Determine where each impurity comes from. Is it present in a starting material? Is it formed in Step 2 and carried through? Does it only appear during the final work-up? This "fate and purge" study is a regulatory expectation.
-
Control Points: Implement controls at the most effective point. It is often cheaper and more effective to control an impurity by setting a specification on a starting material than to try and remove it from the final product.[23]
-
Forced Degradation: Perform forced degradation studies (e.g., treating the API with acid, base, oxidant, heat, and light) to anticipate potential degradation products that could form during storage.[18]
-
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. reddit.com [reddit.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
- 10. air.unimi.it [air.unimi.it]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. research.columbia.edu [research.columbia.edu]
- 15. cmu.edu [cmu.edu]
- 16. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 18. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 19. syrris.com [syrris.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I (2009) | Brian Patrick Chekal | 69 Citations [scispace.com]
- 22. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 23. veeprho.com [veeprho.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. documents.lgcstandards.com [documents.lgcstandards.com]
- 29. youtube.com [youtube.com]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Welcome to the technical support center for the stability testing of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the complexities of ensuring the stability of this molecule under typical assay conditions. Drawing from established principles of organic chemistry, analytical science, and regulatory guidelines, this document offers troubleshooting advice and validated protocols to ensure the integrity and accuracy of your experimental results.
Chemical Profile & Inherent Stability Considerations
This compound possesses three key functional groups that are critical to understanding its stability profile:
-
Benzofuran Core: This fused aromatic heterocyclic system is generally stable but can be susceptible to electrophilic attack and photolytic degradation due to its ability to absorb UV radiation.[1]
-
Phenolic Hydroxyl Group (-OH): Located at the 7-position, this group is a primary site for oxidation. Phenols can oxidize, especially in the presence of oxygen, metal ions, or high pH, often leading to the formation of colored quinone-type degradants.[2][3]
-
Methyl Ester (-COOCH₃): The methyl acetate side chain is susceptible to hydrolysis under both acidic and, more significantly, basic conditions.[3][4] This reaction cleaves the ester bond to form the corresponding carboxylic acid and methanol.
Understanding these potential liabilities is the first step in designing a robust, stability-indicating assay.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the two most likely degradation pathways are (a) hydrolysis of the methyl ester to form 2-(7-hydroxybenzofuran-3-yl)acetic acid, and (b) oxidation of the 7-hydroxy phenol group , which can lead to the formation of quinones or polymeric byproducts. Photodegradation is also a potential concern due to the aromatic benzofuran core.
Q2: What are the recommended initial storage conditions for the neat compound and its solutions?
A2: For the solid compound, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a light-protected container is recommended to minimize thermal degradation, oxidation, and photodegradation.[5] Solutions should be freshly prepared in a suitable, degassed solvent. For short-term storage (e.g., in an autosampler), use amber glass vials and maintain a cool temperature (e.g., 4°C).
Q3: Which analytical technique is best suited for developing a stability-indicating assay for this molecule?
A3: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable technique.[6][7][8] The benzofuran core provides a strong chromophore for UV detection. The method must be capable of separating the intact parent compound from all potential degradation products, process impurities, and excipients.[6][8][9] Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial during method development to identify the mass of any unknown degradant peaks.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Problem 1: I'm observing a rapid loss of my main peak and the appearance of a new, more polar peak when using a slightly basic mobile phase (pH > 7.5).
-
Likely Cause: Base-catalyzed hydrolysis of the methyl ester. The resulting carboxylic acid is more polar and will thus have a shorter retention time in a typical RP-HPLC system. Ester hydrolysis is a well-documented degradation pathway for pharmaceuticals.[4]
-
Solution & Scientific Rationale:
-
Adjust Mobile Phase pH: Buffer your mobile phase to a pH between 3 and 6. At this pH range, the rate of ester hydrolysis is significantly minimized. Phosphate or acetate buffers are common choices.
-
Limit Sample Residence Time: Do not let samples sit in a basic mobile phase or diluent for extended periods. If a basic pH is unavoidable for other reasons, ensure the analysis is performed promptly after sample preparation.
-
Temperature Control: Keep the autosampler temperature low (e.g., 4°C) to slow down the rate of hydrolysis. Chemical reaction rates, including hydrolysis, generally decrease at lower temperatures.
-
Problem 2: My sample solutions are turning a faint yellow or brown color upon standing, and I see broad, poorly resolved peaks near the baseline of my chromatogram.
-
Likely Cause: Oxidation of the phenolic hydroxyl group. Phenols are susceptible to autoxidation, a radical-mediated process involving molecular oxygen, which can be accelerated by light or trace metal ions.[2][10] This often leads to the formation of highly colored, complex polymeric products that may not chromatograph well.
-
Solution & Scientific Rationale:
-
Use Degassed Solvents: Prepare all sample diluents and mobile phases using solvents that have been sparged with an inert gas (like helium or nitrogen) or sonicated to remove dissolved oxygen.
-
Protect from Light: Prepare and store samples in amber vials or vials protected from ambient light to prevent photo-initiated oxidation.[11]
-
Add Antioxidants/Chelators: Consider adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to your sample diluent. EDTA will sequester trace metal ions that can catalyze oxidation reactions.
-
Inert Atmosphere: If the compound is exceptionally sensitive, preparing samples in a glove box under a nitrogen atmosphere may be necessary.
-
Problem 3: I am losing analyte peak area after exposing my samples to laboratory light, and several new, small peaks have appeared in the chromatogram.
-
Likely Cause: Photodegradation. The benzofuran aromatic system absorbs UV light, which can provide the energy needed to initiate photolytic reactions, leading to the formation of multiple degradation products.[1]
-
Solution & Scientific Rationale:
-
Follow ICH Q1B Guidelines: The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing.[12][13] These guidelines are the industry standard for assessing the light sensitivity of drug substances.
-
Use Protective Containers: Always use amber glass vials and/or cover autosampler trays with a UV-blocking cover.[11] This is the simplest and most effective preventative measure.
-
Conduct a Confirmatory Study: To confirm photolability, expose a solution of the compound to a controlled light source (as specified in ICH Q1B) for a defined period.[14][15] Analyze this sample against a "dark" control sample stored at the same temperature to isolate the effect of light from thermal degradation.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and develop a truly stability-indicating analytical method.[8][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
Objective: To generate likely degradation products of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A dark control should be run in parallel.
-
-
Sample Quenching: After the specified time, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) and analyze using the developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating the parent compound from all degradation products generated during stress testing.
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Validation: The method's specificity is demonstrated by analyzing the stressed samples. The chromatograms should show baseline resolution between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.
Data Presentation & Visualization
Table 1: Summary of Potential Degradation Pathways and Analytical Solutions
| Stress Condition | Likely Degradation Pathway | Primary Degradation Product | Recommended Analytical Control |
| Acid/Base | Ester Hydrolysis | 2-(7-hydroxybenzofuran-3-yl)acetic acid | Use mobile phase pH 3-6 |
| **Oxidation (H₂O₂) ** | Phenol Oxidation | Quinone-type species | Use degassed solvents; add antioxidants |
| Heat | Thermal Decomposition | Various | Control temperature during storage/analysis |
| Light | Photolytic Cleavage/Rearrangement | Multiple minor products | Protect samples from light (amber vials) |
Diagrams
Caption: Workflow for a forced degradation study.
Caption: Primary degradation pathways of the molecule.
References
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 3. Phenols - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. This compound | 181052-63-1 [sigmaaldrich.com]
- 6. ijpsr.com [ijpsr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ikev.org [ikev.org]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refinement of Purification Protocols Using Column Chromatography
Welcome to the Technical Support Center for column chromatography. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot and refine your purification protocols. This resource is structured to help you diagnose issues based on the symptoms you observe in your chromatograms, understand the underlying causes, and implement effective solutions.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during column chromatography.
Q1: What is the ideal appearance of a chromatogram?
A good chromatogram should display symmetrical, well-resolved peaks with a stable baseline. The peaks should be sharp and narrow, indicating an efficient separation process.
Q2: How can I prevent introducing air bubbles into my column?
Air bubbles can significantly disrupt the flow and separation within the column.[1][2] To prevent them, it's crucial to degas all buffers and samples before use, typically by vacuum filtration or sonication for at least 30 minutes.[1] When packing the column, pour the resin slurry slowly down the side of the column to ensure a uniform distribution.[1] Also, always bring your resin and buffers to room temperature before packing to avoid outgassing as the temperature equilibrates.[1][2]
Q3: What is the first step I should take if my system pressure is suddenly too high?
A sudden increase in backpressure often indicates a blockage.[3][4][5] The first step is to systematically identify the source of the clog. Disconnect the column and run the system; if the pressure returns to normal, the column is the issue.[5] If the pressure remains high, the blockage is in the system components (tubing, injector, or pump).[5][6]
Q4: Why is it important to filter my sample and mobile phase?
Filtering your sample and mobile phase is a critical preventative measure. It removes particulate matter that can clog the column inlet frit or the column bed itself, leading to high backpressure, poor peak shape, and a shortened column lifespan.[3][7][8]
Q5: What are "ghost peaks" and where do they come from?
Ghost peaks are unexpected peaks in a chromatogram that do not correspond to any known analyte in your sample.[9][10] They can originate from various sources, including impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system itself.[9][11][12] Running a blank gradient can help identify if the ghost peaks are coming from your system or solvents.[9]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for more complex issues, organized by the symptoms you might observe.
Poor Peak Resolution
Poor resolution, where two or more peaks overlap, is one of the most common challenges in chromatography.[13][14] Achieving good resolution is dependent on three key factors: column efficiency (N), selectivity (α), and retention factor (k).[13][14]
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Suboptimal Mobile Phase Composition | The strength and composition of the mobile phase directly influence the retention and selectivity of the separation.[13][14] | Protocol: Systematically vary the mobile phase composition. For reversed-phase chromatography, adjust the ratio of organic solvent to aqueous buffer.[14] For ion-exchange, modify the salt concentration or pH.[15] A shallower gradient can often improve the separation of closely eluting species.[16] |
| Inappropriate Stationary Phase | The choice of stationary phase (column chemistry) is a powerful tool for altering selectivity.[13][17] | Action: If optimizing the mobile phase is insufficient, select a column with a different stationary phase chemistry to exploit different analyte interaction mechanisms.[13] |
| Low Column Efficiency | This can be due to a poorly packed column, a column nearing the end of its life, or operating at a non-optimal flow rate. | Action: 1. Check Column Health: Perform a column efficiency test.[18] 2. Optimize Flow Rate: Lowering the flow rate generally improves resolution, though it increases run time.[19][20] 3. Increase Column Length/Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[13][14][21] |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.[18] | Action: Reduce the sample concentration or injection volume.[22] |
| Incorrect Column Temperature | Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing retention and selectivity.[19] | Action: Experiment with different column temperatures. Higher temperatures can sometimes improve peak shape and resolution, but be mindful of analyte stability.[19] |
Troubleshooting Workflow: Improving Peak Resolution
References
- 1. biocompare.com [biocompare.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. uhplcs.com [uhplcs.com]
- 4. labtech.tn [labtech.tn]
- 5. nacalai.com [nacalai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Common cause of excessive back pressure in HPLC columns - FAQ [mtc-usa.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. lcms.cz [lcms.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. support.waters.com [support.waters.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 21. agilent.com [agilent.com]
- 22. bvchroma.com [bvchroma.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Biological Assays for Novel Benzofuran Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for validating the biological activity of novel benzofuran compounds. Benzofurans are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The robust validation of assays used to characterize these compounds is paramount for advancing lead candidates through the drug discovery pipeline.[5][6][7] This guide moves beyond rigid protocols to explain the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and reproducible data.
The principles outlined here are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for validating analytical and bioanalytical methods.[8][9][10][11]
The Foundational Pillars of Assay Validation
Before delving into specific assays, it is crucial to understand the core parameters of validation. These parameters ensure that the data generated are reliable and fit for purpose.[5][12][13]
-
Specificity and Selectivity: The ability of an assay to measure the analyte of interest unequivocally in the presence of other components. In the context of benzofurans, this means distinguishing the effect of the novel compound from any off-target effects or interference from the assay matrix.
-
Accuracy: The closeness of the measured value to the true value. This is often determined by analyzing samples with known concentrations of the analyte.
-
Precision: The degree of scatter between a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable levels of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A systematic approach, often guided by Design of Experiments (DoE), can help methodically refine experimental parameters to achieve these validation hallmarks.[5]
The Experimental cascade: From Cytotoxicity to Mechanism of Action
A logical, tiered approach is recommended for characterizing the biological profile of a novel benzofuran compound. This begins with broad screening for cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action.[14]
Diagram: General Workflow for Novel Compound Evaluation
Caption: A tiered approach for evaluating novel benzofuran compounds.
Comparative Assay I: Assessing Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT and LDH assays are two commonly used methods that provide complementary information.[15]
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[14]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14][16]
-
Compound Treatment: Prepare serial dilutions of the novel benzofuran compounds and a reference compound (e.g., Doxorubicin) in a complete culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only and untreated controls.[14]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[14]
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[14]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes. It serves as an indicator of cell lysis.[15]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[16]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution).[14]
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[16]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16]
Comparative Data: Cytotoxicity of Novel Benzofurans
The following table presents hypothetical data comparing the cytotoxic effects of three novel benzofuran compounds (BZF-1, BZF-2, BZF-3) against a standard chemotherapeutic agent, Doxorubicin, in a human cancer cell line (e.g., A549).
| Compound | Assay Type | IC50 (µM) ± SD | % Maximum LDH Release at 10x IC50 |
| BZF-1 | MTT | 5.2 ± 0.4 | 85% |
| BZF-2 | MTT | 15.8 ± 1.2 | 30% |
| BZF-3 | MTT | 0.9 ± 0.1 | 92% |
| Doxorubicin | MTT | 0.5 ± 0.05 | 95% |
Analysis:
-
BZF-3 shows the highest potency, comparable to Doxorubicin.
-
The high LDH release for BZF-1 and BZF-3 suggests a cytotoxic mechanism involving cell membrane damage.
-
The low LDH release for BZF-2 , despite its effect on metabolic activity, may indicate a cytostatic effect (inhibition of proliferation) rather than direct cell killing.[15]
Comparative Assay II: Target-Based Enzyme Inhibition
Many benzofuran derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases.[1][4] Validating an enzyme inhibition assay is crucial for understanding a compound's mechanism of action and for structure-activity relationship (SAR) studies.[17][18]
Diagram: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Kinase-Glo® Luminescent Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[19] The less active the kinase (due to inhibition), the more ATP will be available to the luciferase enzyme, resulting in a higher luminescent signal.[19]
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and serial dilutions of the novel benzofuran compounds or a known inhibitor (e.g., Staurosporine).
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Detection: Add Kinase-Glo® Reagent to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Validation Parameters for Enzyme Inhibition Assays
A full validation of an enzyme/kinase assay should include several steps to ensure data quality.[17]
-
Enzyme and Substrate Titration: To determine the optimal concentrations for the assay.
-
ATP Km Determination: To ensure the ATP concentration used is appropriate for the kinase and the inhibitor being tested.
-
DMSO Tolerance Test: To confirm that the solvent used to dissolve the compounds does not interfere with the assay.
-
Z'-factor Calculation: A statistical parameter to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Comparative Data: Kinase Inhibition by Novel Benzofurans
The following table shows hypothetical data for the inhibition of a specific kinase (e.g., a Cyclin-Dependent Kinase) by the novel benzofuran compounds.
| Compound | Kinase Inhibition IC50 (nM) ± SD | Z'-factor |
| BZF-1 | 850 ± 50 | 0.85 |
| BZF-2 | > 10,000 | 0.82 |
| BZF-3 | 25 ± 3 | 0.88 |
| Staurosporine | 10 ± 1.5 | 0.91 |
Analysis:
-
BZF-3 is a potent inhibitor of the target kinase, with an IC50 in the nanomolar range.
-
BZF-1 shows moderate activity, while BZF-2 is inactive against this particular kinase.
-
The high Z'-factor values for all assays indicate that the data are robust and reliable for high-throughput screening.
Comparative Assay III: G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of cell surface receptors that are common drug targets. Assays that measure the downstream signaling of GPCRs, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, are essential for characterizing compounds that modulate their activity.[20][21]
cAMP Assay
cAMP is a key second messenger produced in response to the activation of Gs or Gi-coupled GPCRs.[22]
-
Cell Preparation: Use a cell line stably expressing the GPCR of interest and a genetically encoded cAMP biosensor (e.g., GloSensor™).
-
Compound Addition: Add serial dilutions of the novel benzofuran compounds (to test for agonist activity) or the compound in the presence of a known agonist (to test for antagonist activity).
-
Luminescence Measurement: Measure the real-time luminescent signal, which is proportional to the intracellular cAMP concentration.
Calcium Flux Assay
The activation of Gq-coupled GPCRs leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.[20][21][23]
-
Cell Preparation: Seed cells expressing the GPCR of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Compound Addition: Use a Fluorescence Imaging Plate Reader (FLIPR) to add the novel benzofuran compounds and simultaneously measure the change in fluorescence intensity.[23]
Diagram: GPCR Signaling Pathways and Assay Readouts
Caption: Simplified GPCR signaling pathways and corresponding assay readouts.
Comparative Data: GPCR Modulation by a Novel Benzofuran
Hypothetical data for BZF-X, a novel benzofuran, tested against a Gs-coupled and a Gq-coupled receptor.
| Assay Type | Target GPCR | Mode | EC50 / IC50 (nM) ± SD |
| cAMP Assay | Gs-coupled Receptor | Agonist | 50 ± 5 |
| cAMP Assay | Gs-coupled Receptor | Antagonist | > 10,000 |
| Calcium Flux Assay | Gq-coupled Receptor | Agonist | > 10,000 |
| Calcium Flux Assay | Gq-coupled Receptor | Antagonist | 120 ± 15 |
Analysis:
-
BZF-X acts as a potent and selective agonist for the Gs-coupled receptor.
-
BZF-X also shows moderate antagonist activity at the Gq-coupled receptor.
-
This dual activity could be further explored for therapeutic potential or optimized to improve selectivity.
Conclusion: An Integrated Approach to Validation
The validation of biological assays for novel benzofuran compounds is a multi-faceted process that requires a deep understanding of the underlying biology and the principles of analytical chemistry. By employing a tiered approach that moves from broad cytotoxicity screening to specific, target-based, and phenotypic assays, researchers can build a comprehensive profile of a compound's activity. The key to generating trustworthy and reproducible data lies not just in following protocols, but in understanding the "why" behind each step and each validation parameter. This guide provides a framework for making informed decisions, ensuring that the most promising benzofuran derivatives are identified and advanced with confidence.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dispendix.com [dispendix.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. starodub.nl [starodub.nl]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Bioactivity of Benzofuran Analogs: A Guide for Medicinal Chemists
Introduction: The Benzofuran Scaffold as a Cornerstone of Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in drug discovery.[1][2] This core structure is prevalent in numerous natural products and synthetic molecules, demonstrating a remarkable breadth of biological and pharmacological activities.[3][4] Benzofuran derivatives have been extensively explored and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5][6]
The therapeutic versatility of the benzofuran nucleus is largely dictated by the nature and position of its substituents.[7] Introducing different functional groups onto the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of various benzofuran analogs, grounded in experimental data. We will delve into the structure-activity relationships (SAR) that govern their efficacy and present standardized protocols for their evaluation, offering a critical resource for researchers engaged in the design and development of novel therapeutics.
Anticancer Activity: Targeting Malignancy with Precision
Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting high potency and, in some cases, reduced adverse effects compared to conventional chemotherapies.[1][2] The anticancer effect is frequently multifactorial, with the activity profile being highly dependent on the specific substitution patterns on the benzofuran core.[7]
Structure-Activity Relationship (SAR) Insights
The strategic modification of the benzofuran scaffold is crucial for optimizing anticancer efficacy. Key SAR findings include:
-
C-2 Position Substitution: This position is a critical determinant of cytotoxicity.[1] Analogs featuring 2-aroyl, 2-aryl, or other heterocyclic moieties at this position often display potent activity.[1][8]
-
Halogenation: The introduction of halogens, such as bromine or chlorine, can significantly enhance cytotoxic properties. This is attributed to their ability to increase lipophilicity and alter electronic characteristics, thereby improving membrane permeability and target engagement.[7] Studies have shown that placing a halogen at the para position of an N-phenyl ring substituent is particularly beneficial.[7]
-
Hybrid Scaffolds: A highly effective strategy involves creating hybrid molecules that fuse the benzofuran core with other pharmacologically active motifs like chalcones, piperazines, or imidazoles.[7][9] This approach can lead to synergistic effects, resulting in compounds with superior potency against malignant tumors.[7] For example, benzofuran-chalcone hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[9]
Comparative Cytotoxicity of Benzofuran Analogs
The following table summarizes the in vitro anticancer activity of representative benzofuran analogs against a panel of human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | - | - | [7] |
| HL60 (Leukemia) | 0.1 | - | - | [7] | |
| Benzofuran-Chalcone Hybrid (4g) | HCC1806 (Breast) | 5.93 | Cisplatin | - | [9] |
| HeLa (Cervical) | 5.61 | Cisplatin | - | [9] | |
| Benzofuran-Piperazine Hybrid (16) | A549 (Lung) | 0.12 | - | - | [10] |
| SGC7901 (Gastric) | 2.75 | - | - | [10] | |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | - | - | [11] |
| HCT-116 (Colon) | 5.20 | - | - | [11] | |
| 2-Aroyl Benzofuran (6g) | HeLa (Cervical) | <0.01 | Combretastatin A-4 | 0.1 | [12][13] |
| Benzofuran-Oxadiazole (14c) | HCT116 (Colon) | 3.27 | - | - | [11] |
Mechanisms of Action: Diverse Pathways to Cell Death
Benzofuran analogs exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
-
Kinase Inhibition: Analogs like benzofuran-chalcone hybrids can act as potent VEGFR-2 inhibitors, blocking signaling pathways essential for tumor angiogenesis.[9]
-
Enzyme Inhibition: Novel derivatives have been identified as powerful inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is overexpressed in many cancers.[14]
-
Apoptosis Induction: Many benzofuran compounds trigger programmed cell death by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bcl-2 and PARP-1.[9][15]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the cytotoxic potential of compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran analogs and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated significant, broad-spectrum activity against a range of pathogenic bacteria and fungi, making them an important scaffold in this therapeutic area.[16][17][18]
Structure-Activity Relationship (SAR) Insights
Key structural features influencing the antimicrobial potency of benzofuran analogs include:
-
Hydroxyl Group at C-6: The presence of a free hydroxyl group at the C-6 position has been identified as a critical requirement for potent antibacterial activity.[17] Masking this group often leads to a loss of efficacy.
-
Electron-Withdrawing Substituents: SAR studies have revealed that electron-withdrawing groups, particularly halogens, on the benzofuran ring or its aryl substituents tend to enhance antimicrobial potency.[17] Conversely, electron-donating groups often diminish activity.
-
Hybridization with N-Heterocycles: Incorporating nitrogen-containing heterocycles such as thiazoles, pyrazoles, and oxadiazoles into the benzofuran structure is a common strategy to produce compounds with strong antimicrobial effects.[17]
-
Ketoxime Derivatives: Benzofuran ketoximes have shown remarkable activity against specific pathogens, including Staphylococcus aureus and Candida albicans.[17][19]
Comparative Antimicrobial Activity of Benzofuran Analogs
The following table summarizes the in vitro antimicrobial activity of selected benzofuran analogs, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Benzofuran Amide (6b) | S. aureus | 6.25 | - | - | [16][20] |
| E. coli | 6.25 | - | - | [16][20] | |
| Benzofuran Ketoxime (38) | S. aureus | 0.039 | - | - | [17] |
| Benzofuran Ketoxime Series | C. albicans | 0.625 - 2.5 | - | - | [17] |
| 8-Bromo-benzofuro-pyrimidine (36) | Various Bacteria & Fungi | Considerable Activity | - | - | [17] |
| (Benzofuran-2-yl)ketoxime (7d) | S. aureus | Most Active in Series | - | - | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the benzofuran analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the microbial inoculum to all wells containing the test compounds. Include a positive control (no compound) and a negative control (no inoculum). Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties by intervening in critical inflammatory signaling pathways.[10][15][21]
Mechanism of Action & SAR
Benzofurans exert their anti-inflammatory effects primarily through:
-
Inhibition of Pro-inflammatory Mediators: They effectively suppress the production of key mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as IL-6.[10][15]
-
Modulation of Signaling Pathways: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[21]
-
Enzyme Inhibition: Certain analogs directly inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[15]
SAR studies have shown that fluorinated and brominated benzofuran derivatives, as well as hybrids containing an N-aryl piperazine moiety, often exhibit superior anti-inflammatory activity.[10][15]
Comparative Anti-inflammatory Activity
| Compound Class/Derivative | Assay/Model | Metric | Result | Reference |
| Fluorinated Benzofurans | LPS-stimulated macrophages | IC₅₀ (NO) | 2.4 - 5.2 µM | [15] |
| IC₅₀ (PGE₂) | 1.1 - 20.5 µM | [15] | ||
| IC₅₀ (IL-6) | 1.2 - 9.04 µM | [15] | ||
| Benzofuran-Piperazine Hybrid (16) | LPS-stimulated macrophages | IC₅₀ (NO) | 5.28 µM | [10] |
| Benzofuran Amide (6b) | Carrageenan-induced paw edema | % Inhibition | 71.10% at 2h | [16][20] |
| Aza-benzofuran (1 & 4) | LPS-stimulated macrophages | IC₅₀ (NO) | 17.3 & 16.5 µM | [22] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Measurement
This assay quantifies nitrite (a stable product of NO) in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with benzofuran analogs for 1 hour. Stimulate with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Reading: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Caption: Inhibition of the NF-κB inflammatory pathway by benzofuran analogs.
Neuroprotective Activity: A Multi-Target Approach for Neurodegeneration
Benzofuran analogs are gaining attention as potential therapeutics for complex neurodegenerative disorders like Alzheimer's disease (AD).[23][24] Their promise lies in their ability to engage multiple pathological targets simultaneously.[24]
Mechanism of Action & SAR
The neuroprotective profile of benzofurans is multifaceted:
-
Antioxidant Action: They can directly scavenge reactive oxygen species and inhibit lipid peroxidation, mitigating the oxidative stress implicated in neuronal damage.[23][25]
-
Inhibition of Aβ Aggregation: Certain 2-arylbenzofurans are potent inhibitors of β-amyloid (Aβ) peptide aggregation, a hallmark of AD.[24]
-
Cholinesterase Inhibition: Many derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[26][27] This action can provide symptomatic relief in AD.
-
Anti-excitotoxicity: They can protect neurons from damage caused by excessive stimulation of NMDA receptors.[23]
SAR studies on benzofuran-2-carboxamides have revealed that specific substitutions, such as a methyl group at the R2 position or a hydroxyl group at the R3 position, are critical for potent anti-excitotoxic and antioxidant activities.[23][25]
Comparative Neuroprotective Activity
| Compound Class/Derivative | Target/Assay | Metric | Result | Reference |
| 2-Arylbenzofuran (Cpd 20) | Acetylcholinesterase (AChE) | IC₅₀ | 0.086 µM | [26] |
| β-Secretase (BACE1) | IC₅₀ | 0.043 µM | [26] | |
| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Neuroprotection | Comparable to Memantine (30 µM) | [23][25] |
| Benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Activity | Moderate | [23][25] |
| Lipid peroxidation | Inhibition | Appreciable | [23][25] | |
| Novel Benzofuran Analog (IV) | Acetylcholinesterase (AChE) | IC₅₀ | 0.058 µM | [27] |
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric assay is widely used to screen for AChE inhibitors.[26]
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured colorimetrically. An inhibitor will reduce the rate of this color formation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare buffer, ATCI, DTNB, AChE enzyme solution, and test compound solutions.
-
Assay Reaction: In a 96-well plate, add the buffer, DTNB, and the benzofuran analog (or a known inhibitor like Donepezil).
-
Enzyme Addition: Add the AChE enzyme to initiate the reaction and incubate for a short period (e.g., 15 minutes).
-
Substrate Addition: Add the substrate (ATCI) to start the colorimetric reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value from the dose-response curve.
Caption: Multi-target neuroprotective mechanisms of benzofuran analogs.
Conclusion
The benzofuran scaffold is a remarkably versatile and enduringly valuable platform in medicinal chemistry. The comparative analysis presented in this guide underscores the profound impact of structural modifications on biological activity across diverse therapeutic areas. The ability to systematically alter substituents on the benzofuran core allows for the rational design of potent and selective agents targeting cancer, microbial infections, inflammation, and neurodegeneration. A deep understanding of the structure-activity relationships is paramount, guiding the synthesis of next-generation analogs with enhanced efficacy and improved safety profiles. The future of benzofuran-based drug discovery lies in the continued exploration of novel hybrid structures and multi-target agents to combat complex diseases with greater precision.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jopcr.com [jopcr.com]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpbs.com [ijpbs.com]
- 19. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jopcr.com [jopcr.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 7-Hydroxybenzofuran Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic motif due to its prevalence in biologically active natural products and synthetic compounds.[1][2] Among its numerous derivatives, those bearing a hydroxyl group at the 7-position have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-hydroxybenzofuran derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. By synthesizing experimental data and mechanistic insights, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents.
The 7-Hydroxybenzofuran Scaffold: A Platform for Diverse Bioactivity
The 7-hydroxybenzofuran core, with its fused benzene and furan rings, offers a unique electronic and structural framework. The hydroxyl group at the C-7 position is a key pharmacophoric feature, often involved in crucial interactions with biological targets.[1][3] Its ability to act as a hydrogen bond donor and its influence on the molecule's overall electronic properties are fundamental to the observed biological effects.[1] This guide will dissect how modifications at various positions of the 7-hydroxybenzofuran scaffold modulate its efficacy as an anticancer, antimicrobial, and antioxidant agent.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents, with the 7-hydroxy substitution playing a significant role in their cytotoxic activity.[1][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth.[4][5][6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 7-hydroxybenzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran ring. Key SAR observations include:
-
Substitution at the C-2 Position: The introduction of various aryl or heterocyclic rings at the C-2 position significantly influences anticancer activity. For instance, 2-arylbenzofuran derivatives have shown potent cytotoxicity against a range of cancer cell lines.[7][8] The electronic properties of the substituent on the 2-aryl ring are critical; electron-withdrawing groups can enhance activity in some cases.
-
Substitution at the C-3 Position: Modifications at the C-3 position, such as the introduction of a carbonyl group or other functional moieties, can modulate the cytotoxic profile.[3]
-
Additional Substituents on the Benzene Ring: The presence of other substituents on the benzene portion of the benzofuran ring, in addition to the 7-hydroxy group, can fine-tune the anticancer activity. For example, the introduction of halogens or methoxy groups can alter the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with target proteins.
dot graph [bb="0,0,760,200"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Key SAR determinants for anticancer activity.
Comparative Performance of 7-Hydroxybenzofuran Derivatives
The following table summarizes the in vitro anticancer activity of representative 7-hydroxybenzofuran derivatives against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.
| Compound ID | C-2 Substituent | C-3 Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | H | H | MCF-7 (Breast) | 2.27 | [4] |
| 2 | 4-Methoxyphenyl | H | H | HCT-116 (Colon) | 1.71 | [6] |
| 3 | Phenyl | H | 5-Bromo | A549 (Lung) | 6.3 | [9] |
| 4 | 3,4,5-Trimethoxyphenyl | Benzoyl | 6-Methoxy | HeLa (Cervical) | Submicromolar | [8] |
| 5 | (Varies) | Carboxamide | (Varies) | K562 (Leukemia) | 5.0 | [10] |
Mechanistic Insights into Anticancer Action
The anticancer effects of 7-hydroxybenzofuran derivatives are often multifactorial. The phenolic hydroxyl group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells and inducing oxidative stress-mediated apoptosis.[2] Furthermore, these compounds can inhibit critical enzymes involved in cancer progression, such as protein kinases, and interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[8]
dot graph [bb="0,0,760,300"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Proposed anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 7-hydroxybenzofuran derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[11]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 7-Hydroxybenzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[3][12]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 7-hydroxybenzofuran derivatives is governed by specific structural features:
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Substituents that increase lipophilicity, such as alkyl chains or halogens, can enhance antimicrobial activity.[13]
-
The 7-Hydroxy Group: The phenolic hydroxyl group is often essential for activity, potentially by disrupting microbial membranes or inhibiting key enzymes.[14][15] Its acidity and hydrogen-bonding capacity are critical.
-
Substituents at C-2 and C-5: The nature of substituents at the C-2 and C-5 positions can significantly impact the antimicrobial spectrum and potency. For example, the presence of a halogen at C-5 can enhance antibacterial activity.[3]
dot graph [bb="0,0,760,200"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Key SAR determinants for antimicrobial activity.
Comparative Performance of 7-Hydroxybenzofuran Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected 7-hydroxybenzofuran derivatives against various microbial strains.
| Compound ID | C-2 Substituent | Other Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Methyl | 5-Bromo, 6-Methoxy | Staphylococcus aureus | 3-12 x 10⁻³ (µmol/cm³) | [16] |
| 7 | (Varies) | (Varies) | Candida albicans | 16 | [17] |
| 8 | (Varies) | (Varies) | Escherichia coli | 32 | [17] |
| 9 | (Varies) | (Varies) | Aspergillus brasiliensis | 9.4 x 10⁻² (µmol/cm³) | [16] |
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanism of phenolic compounds like 7-hydroxybenzofuran derivatives often involves multiple targets.[14] They can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components.[18] Additionally, they can inhibit essential microbial enzymes and interfere with nucleic acid synthesis.[15][19] The 7-hydroxy group can also chelate metal ions that are crucial for microbial growth and enzyme function.
dot graph [bb="0,0,760,300"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} Proposed antimicrobial mechanism of action.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the 7-hydroxybenzofuran derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Antioxidant Activity: Quenching Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases. 7-Hydroxybenzofuran derivatives, as phenolic compounds, are potent antioxidants.[20]
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of 7-hydroxybenzofuran derivatives is primarily dictated by the following factors:
-
The 7-Hydroxy Group: This group is the primary site for radical scavenging via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[21][22]
-
Electron-Donating Substituents: The presence of electron-donating groups on the benzofuran ring can stabilize the resulting phenoxyl radical, thereby enhancing the antioxidant activity.
-
Steric Hindrance: Steric hindrance around the hydroxyl group can influence its accessibility to free radicals and thus affect the antioxidant potency.
dot graph [bb="0,0,760,200"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Key SAR determinants for antioxidant activity.
Comparative Performance of 7-Hydroxybenzofuran Derivatives
The antioxidant activity of 7-hydroxybenzofuran derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound ID | C-2 Substituent | Other Substituents | DPPH Scavenging IC50 (µg/mL) | Reference |
| 10 | Phenyl | H | 832 ± 10.22 | [23] |
| 11 | (Varies) | (Varies) | 1.65 ± 0.12 (mg/mL) | [24] |
| 12 | (Varies) | (Varies) | 2.59 ± 0.05 (mg/mL) | [24] |
Note: Direct comparative IC50 values for a series of structurally related 7-hydroxybenzofuran derivatives are limited in the literature. The presented data is from various studies on benzofuran derivatives and related phenolic compounds.
Mechanistic Insights into Antioxidant Action
The primary mechanism of antioxidant action for 7-hydroxybenzofuran derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[21] This process generates a relatively stable phenoxyl radical, which is less reactive and can be further stabilized by resonance within the aromatic system. The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the O-H bond.[21]
dot graph [bb="0,0,760,250"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method for evaluating antioxidant activity.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of the 7-hydroxybenzofuran derivatives in methanol.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[25][26]
Synthesis of 7-Hydroxybenzofuran Derivatives
A common synthetic route to 2-aryl-7-hydroxybenzofurans involves the following key steps:
-
O-Alkylation: O-alkylation of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate derivative.
-
Cyclization: Intramolecular cyclization of the resulting intermediate to form the benzofuran ring.
-
Demethylation: If a methoxy group is used as a protecting group for the 7-hydroxy functionality, a final demethylation step is required.[7]
dot graph [bb="0,0,760,250"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} General synthetic workflow for 2-aryl-7-hydroxybenzofurans.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the structure-activity relationships of 7-hydroxybenzofuran derivatives in the context of anticancer, antimicrobial, and antioxidant activities. The 7-hydroxy group is a critical determinant of bioactivity, and modifications at other positions of the benzofuran scaffold offer a powerful strategy for optimizing potency and selectivity. The experimental protocols and mechanistic insights presented herein provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future studies should focus on elucidating the specific molecular targets of these compounds and exploring their in vivo efficacy and safety profiles to translate their therapeutic potential into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepatoprotective and antioxidant arylbenzofurans and flavonoids from the twigs of Morus mesozygia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry [mdpi.com]
A Comparative Benchmarking Guide: Evaluating Methyl 2-(7-hydroxybenzofuran-3-yl)acetate Against Known Kinase Inhibitors in Oncology
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and kinase inhibitory effects.[3][4] This guide focuses on a specific benzofuran derivative, Methyl 2-(7-hydroxybenzofuran-3-yl)acetate, a compound of interest for its potential as a novel therapeutic agent. While direct biological targets of this specific molecule are not yet extensively characterized, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential efficacy.[5][6]
This document provides a framework for benchmarking this compound against well-established multi-kinase inhibitors, Cabozantinib and Foretinib. The primary focus of this comparative analysis will be on two critical targets in cancer therapy: the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). These kinases are pivotal in tumor growth, angiogenesis, and metastasis, making them key targets for therapeutic intervention.[1][7]
Through a detailed examination of signaling pathways, experimental protocols for inhibitory assays, and a structured presentation of hypothetical data, this guide offers researchers, scientists, and drug development professionals a comprehensive roadmap for evaluating the potential of novel compounds like this compound.
The Scientific Rationale: Targeting the c-Met and VEGFR-2 Signaling Pathways
The aberrant activation of c-Met and VEGFR-2 signaling pathways is a hallmark of many aggressive cancers.[8][9] Understanding these pathways is crucial for appreciating the mechanism of action of targeted inhibitors.
The c-Met Signaling Cascade:
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling events that drive cell proliferation, survival, motility, and invasion.[4][8] Dysregulation of this pathway is implicated in numerous malignancies, contributing to tumor growth and metastasis.[3][4]
Figure 1: Simplified c-Met Signaling Pathway.
The VEGFR-2 Signaling Cascade:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[5][10] Binding of VEGF-A to VEGFR-2 initiates downstream signaling that promotes endothelial cell proliferation, migration, and survival.[9][11]
Figure 2: Simplified VEGFR-2 Signaling Pathway.
Benchmarking Against Established Inhibitors: Cabozantinib and Foretinib
To objectively assess the potential of this compound, its inhibitory activity must be compared against well-characterized inhibitors of c-Met and VEGFR-2.
-
Cabozantinib (XL184): A potent oral inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR-1, -2, and -3, RET, and AXL.[1][2] It is known to reduce tumor angiogenesis and metastasis.[12]
-
Foretinib (GSK1363089): An orally bioavailable multi-kinase inhibitor that targets c-Met and VEGFR-2, leading to the inhibition of tumor cell proliferation and angiogenesis.[7][13][14]
Experimental Design for Comparative Analysis
A rigorous benchmarking study involves a series of in vitro assays to determine and compare the inhibitory potential of the test compound and the known inhibitors.
Figure 3: Experimental Workflow for Inhibitor Benchmarking.
Detailed Experimental Protocols
1. Enzymatic Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met and VEGFR-2 kinases.
-
Principle: A luminescence-based assay, such as ADP-Glo™, is used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in kinase inhibition.[15]
-
Protocol:
-
Prepare serial dilutions of this compound, Cabozantinib, and Foretinib.
-
In a 384-well plate, add the purified kinase (c-Met or VEGFR-2), the appropriate substrate, and ATP.
-
Add the serially diluted compounds to the wells. Include controls with no inhibitor (0% inhibition) and a potent, non-specific inhibitor (100% inhibition).
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines that are dependent on c-Met or VEGFR-2 signaling.
-
Principle: The MTT or AlamarBlue assay is used to measure the metabolic activity of viable cells. A reduction in metabolic activity indicates a decrease in cell proliferation.
-
Protocol:
-
Seed cancer cells (e.g., a c-Met amplified gastric cancer cell line or a human umbilical vein endothelial cell line (HUVEC) for VEGFR-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Cabozantinib, and Foretinib for a specified period (e.g., 72 hours).
-
Add MTT or AlamarBlue reagent to each well and incubate.
-
Measure the absorbance or fluorescence, respectively, using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
-
3. Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis in vitro and is used to evaluate the anti-angiogenic potential of the inhibitors.
-
Principle: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract (Matrigel), where they form capillary-like structures (tubes). Inhibitors of angiogenesis will disrupt this tube formation.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of serial dilutions of the test compounds.
-
Incubate the plate for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Determine the concentration of each inhibitor that causes a 50% reduction in tube formation.
-
Hypothetical Data Summary and Interpretation
The following tables present hypothetical data to illustrate how the results of these assays would be structured for a clear comparison.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Cabozantinib | 1.3 | 0.035 |
| Foretinib | 0.4 | 0.9 |
Data for Cabozantinib and Foretinib are based on published literature.[14]
Table 2: Cell-Based Assay Inhibition (IC50, µM)
| Compound | Cell Proliferation (Cancer Cell Line) IC50 (µM) | Endothelial Cell Tube Formation IC50 (µM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Cabozantinib | [Literature-derived Value] | [Literature-derived Value] |
| Foretinib | [Literature-derived Value] | [Literature-derived Value] |
Interpretation of Results:
The hypothetical data in these tables would allow for a direct comparison of the potency of this compound with the established inhibitors. A lower IC50 value indicates greater potency. By comparing the biochemical and cell-based assay results, one can gain insights into the compound's mechanism of action and its potential therapeutic window. For instance, a compound with high potency in the enzymatic assay but lower potency in the cell-based assay may have poor cell permeability or be subject to efflux pumps.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound against known inhibitors of c-Met and VEGFR-2. By following the detailed experimental protocols and structuring the data as presented, researchers can effectively evaluate the potential of this novel compound as a kinase inhibitor for cancer therapy.
Positive results from these initial in vitro studies would justify further investigation, including:
-
Enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Broader kinase profiling to assess the selectivity of the compound against a panel of other kinases.
-
In vivo studies in animal models of cancer to evaluate efficacy, pharmacokinetics, and toxicity.
The systematic evaluation of promising scaffolds like benzofuran is essential for the continued development of novel and effective targeted therapies in oncology.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to Confirming the Structure of Synthetic Benzofuran Derivatives by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzofuran derivatives hold a significant position due to their wide-ranging biological activities.[1][2] The precise structural confirmation of these synthesized molecules is a non-negotiable cornerstone of the drug discovery and development process.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering a robust framework for the unambiguous structural elucidation of novel benzofuran derivatives.
The Indispensable Synergy of NMR and MS
While other spectroscopic methods like Infrared (IR) and UV-Visible spectroscopy provide valuable information about functional groups and conjugation, they fall short in delineating the complete atomic connectivity of a molecule.[3][4][5] NMR and MS, when used in concert, create a self-validating system for structural confirmation. NMR excels at mapping the carbon-hydrogen framework and the connectivity between atoms, while MS provides the molecular weight and elemental composition, along with fragmentation patterns that offer clues to the molecule's substructures.[6]
Workflow for Structural Confirmation
A systematic approach is paramount for the efficient and accurate structural determination of newly synthesized benzofuran derivatives. The following workflow outlines a logical progression from initial analysis to final confirmation.
Caption: Workflow for the structural confirmation of synthetic benzofuran derivatives.
Deep Dive into NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8][9] For benzofuran derivatives, a combination of 1D and 2D NMR experiments is typically required for complete structural assignment.[7][8][9]
¹H and ¹³C NMR: The Foundational Scans
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key features to analyze in the ¹H NMR spectrum of a benzofuran derivative include:
-
Chemical Shift (δ): The position of a signal in the spectrum, indicative of the proton's local electronic environment. Protons on the aromatic rings of the benzofuran core typically resonate in the downfield region (δ 7-8 ppm).[2]
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons. This provides crucial information about the connectivity of protons.
¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. The carbon signals of the benzofuran ring are typically found in the range of 112-156 ppm.[2]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzofurans
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 6.5 - 7.5 | 145 - 155 |
| H-3 | 6.8 - 7.8 | 100 - 110 |
| H-4 | 7.0 - 7.8 | 120 - 130 |
| H-5 | 7.0 - 7.8 | 120 - 130 |
| H-6 | 7.0 - 7.8 | 120 - 130 |
| H-7 | 7.0 - 7.8 | 110 - 120 |
Note: These are approximate ranges and can vary significantly depending on the nature and position of substituents.
2D NMR: Unraveling the Connectivity
When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing atomic connectivity.[7][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds (long-range ¹H-¹³C correlation). This is crucial for connecting different spin systems and identifying quaternary carbons.[9][10]
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry provides the molecular weight and elemental formula of a compound, which are essential pieces of information for structural elucidation.[6] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural insights.[11][12]
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation. The resulting fragmentation pattern can serve as a "fingerprint" for the molecule and provide valuable structural information.
Fragmentation Patterns of Benzofurans
The fragmentation of benzofuran derivatives in the mass spectrometer can provide valuable clues about their structure. Common fragmentation pathways include the loss of small neutral molecules such as CO, CHO, and side chains attached to the benzofuran core.[11][12][13] The specific fragmentation pattern will depend on the nature and position of the substituents.
Caption: Common fragmentation pathways of the parent benzofuran molecule in EI-MS.[14]
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified benzofuran derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The parameters for these experiments should be optimized based on the specific instrument and sample.
MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS): Infuse the sample solution into an HRMS instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement and determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): If further structural information is needed, perform an MS/MS experiment by selecting the molecular ion as the precursor and inducing fragmentation. Analyze the resulting product ion spectrum to identify characteristic fragment ions.
Conclusion
The combination of NMR and MS is a powerful and indispensable approach for the structural confirmation of synthetic benzofuran derivatives. By systematically applying the principles and techniques outlined in this guide, researchers can confidently and accurately elucidate the structures of novel compounds, a critical step in the advancement of drug discovery and development.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eu-opensci.org [eu-opensci.org]
- 6. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. fiveable.me [fiveable.me]
- 11. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Benzofuran [webbook.nist.gov]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] This core structure is prevalent in numerous natural products and has been extensively utilized as a template for the synthesis of novel therapeutic agents.[1][2] Among their diverse biological activities, benzofuran derivatives have garnered significant attention for their potent anticancer properties, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][2][4][5]
The versatility of the benzofuran ring allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[2] This structural adaptability is crucial in the quest for developing targeted anticancer therapies with improved efficacy and reduced side effects. This guide provides a comparative analysis of the cytotoxic effects of various benzofuran derivatives, supported by experimental data, to aid researchers and drug development professionals in this endeavor. We will delve into the structure-activity relationships that govern their anticancer potency, explore their mechanisms of action, and provide a detailed protocol for assessing their cytotoxic potential.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[6] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several representative benzofuran derivatives against a panel of human cancer cell lines, offering a comparative perspective on their anticancer activity.
| Derivative/Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzofuran-isatin conjugate (5a) | SW620 | Colon Cancer | 8.7 | [7] |
| HT29 | Colon Cancer | 9.4 | [7] | |
| Benzofuran-chalcone hybrid (4g) | HCC1806 | Breast Cancer | 5.93 | [8] |
| HeLa | Cervical Cancer | 5.61 | [8] | |
| 3-Amidobenzofuran (6g) | MDA-MB-231 | Breast Cancer | 3.01 | [9] |
| HCT-116 | Colon Cancer | 5.20 | [9] | |
| HT-29 | Colon Cancer | 9.13 | [9] | |
| HeLa | Cervical Cancer | 11.09 | [9] | |
| Piperazine/benzofuran hybrid (16) | A549 | Lung Cancer | 0.12 | [10] |
| SGC7901 | Gastric Cancer | 2.75 | [10] | |
| Bromo-substituted benzofuran (14c) | HCT116 | Colon Cancer | 3.27 | [4] |
Expert Interpretation of the Data:
The presented data highlights the significant cytotoxic potential of benzofuran derivatives across a range of cancer types. Notably, the piperazine/benzofuran hybrid 16 exhibits remarkable potency against the A549 lung cancer cell line with an IC50 value in the nanomolar range (0.12 µM).[10] This underscores the impactful role of specific substitutions on the benzofuran core in enhancing anticancer activity. The benzofuran-chalcone and 3-amidobenzofuran derivatives also demonstrate broad-spectrum activity against breast, colon, and cervical cancer cell lines.[8][9] It is crucial to consider the differential sensitivity of various cell lines to these compounds, which can be influenced by the unique genetic and molecular characteristics of each cancer type.[11][12][13]
Mechanism of Action: Unraveling the Pathways to Cancer Cell Death
The cytotoxic effects of benzofuran derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[7][14][15] Research has illuminated several key signaling pathways that are modulated by these compounds to exert their anticancer effects.
Induction of Apoptosis and Cell Cycle Arrest
A significant number of benzofuran derivatives have been shown to trigger apoptosis in cancer cells.[7][14][15] For instance, certain benzofuran-isatin conjugates have been reported to induce apoptosis in colorectal cancer cells in a dose-dependent manner.[7] Mechanistic studies often reveal an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.
Furthermore, many of these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[4] For example, some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to mitotic catastrophe and cell death.[4][9]
Targeting Key Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[14] Several benzofuran derivatives have been identified as potent inhibitors of this pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.[14] Western blot analysis in studies has shown that treatment with these compounds can lead to a decrease in the phosphorylation levels of key proteins in this pathway.[14]
Another important target is tubulin polymerization. Microtubules, which are formed by the polymerization of tubulin, are essential for cell division. Some benzofuran derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4][9]
The following diagram illustrates a simplified overview of a common mechanism of action for cytotoxic benzofuran derivatives:
Caption: Simplified mechanism of action for cytotoxic benzofuran derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[6][16][17] This assay measures the metabolic activity of cells, as viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[16]
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
The following diagram illustrates the general workflow for in vitro cytotoxicity testing:
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Conclusion and Future Directions
Benzofuran derivatives represent a highly promising class of compounds in the development of novel anticancer therapies. Their structural versatility allows for the fine-tuning of their cytotoxic potency and selectivity. This guide has provided a comparative overview of the cytotoxicity of various benzofuran derivatives, shedding light on their mechanisms of action and offering a standardized protocol for their evaluation.
Future research should continue to explore the vast chemical space of benzofuran derivatives to identify novel compounds with enhanced efficacy and favorable safety profiles. Further investigation into their mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of next-generation anticancer drugs. The integration of in vitro screening with in vivo animal models will be essential to validate the therapeutic potential of these promising compounds and pave the way for their clinical translation.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 13. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 14. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 17. cytotoxicity mtt assay: Topics by Science.gov [science.gov]
A Researcher's Guide to Replicating Published Findings on Benzofuran Bioactivity: A Case Study in Anticancer Properties
For researchers, scientists, and professionals in drug development, the ability to independently replicate and validate published findings is a cornerstone of scientific integrity. This guide provides a comprehensive, practical framework for reproducing a representative study on the anticancer bioactivity of a 2-arylbenzofuran derivative. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for both the synthesis of a model compound and its biological evaluation, and present comparative data to contextualize the findings. Our focus will be on the synthesis of a 2-arylbenzofuran and the subsequent assessment of its cytotoxic effects on the human breast cancer cell line, MCF-7, using the widely accepted MTT assay.
The Scientific Premise: Why Benzofurans?
Benzofurans are a class of heterocyclic compounds found in a variety of natural products and are also accessible through synthetic routes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] The benzofuran scaffold, a fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Structure-activity relationship (SAR) studies have revealed that substitution at the C-2 position of the benzofuran ring is often crucial for cytotoxic activity.[6][7] Specifically, the introduction of an aryl group at this position has been shown to enhance anticancer potency.[7][8]
This guide will focus on a representative 2-arylbenzofuran, 2-(4-methoxyphenyl)benzofuran, as a case study. We will outline its synthesis and then detail the protocol to evaluate its cytotoxic effects against the MCF-7 human breast cancer cell line.
Experimental Roadmap: From Synthesis to Bioassay
The following diagram illustrates the overall workflow for replicating the findings discussed in this guide.
Caption: Workflow for Synthesis and Biological Evaluation.
Part 1: Synthesis of 2-(4-Methoxyphenyl)benzofuran
A common and efficient method for synthesizing 2-arylbenzofurans involves a two-step process: a selective cross-coupling reaction followed by an oxidative cyclization.[1][3][5] This approach is favored for its versatility and relatively good yields.
Step-by-Step Synthesis Protocol
Materials:
-
Salicylaldehyde
-
4-Methoxybenzaldehyde
-
Low-valent titanium reagent (e.g., prepared from TiCl4 and a reducing agent like zinc dust)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous THF. Cool the flask to 0°C and slowly add TiCl4. Then, add zinc dust portion-wise, maintaining the temperature below 20°C. Stir the resulting black slurry at room temperature for 1 hour.
-
Cross-McMurry Coupling: To the prepared low-valent titanium slurry, add a solution of salicylaldehyde and 4-methoxybenzaldehyde in anhydrous THF dropwise over 30 minutes. Reflux the reaction mixture for 4 hours.
-
Work-up of the Coupling Reaction: After cooling to room temperature, quench the reaction by the slow addition of water. Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product will be a mixture of ortho-vinylphenols.
-
Oxidative Cyclization: Dissolve the crude ortho-vinylphenol mixture in DCM. Add a solution of iodine in DCM dropwise at room temperature until a persistent brown color is observed. Stir the reaction for 2 hours.
-
Final Work-up and Purification: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-methoxyphenyl)benzofuran as a solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Evaluation of Anticancer Activity
The cytotoxic effects of the synthesized 2-(4-methoxyphenyl)benzofuran will be evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Step-by-Step MTT Assay Protocol
Materials:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 2-(4-methoxyphenyl)benzofuran
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of 2-(4-methoxyphenyl)benzofuran in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Data and Expected Outcomes
Based on published literature, 2-arylbenzofuran derivatives often exhibit potent anticancer activity against MCF-7 cells.[4][6] For the purpose of this guide, we will use hypothetical data that is representative of typical findings for such compounds.
| Compound | Target Cell Line | IC50 (µM) |
| 2-(4-methoxyphenyl)benzofuran | MCF-7 | 5.8 |
| Doxorubicin (Reference Drug) | MCF-7 | 1.2 |
| Untreated Control | MCF-7 | N/A |
This table provides a clear comparison of the cytotoxic potency of our synthesized compound with a standard chemotherapeutic agent, doxorubicin. The IC50 value provides a quantitative measure of the compound's efficacy.
Mechanistic Insights: How Might 2-Arylbenzofurans Exert Their Anticancer Effects?
While this guide focuses on replicating the finding of cytotoxicity, it is important to understand the potential mechanisms of action. 2-Arylbenzofurans have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][7] One of the proposed mechanisms involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[7]
The following diagram illustrates a simplified signaling pathway that could be affected by 2-arylbenzofuran derivatives.
Caption: Potential Mechanism of Action of 2-Arylbenzofurans.
Conclusion
This guide provides a detailed framework for the replication of published findings on the anticancer bioactivity of a representative 2-arylbenzofuran. By following the step-by-step protocols for synthesis and biological evaluation, researchers can independently verify these findings and build upon them. The principles of scientific integrity, including meticulous experimental execution and thorough characterization, are paramount in such endeavors. The versatile benzofuran scaffold continues to be a promising area of research in the quest for novel and more effective anticancer agents.
References
- 1. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings (2007) | Xin-Fang Duan | 81 Citations [scispace.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2-(4-Methoxyphenyl)benzofuran | 19234-04-9 | Benchchem [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 20. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 22. jocpr.com [jocpr.com]
Navigating the Labyrinth: A Comparative Guide to Analytical Method Validation for Biomarker Assays
In the landscape of drug development and clinical research, biomarkers are the crucial signposts that guide our journey. They inform on disease progression, therapeutic efficacy, and patient safety. However, the reliability of these signposts depends entirely on the rigorous validation of the analytical methods used to measure them. An unvalidated or poorly validated assay is akin to a faulty compass, capable of leading entire research programs astray, resulting in costly late-stage failures and, most critically, jeopardizing patient outcomes.
This guide provides an in-depth, comparative analysis of the analytical method validation for biomarker assays. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and comparing the performance of commonly used analytical platforms. This resource is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable biomarker assays that can withstand scientific and regulatory scrutiny.
The Foundation: Why Method Validation is Non-Negotiable
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. For biomarker assays, this process is paramount for several key reasons:
-
Data Integrity and Reliability: Ensures that the generated data is accurate, precise, and reproducible, forming a solid foundation for decision-making in research and clinical trials.[1][2]
-
Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for assay validation to ensure data quality for new drug applications and diagnostic approvals.[1][3]
-
Cross-Study Comparability: Properly validated assays allow for the comparison of data across different studies, laboratories, and patient populations, which is essential for meta-analyses and building a comprehensive understanding of a biomarker's utility.
A "fit-for-purpose" approach is often adopted for biomarker assay validation, where the extent of validation is tailored to the intended use of the biomarker data.[1][4][5] For example, assays used for internal decision-making may undergo less extensive validation than those used to support pivotal safety and efficacy claims in regulatory submissions.[1][2]
Core Validation Parameters: A Head-to-Head Comparison of Assay Platforms
The selection of an analytical platform is a critical decision that profoundly impacts the validation strategy. Here, we compare two of the most prevalent platforms for biomarker quantification: Ligand Binding Assays (LBA), including Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte.
Experimental Approach: Accuracy is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and comparing the measured concentration to the nominal concentration. The acceptance criteria are generally within ±20% (±25% at the Lower Limit of Quantification, LLOQ) for LBAs.[6][7]
Platform Comparison:
| Parameter | LBA / ELISA | LC-MS |
| Strengths | High throughput and generally cost-effective. | High specificity and selectivity, capable of multiplexing, and can measure small molecules and peptides with high accuracy.[8][9] |
| Challenges | Susceptible to matrix effects and cross-reactivity from structurally similar molecules.[8] The availability of a reference standard that truly represents the endogenous analyte can be a significant challenge.[5] | Requires significant capital investment and specialized expertise. Ion suppression or enhancement from the matrix can affect accuracy.[8] |
| Typical Acceptance Criteria | Mean bias of ±20% (±25% at LLOQ).[6][7] | Mean bias of ±15% (±20% at LLOQ). |
Precision
Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV).[4]
Experimental Approach: Precision is evaluated at two main levels:
-
Repeatability (Intra-assay precision): The precision of measurements within a single analytical run.[4]
-
Intermediate Precision (Inter-assay precision): The precision of measurements across different days, analysts, or equipment.
Platform Comparison:
| Parameter | LBA / ELISA | LC-MS |
| Strengths | Generally good precision, especially with automated platforms. | Excellent precision and reproducibility due to the inherent stability of the instrumentation.[9] |
| Challenges | Variability in reagent lots, plate coating, and manual pipetting steps can introduce imprecision. | Complex sample preparation can be a source of variability if not well-controlled. |
| Typical Acceptance Criteria | CV ≤ 20% (≤ 25% at LLOQ).[6] | CV ≤ 15% (≤ 20% at LLOQ). |
Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]
Experimental Approach:
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to investigate for interfering signals.[4]
-
Specificity: For immunoassays, this involves testing for cross-reactivity with structurally related molecules. For LC-MS, it involves ensuring no other compound has the same retention time and mass-to-charge ratio.[4][8]
Platform Comparison:
| Parameter | LBA / ELISA | LC-MS |
| Strengths | High specificity can be achieved with well-characterized monoclonal antibodies. | Inherently high specificity due to the combination of chromatographic separation and mass spectrometric detection.[8] Can distinguish between isoforms and metabolites. |
| Challenges | Potential for cross-reactivity with endogenous or exogenous substances.[8] | Co-eluting isobaric compounds can cause interference. |
Sensitivity
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. Key parameters are the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).
Experimental Approach:
-
LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LLOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Platform Comparison:
| Parameter | LBA / ELISA | LC-MS |
| Strengths | Can achieve very high sensitivity (pg/mL to fg/mL range) for large molecules. | High sensitivity for small molecules.[8] Advances in instrumentation are continually improving sensitivity for larger molecules. |
| Challenges | The affinity of the antibodies is a major determinant of sensitivity. High background signal can limit sensitivity. | Matrix effects can significantly impact sensitivity. |
The Validation Workflow: A Step-by-Step Guide
The validation of a biomarker assay is a systematic process. The following diagram illustrates a typical workflow, which progresses from initial planning and development through formal validation and in-study monitoring.
Caption: A typical workflow for biomarker assay validation.
Experimental Protocols: A Practical Guide
Protocol 1: Assessment of Accuracy and Precision
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known concentration of the reference standard into the same biological matrix as the study samples. The concentrations should span the expected range of the study samples, including a blank.
-
Preparation of Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) by spiking the reference standard into the biological matrix. These are prepared independently from the calibration standards.
-
Assay Procedure: Analyze the calibration standards and QC samples in replicate over several runs on different days to determine intra- and inter-assay precision and accuracy.
-
Data Analysis:
-
Calibration Curve: Plot the response versus the nominal concentration and fit the data to an appropriate regression model.
-
Accuracy: Calculate the percent relative error (%RE) for each QC sample.
-
Precision: Calculate the CV for the replicates of each QC sample within each run (intra-assay precision) and across all runs (inter-assay precision).
-
The Decision Matrix: Choosing the Right Platform
The choice of analytical platform is a critical decision that depends on the specific biomarker and the context of use. The following diagram provides a simplified decision-making framework.
Caption: A simplified decision tree for selecting an assay platform.
Conclusion: A Commitment to Quality
The validation of biomarker assays is not merely a regulatory hurdle; it is a fundamental scientific responsibility. A well-validated assay provides the bedrock of confidence upon which critical decisions in drug development are made. By understanding the nuances of each validation parameter and the relative strengths and weaknesses of different analytical platforms, researchers can design and implement robust assays that deliver reliable and reproducible data. This commitment to quality is the cornerstone of successful translational research and the ultimate key to bringing safe and effective therapies to patients.
References
- 1. hhs.gov [hhs.gov]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.intertek.com [cdn.intertek.com]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 9. uu.diva-portal.org [uu.diva-portal.org]
A Head-to-Head Comparison of Synthetic Routes to Benzofurans: A Guide for Researchers
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anti-tumor properties.[1][2][3] This widespread utility has driven the development of numerous synthetic strategies to access this important molecular framework.
This guide provides a comprehensive, head-to-head comparison of the most significant synthetic routes to benzofurans. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal strategy for their specific synthetic targets.
Transition Metal-Catalyzed Cross-Coupling and Annulation Strategies
Modern organic synthesis has been revolutionized by transition metal catalysis, and the construction of the benzofuran ring is no exception. Palladium-, copper-, and ruthenium-based systems offer powerful and flexible approaches, often characterized by high efficiency and functional group tolerance.
Palladium/Copper-Catalyzed Sonogashira Coupling Followed by Cyclization
One of the most robust and widely employed methods for benzofuran synthesis involves a tandem Sonogashira coupling and cyclization sequence.[4][5] This approach typically starts from readily available o-halophenols (most commonly o-iodophenols) and terminal alkynes.
Mechanism: The reaction proceeds in two key stages. First, a palladium/copper co-catalyzed Sonogashira coupling forms a 2-alkynylphenol intermediate. In the presence of a base, this intermediate undergoes an intramolecular 5-exo-dig cyclization (hydroalkoxylation) to forge the furan ring.[4][6][7]
Generalized Experimental Protocol (One-Pot, Three-Component Synthesis): [6]
-
To a microwave vial, add the o-iodophenol (1.0 equiv.), terminal alkyne (1.2 equiv.), aryl iodide (1.5 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N or K₂CO₃).
-
Seal the vial and heat under microwave irradiation to the specified temperature (e.g., 100-140 °C) for a designated time (e.g., 20-40 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (like (PPh₃)PdCl₂) and a copper(I) co-catalyst (like CuI) is classic for the Sonogashira coupling, activating the alkyne and the aryl halide.[1][4]
-
Base: A base is crucial for both the Sonogashira coupling (to neutralize the HX byproduct) and the subsequent intramolecular cyclization of the phenolic proton onto the alkyne.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[6]
Advantages:
-
High convergence, allowing for the rapid assembly of complex, polysubstituted benzofurans from simple starting materials.[6][8]
-
Good to excellent yields (often 70-91%).[1]
-
Broad substrate scope and functional group tolerance.
Disadvantages:
-
The direct Sonogashira coupling with unprotected o-iodophenols can sometimes be inefficient.[6]
-
Aliphatic alkynes are often not well-tolerated in three-component versions of this reaction.[8]
-
Requires the pre-synthesis of halogenated phenols.
The Larock Heteroannulation
While famously known for indole synthesis, the Larock reaction has been adapted for the synthesis of benzofurans.[9][10] This palladium-catalyzed heteroannulation also couples an o-iodophenol with an alkyne to form the benzofuran core.
Mechanism: The catalytic cycle begins with the oxidative addition of the o-iodophenol to a Pd(0) species. The alkyne then coordinates and undergoes regioselective syn-insertion into the aryl-palladium bond. The resulting vinylic palladium intermediate is trapped by the phenolic oxygen, leading to the formation of a six-membered palladacycle. Reductive elimination then regenerates the Pd(0) catalyst and releases the benzofuran product.
DOT Diagram: Larock Heteroannulation Mechanism
Caption: Catalytic cycle for the Larock synthesis of benzofurans.
Classical Ring-Forming Reactions
Before the advent of widespread transition metal catalysis, several named reactions provided the foundational routes to the benzofuran nucleus. These methods often remain relevant, particularly for specific substitution patterns.
Perkin Rearrangement
The Perkin rearrangement, first reported in 1870, is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[11][12] It is a robust coumarin-benzofuran ring contraction reaction.
Mechanism: The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, forming a carboxylate and a phenoxide. The resulting phenoxide then performs an intramolecular nucleophilic attack on the vinylic halide, displacing the halide and forming the furan ring.[11][13]
Generalized Experimental Protocol (Microwave-Assisted): [11]
-
Dissolve the 3-bromocoumarin (1.0 equiv.) in ethanol in a microwave-safe vessel.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set power (e.g., 300W) and temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes).
-
After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Causality Behind Experimental Choices:
-
Base: A strong base like NaOH is required to efficiently open the stable lactone ring of the coumarin.
-
Microwave Assistance: As with the Sonogashira approach, microwave heating dramatically accelerates the reaction, reducing times from hours to minutes while maintaining high yields.[11]
Advantages:
-
Excellent for synthesizing benzofuran-2-carboxylic acids, which are valuable synthetic intermediates.
-
Often proceeds in quantitative or very high yields.[11]
-
Simple workup procedure (precipitation and filtration).
Disadvantages:
-
Limited to the synthesis of 2-carboxy-substituted benzofurans.
-
Requires the synthesis of substituted 3-halocoumarins as starting materials.
Wittig Reaction
The Wittig reaction offers a versatile route to benzofurans, typically through an intramolecular pathway.[14][15] This strategy involves generating a phosphorus ylide that subsequently reacts with a carbonyl group within the same molecule to form the furan ring.
Mechanism: A common approach involves the reaction of an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride in the presence of a base. The base deprotonates the phosphonium salt to form an ylide. The ylide then reacts with the ester carbonyl (formed from the acyl chloride and the phenolic oxygen) in an intramolecular Wittig olefination to yield the benzofuran.[16]
DOT Diagram: Intramolecular Wittig Synthesis of Benzofurans
Caption: Workflow for intramolecular Wittig synthesis of benzofurans.
Advantages:
-
Provides a route to 2,3-disubstituted benzofurans.[16]
-
The reaction conditions can sometimes be tuned to favor benzofuran formation over other potential products like oxazoles.[14][15]
Disadvantages:
-
Requires the preparation of phosphonium salt starting materials.
-
Can be complicated by competing side reactions, such as aldol condensations.[17]
-
The generation of triphenylphosphine oxide as a stoichiometric byproduct can complicate purification.
Head-to-Head Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Typical Yields | Key Advantages | Key Limitations |
| Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes, Aryl Iodides | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 100-140 °C (MW), 20-40 min | 70-91%[1] | Convergent, rapid access to complex structures[6] | Unprotected phenols can be inefficient[6]; Aliphatic alkynes problematic[8] |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | 79 °C (MW), 5 min or Reflux, 3 hrs[11] | >90% (often quantitative)[11] | High yields, simple workup, specific for 2-carboxybenzofurans | Limited scope; requires coumarin synthesis |
| Intramolecular Wittig | o-Hydroxybenzylphosphonium salts, Acyl Chlorides | Base (e.g., Et₃N) | Room Temp. to Reflux | 49-60%[14] | Access to 2,3-disubstituted products | Stoichiometric byproduct (Ph₃P=O); potential side reactions[17] |
Conclusion and Future Outlook
The synthesis of benzofurans is a mature field with a rich diversity of available methods. For the rapid construction of diverse, highly substituted benzofurans, modern transition metal-catalyzed methods , particularly the Sonogashira coupling/cyclization sequence , offer unparalleled flexibility and efficiency.[6][8] The use of microwave assistance in these protocols further enhances their appeal by drastically reducing reaction times.
For targets specifically requiring a carboxylic acid handle at the 2-position, the classical Perkin Rearrangement remains an exceptionally high-yielding and straightforward choice.[11] The Wittig reaction , while perhaps less general, provides a valuable alternative for certain substitution patterns and showcases the power of intramolecular strategies.
The choice of synthetic route is ultimately dictated by the specific target molecule, available starting materials, and desired scale. Researchers should consider factors such as functional group compatibility, atom economy, and the cost of catalysts and reagents when designing their synthetic plan. As the field continues to evolve, we can anticipate the development of even more efficient, sustainable, and selective methods, likely driven by advances in catalysis using earth-abundant metals and novel reaction conditions.[3][18]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciforum.net [sciforum.net]
- 17. connectsci.au [connectsci.au]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
This document provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS No. 181052-63-1). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each step, empowering researchers to make informed safety decisions.
Core Principle: Hazard-Informed Waste Management
This compound is not a benign substance and must be managed as hazardous chemical waste. The foundation of its proper disposal lies in understanding its inherent risks. Disposal through standard laboratory drains or in general refuse is strictly prohibited as it can lead to environmental contamination and pose risks to public health.[1][2] Benzofuran derivatives, as a class, are noted for their potential biological and toxic properties, necessitating a conservative and cautious approach to their disposal.[3][4]
Hazard Profile and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound. This data, primarily derived from supplier Safety Data Sheets (SDS), dictates the minimum personal protective equipment (PPE) required and the rationale for its segregation as hazardous waste.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| (Data sourced from supplier safety information) |
The causality is clear: the compound's irritant and toxic properties mean it cannot be neutralized or diluted to a safe level in a standard laboratory or municipal waste stream. Therefore, it must enter a dedicated hazardous waste management system.
The Regulatory Landscape: EPA and OSHA Mandates
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern the lifecycle of laboratory chemicals:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[5][6] This means the generator of the waste (the laboratory) is legally responsible for its safe management from creation to final disposal.[6] This protocol is designed to ensure compliance with RCRA standards.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) mandates that personnel are informed about the hazards of the chemicals they handle.[7][8] This includes providing access to SDS, ensuring proper container labeling, and offering comprehensive training.[9] Following this disposal guide is an integral part of a robust Hazard Communication Program.
Pre-Disposal Operations: Safety & Handling Protocols
Safe disposal begins long before the waste container is full. It starts with safe handling during accumulation.
Required Personal Protective Equipment (PPE)
Given the GHS classification, the following PPE is mandatory when handling this compound in any form, including as a waste product:
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). No single glove material protects against all substances, so consult the glove manufacturer's compatibility chart for robust protection.[10]
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.[1]
Engineering Controls
All handling of this compound, including transferring waste into a designated container, should be performed within a certified chemical fume hood.[1] This is crucial to mitigate the risk of respiratory tract irritation (H335) by preventing the inhalation of any dust or aerosolized particles.[2]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Action: Classify this waste as a non-halogenated organic solid .
-
Causality: Proper segregation is a cornerstone of safe waste management, preventing dangerous chemical reactions.[11] This compound must not be mixed with other waste streams, such as halogenated solvents, strong oxidizers, acids, bases, or aqueous waste.[12][13] Commingling incompatible materials can lead to fire, explosion, or the generation of toxic gases.
Step 2: Select an Appropriate Waste Container
-
Action: Choose a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene or glass for solids) and has a secure, vapor-tight lid. The container must be in good condition, free from cracks or residue on the outside.[5][14]
-
Causality: Federal regulations require that waste containers be kept closed at all times except when adding or removing waste.[5] This minimizes the release of vapors and prevents spills. Using containers in good condition prevents leaks and environmental contamination.
Step 3: Proper Labeling
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE" .[14]
-
The full chemical name: "this compound" and its approximate concentration or quantity.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Causality: Accurate labeling is mandated by the EPA and OSHA to ensure that anyone handling the container is aware of its contents and the associated dangers.[7][14] This information is critical for emergency responders and the final disposal facility.
Step 4: Waste Accumulation
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[14] Ensure the container is segregated from incompatible chemicals.
-
Causality: Storing waste near the point of generation minimizes the risk of spills and accidents associated with transporting hazardous materials within the facility. Proper segregation within the SAA continues to prevent dangerous reactions.
Step 5: Arranging for Disposal
-
Action: Once the container is full, or before the regulatory accumulation time limit is reached, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Causality: Only certified professionals are permitted to transport and dispose of hazardous waste.[11] Your institution's EHS department ensures that the disposal process is fully compliant with all local, state, and federal regulations from pickup to final destruction or storage.[5]
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[15] If irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical attention.[15]
-
Small Spill (Contained in Fume Hood): Wearing appropriate PPE, collect spilled solid material using an absorbent, inert material (e.g., vermiculite, sand). Place the absorbed material into a labeled hazardous waste container for disposal.[15][16] Clean the spill area thoroughly.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Decision workflow for compliant chemical disposal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. threesixtysafety.com [threesixtysafety.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. osha.com [osha.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, Methyl 2-(7-hydroxybenzofuran-3-yl)acetate, a benzofuran derivative, presents a unique profile of potential hazards that necessitate a robust and well-informed approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The protocols outlined herein are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Understanding the Risks: A Proactive Stance on Safety
While comprehensive toxicological data for every novel compound is not always available, a prudent approach dictates that we infer potential hazards from the structural motifs present in the molecule and the available safety data for related compounds. This compound belongs to the benzofuran class of heterocyclic compounds. Benzofuran itself is known to be a flammable liquid and is suspected of causing cancer[1]. Derivatives of benzofuran should be handled as hazardous substances, with all laboratory personnel wearing appropriate PPE.[1]
Available safety data for this compound and its isomers indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, preventing contact with skin and eyes, and avoiding inhalation of any dusts, mists, or vapors is paramount.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Chemical splashes can cause severe and irreversible eye damage.[5] Standard prescription glasses are not a substitute for proper safety eyewear.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, whether in solid or solution form. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[6][7]
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5][8]
Skin and Body Protection: An Impermeable Barrier
-
Laboratory Coat: A properly fitting, long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[6] Lab coats should be buttoned completely and made of a material appropriate for the chemicals being handled.
-
Chemical-Resistant Gloves: The choice of glove material is critical and depends on the solvent being used. For handling the solid compound, nitrile gloves are a suitable choice.[6] When working with solutions, the glove material must be resistant to the solvent. Always consult a glove compatibility chart. Reusable gloves should be washed and inspected for any signs of degradation or puncture before and after each use.[9] Contaminated gloves should not be worn outside of the immediate work area to prevent the spread of contamination.[9]
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant aprons or coveralls may be necessary to provide an additional layer of protection.[5]
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound that has the potential to generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[1][6] A fume hood is a critical piece of engineering control that captures and removes airborne contaminants.
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator may be required. The use of a respirator is subject to a comprehensive respiratory protection program, including medical evaluation, fit testing, and training.[8]
Foot Protection: A Solid Foundation
Closed-toe shoes are mandatory in any laboratory where chemicals are handled.[6][10] Sandals, perforated shoes, or other footwear that exposes the skin are not permitted.[10]
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Procedural Guide: Donning, Doffing, and Disposal of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Select the appropriate gloves and inspect them for any damage. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
-
Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.
-
Face Shield and Goggles: Remove the face shield from the back of the head. Remove goggles.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
Disposal:
-
Disposable PPE: All disposable PPE, such as nitrile gloves, should be placed in a designated hazardous waste container immediately after removal.[11]
-
Reusable PPE: Reusable items like lab coats should be laundered separately from personal clothing.[9] Reusable gloves must be decontaminated and stored properly.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Conclusion
A culture of safety is paramount in any research environment. By adhering to the guidelines presented in this document, researchers can confidently handle this compound while minimizing their risk of exposure. Remember that this guide provides a framework; always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet before commencing any work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. trimaco.com [trimaco.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
